Product packaging for O-Ethyl Dolutegravir(Cat. No.:CAS No. 1802141-49-6)

O-Ethyl Dolutegravir

Cat. No.: B15192377
CAS No.: 1802141-49-6
M. Wt: 447.4 g/mol
InChI Key: MQZSNSSKVHOHIA-PXAZEXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Ethyl Dolutegravir is a chemical analog of the widely used antiretroviral drug, Dolutegravir . Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) that blocks the strand transfer step of the HIV-1 integrase enzyme, thereby preventing the integration of viral DNA into the host genome and halting viral replication . This mechanism has established Dolutegravir as a cornerstone in HIV-1 treatment, noted for its high genetic barrier to resistance and potent antiviral activity . As a research compound, this compound is primarily valued in pharmaceutical and analytical chemistry research. It falls into the category of process-related impurities or synthetic intermediates that are identified and characterized during the development and quality control of the active pharmaceutical ingredient (API) . The synthesis and study of such analogs, including O-alkyl derivatives, are critical activities for understanding the synthetic pathway, optimizing manufacturing processes, and ensuring the purity and safety of the final drug product in compliance with regulatory requirements . Furthermore, structurally modified derivatives of Dolutegravir are of significant research interest in the creation of novel long-acting parenteral formulations. For instance, modifying Dolutegravir with fatty acid chains has been shown to create prodrug nanoformulations with ultra-long-acting pharmacokinetic profiles, potentially enabling extended dosing intervals . Researchers may utilize this compound to explore structure-activity relationships, metabolic pathways, and the development of future antiretroviral agents. Intended Use & Disclaimer: This product is provided "For Research Use Only". It is strictly intended for laboratory research purposes and must not be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23F2N3O5 B15192377 O-Ethyl Dolutegravir CAS No. 1802141-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1802141-49-6

Molecular Formula

C22H23F2N3O5

Molecular Weight

447.4 g/mol

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-ethoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C22H23F2N3O5/c1-3-31-20-18-22(30)27-12(2)6-7-32-17(27)11-26(18)10-15(19(20)28)21(29)25-9-13-4-5-14(23)8-16(13)24/h4-5,8,10,12,17H,3,6-7,9,11H2,1-2H3,(H,25,29)/t12-,17+/m1/s1

InChI Key

MQZSNSSKVHOHIA-PXAZEXFGSA-N

Isomeric SMILES

CCOC1=C2C(=O)N3[C@@H](CCO[C@H]3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C

Canonical SMILES

CCOC1=C2C(=O)N3C(CCOC3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Ester Derivatives of Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of ethyl ester derivatives related to the potent HIV-1 integrase inhibitor, Dolutegravir. While the term "O-Ethyl Dolutegravir" does not correspond to a commonly described derivative, this document focuses on a known ethyl ester intermediate and the broader class of alkyl ester prodrugs of Dolutegravir, offering insights into their chemical structure, properties, and synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The "Dolutegravir Ethyl Ester Impurity": An Elucidation

During the synthesis of Dolutegravir, various intermediates and impurities can be formed. One such identified compound is an ethyl ester derivative, which is more accurately described as an intermediate in certain synthetic routes rather than a direct O-ethylation product of the final Dolutegravir molecule.

Chemical Structure and Identification

The compound commonly referred to as the "Dolutegravir ethyl ester impurity" has the formal chemical name: Ethyl (4R,12aS)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylate .

Key identifying information for this compound is summarized in the table below.

IdentifierValue
CAS Number 2677842-37-2
Molecular Formula C₁₅H₁₈N₂O₆
Molecular Weight 322.32 g/mol

It is crucial to note that this molecule represents the core tricyclic structure of Dolutegravir but lacks the characteristic 2,4-difluorobenzyl group found on the final active pharmaceutical ingredient.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this specific ethyl ester intermediate are not extensively available in the public domain. However, based on its structure, some general properties can be inferred. It is expected to be a solid at room temperature and have some degree of solubility in organic solvents. For comparison, the properties of the parent drug, Dolutegravir, are provided.

PropertyDolutegravir Ethyl Ester IntermediateDolutegravir
Melting Point Data not available~160.5 °C
Boiling Point Data not availableData not available
Solubility Data not availableSlightly soluble in water
LogP Data not available~2.1
Synthesis Overview

A specific, detailed experimental protocol for the synthesis of the "Dolutegravir ethyl ester impurity" is not explicitly published as a primary synthetic target. However, its structure suggests it arises as an intermediate or a byproduct in synthetic routes where ethyl-containing reagents are used in the construction of the pyridone ring system of Dolutegravir.

The following diagram illustrates a plausible synthetic pathway leading to this intermediate, based on known methods for constructing the Dolutegravir core.

G Logical Workflow for the Formation of the Dolutegravir Ethyl Ester Intermediate cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization and Final Intermediate A Ethyl 3-(dimethylamino)acrylate C Condensation Product A->C + B Methyl oxalyl chloride B->C E Substitution Product C->E + D Aminoacetaldehyde dimethyl acetal D->E G Cyclization Precursor E->G + F Methyl bromoacetate F->G H Intramolecular Cyclization (e.g., via MgBr2 promotion) G->H I Dolutegravir Ethyl Ester Intermediate (CAS: 2677842-37-2) H->I

Caption: A plausible synthetic pathway to the ethyl ester intermediate.

Experimental Protocol Considerations: A general procedure would likely involve the condensation of an ethyl acrylate derivative with an oxalyl chloride derivative, followed by a series of substitution and cyclization reactions. The use of ethyl 3-(dimethylamino)acrylate as a starting material would directly incorporate the ethyl ester functionality into the pyridinone ring precursor. The subsequent cyclization, potentially promoted by a Lewis acid such as magnesium bromide, would lead to the formation of the tricyclic core.

Dolutegravir Ester Prodrugs

A distinct and therapeutically relevant class of derivatives are the alkyl ester prodrugs of Dolutegravir. These compounds are intentionally synthesized to modify the pharmacokinetic properties of the parent drug, for example, to enhance lymphatic transport or to create long-acting injectable formulations.

Rationale and Design

The primary motivation for developing ester prodrugs of Dolutegravir is to improve its delivery to specific viral reservoirs, such as the mesenteric lymph nodes, and to enable the development of long-acting parenteral formulations, which can improve patient adherence. By attaching a lipophilic alkyl ester to the hydroxyl group of Dolutegravir, the resulting prodrug can be formulated in lipid-based systems to facilitate lymphatic uptake.

Synthesis and Structure of Alkyl Ester Prodrugs

The synthesis of these prodrugs typically involves the esterification of the hydroxyl group of Dolutegravir with a suitable alkylating agent, such as an acid chloride or anhydride, in the presence of a base.

The general workflow for the synthesis of Dolutegravir ester prodrugs is depicted below.

G General Synthesis Workflow for Dolutegravir Ester Prodrugs Dolutegravir Dolutegravir Reaction Esterification Reaction Dolutegravir->Reaction AlkylatingAgent Alkylating Agent (e.g., R-COCl) AlkylatingAgent->Reaction Base Base (e.g., Pyridine, DMAP) Base->Reaction Prodrug Dolutegravir Alkyl Ester Prodrug Reaction->Prodrug Purification Purification (e.g., Chromatography) Prodrug->Purification

Caption: Synthesis of Dolutegravir alkyl ester prodrugs.

Illustrative Experimental Protocol for Ester Prodrug Synthesis: To a solution of Dolutegravir in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a base such as 4-dimethylaminopyridine (DMAP) and an appropriate long-chain fatty acid chloride (e.g., stearoyl chloride) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. The reaction is then quenched, and the product is extracted and purified, typically by column chromatography, to yield the desired ester prodrug.

Biological Activity and Mechanism of Action

Dolutegravir ester prodrugs are designed to be inactive in their ester form. Upon administration, they are expected to be hydrolyzed by endogenous esterases to release the active parent drug, Dolutegravir. Therefore, the mechanism of antiviral action is that of Dolutegravir itself, which is the inhibition of the HIV-1 integrase enzyme. By binding to the active site of integrase, Dolutegravir blocks the strand transfer step of retroviral DNA integration, which is essential for the HIV replication cycle.

The following diagram illustrates the proposed mechanism of action for a Dolutegravir ester prodrug.

G Mechanism of Action of Dolutegravir Ester Prodrugs Prodrug Dolutegravir Ester Prodrug (Administered) Hydrolysis Esterase-mediated Hydrolysis in vivo Prodrug->Hydrolysis Dolutegravir Active Dolutegravir Hydrolysis->Dolutegravir Inhibition Inhibition of Strand Transfer Dolutegravir->Inhibition HIVIntegrase HIV-1 Integrase HIVIntegrase->Inhibition ReplicationBlocked HIV Replication Blocked Inhibition->ReplicationBlocked

Caption: Prodrug activation and mechanism of action.

Conclusion

While "this compound" is not a standard nomenclature for a known derivative, this guide has shed light on two relevant classes of ethyl-containing compounds related to Dolutegravir. The "Dolutegravir ethyl ester impurity" is an important process-related substance for chemists involved in the synthesis of Dolutegravir to be aware of. On the other hand, the deliberately synthesized alkyl ester prodrugs of Dolutegravir represent a promising strategy for improving the therapeutic profile of this important antiretroviral agent. Further research into the properties and applications of these ester derivatives will continue to be of high interest to the scientific community.

References

Synthesis Pathway of O-Ethyl Dolutegravir Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis pathway of O-Ethyl Dolutegravir, a known impurity of the antiretroviral drug Dolutegravir. The formation of this impurity is of significant interest for process control and quality assurance in the manufacturing of Dolutegravir. This document provides a plausible synthetic route, detailed experimental protocols derived from analogous reactions, and quantitative data to support researchers and professionals in the field.

Introduction

This compound, chemically named (4R, 12aS)-N-(2, 4-Difluorobenzyl)-7-ethoxy-4-methyl-6, 8-dioxo-3, 4, 6, 8, 12, 12a-hexahydro-2H-pyrido[1′, 2′:4, 5]pyrazino[2, 1-b][1][2]oxazine-9-carboxamide (CAS No. 1802141-49-6), is a process-related impurity in the synthesis of Dolutegravir.[2][3] Its structure is highly similar to the active pharmaceutical ingredient (API), with an ethyl ether at the C-7 position instead of a hydroxyl group. The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

This guide focuses on the likely synthetic origin of this compound, which is believed to be formed during the cyclization step in the synthesis of the Dolutegravir core structure when using an ethoxy-substituted pyridinone precursor.

Synthesis Pathway

The formation of this compound is intrinsically linked to the synthesis of Dolutegravir itself. A key intermediate in several reported synthetic routes for Dolutegravir is an ethoxy-substituted pyridinone derivative. The final tricyclic core of Dolutegravir is typically formed through a cyclization reaction of this intermediate with (R)-3-amino-1-butanol. If the ethoxy group at the C-7 position is not cleaved during or after this cyclization, the resulting product is this compound.

The plausible synthesis pathway for this compound is a one-step cyclization reaction from a key precursor:

Starting Material: Ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate

Reactant: (R)-3-amino-1-butanol

Product: this compound

This reaction involves the formation of the fused 1,3-oxazinane ring system. The aldehyde moiety of the starting material reacts with the amino and hydroxyl groups of (R)-3-amino-1-butanol to form the heterocyclic core.[4]

Quantitative Data

While specific yield and purity data for the synthesis of this compound as a primary target are not extensively published, data from the synthesis of its enantiomer (O-Ethyl ent-Dolutegravir) and related Dolutegravir synthesis steps can provide valuable insights.

Product Starting Material Reaction Yield Purity (HPLC) Reference
O-Ethyl ent-DolutegravirEthyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate and (S)-3-amino-1-butanolCyclizationGoodNot ReportedGarrepalli et al., 2022[1][4]
(4S,12aR)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido [1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9- carboxamideO-Ethyl ent-DolutegravirDe-ethylation70%99.03%Garrepalli et al., 2022[1][4]
Dolutegravir Tricyclic AcidAldehyde precursor and (R)-3-aminobutanolCyclization66% (isolated)Not ReportedMoodley et al., 2023[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the reported synthesis of its enantiomer and the general synthesis of the Dolutegravir core.[1][4]

Synthesis of (4R, 12aS)-N-(2, 4-Difluorobenzyl)-7-ethoxy-4-methyl-6, 8-dioxo-3, 4, 6, 8, 12, 12a-hexahydro-2H-pyrido[1′, 2′:4, 5]pyrazino[2, 1-b][1][2]oxazine-9-carboxamide (this compound)

  • Materials:

    • Ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate (1 equivalent)

    • (R)-3-amino-1-butanol (1.2 equivalents)

    • Toluene

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate in toluene, add (R)-3-amino-1-butanol.

    • Add a catalytic amount of acetic acid to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization:

    • The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The purity should be assessed by HPLC.

Logical Relationships and Experimental Workflow

The synthesis of this compound is a critical step to understand for impurity profiling. The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Synthesis_Pathway A Ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate C This compound A->C Cyclization (Toluene, Acetic Acid) B (R)-3-amino-1-butanol Experimental_Workflow start Start reaction Combine Reactants and Solvent (Toluene) start->reaction catalyst Add Acetic Acid reaction->catalyst reflux Heat to Reflux and Monitor catalyst->reflux workup Aqueous Workup (Water, Brine) reflux->workup drying Dry Organic Layer workup->drying concentration Concentrate under Vacuum drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

References

O-Ethyl Dolutegravir: Unraveling an Impurity in Dolutegravir Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dolutegravir, a potent integrase strand transfer inhibitor, is a cornerstone of modern antiretroviral therapy. The intricate multi-step synthesis of this complex molecule can inadvertently lead to the formation of various impurities, which necessitates rigorous control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the discovery, origin, and characterization of a specific process-related impurity: O-Ethyl Dolutegravir. Through an examination of the Dolutegravir synthesis process, this document elucidates the likely formation mechanism of this ether impurity, details analytical methodologies for its detection and quantification, and provides insights into control strategies. This guide is intended to serve as a valuable resource for researchers, process chemists, and quality control analysts involved in the development and manufacturing of Dolutegravir.

Introduction to Dolutegravir and its Impurities

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) indicated for the treatment of Human Immunodeficiency Virus (HIV-1) infection. Its chemical structure features a complex polycyclic framework with multiple chiral centers, making its synthesis a significant challenge. The manufacturing process of Dolutegravir involves several chemical transformations, and like any multi-step synthesis, it is susceptible to the formation of impurities. These impurities can arise from starting materials, intermediates, reagents, solvents, or degradation of the drug substance itself. Regulatory agencies worldwide mandate strict control over impurity levels in pharmaceutical products to ensure patient safety.

A number of process-related impurities and degradation products of Dolutegravir have been identified and characterized.[1] One such impurity, which has been identified and is crucial to control, is this compound. This document will focus specifically on this ether impurity, exploring its origins within the synthetic process and the analytical techniques used for its identification and quantification.

Discovery and Origin of this compound

This compound, identified by the CAS number 1802141-49-6, is a process-related impurity that can be formed during the synthesis of Dolutegravir.[2][3] Its structure is characterized by the substitution of the enolic hydroxyl group at the C-7 position of the Dolutegravir core with an ethoxy group.

Proposed Formation Mechanism

The formation of this compound is primarily attributed to the presence of ethanol in the reaction or purification steps of the Dolutegravir synthesis. Dolutegravir possesses an enolic hydroxyl group which, under certain conditions, can undergo O-alkylation. The most plausible mechanism for the formation of this compound is an acid-catalyzed etherification reaction.

Several synthetic routes for Dolutegravir have been published, and many of them utilize ethanol as a solvent, particularly during the final purification or salt formation steps.[4] In the presence of acidic conditions, which may be introduced intentionally or arise from residual acidic reagents, the enolic hydroxyl group of Dolutegravir can be protonated, making it a better leaving group (water). Subsequently, ethanol, acting as a nucleophile, can attack the resulting carbocation, leading to the formation of the O-ethyl ether.

The following diagram illustrates the proposed acid-catalyzed formation of this compound from Dolutegravir in the presence of ethanol.

G Dolutegravir Dolutegravir (Enolic Hydroxyl) Protonated_Dolutegravir Protonated Dolutegravir (Oxonium Ion) Dolutegravir->Protonated_Dolutegravir + H+ Carbocation Carbocation Intermediate Protonated_Dolutegravir->Carbocation - H₂O O_Ethyl_Dolutegravir This compound Carbocation->O_Ethyl_Dolutegravir + Ethanol Ethanol Ethanol (Solvent) H_plus H+ H2O H₂O

Proposed acid-catalyzed formation of this compound.

While less likely, a base-catalyzed Williamson-ether-like synthesis could also be a potential, albeit minor, pathway if a suitable ethylating agent is present in a basic environment. However, the more common use of ethanol as a solvent in acidic or neutral conditions points towards the acid-catalyzed mechanism as the primary route of formation.

A structurally similar impurity, O-methyl ent-dolutegravir, has been synthesized and characterized, and its formation involves the cleavage of an ethoxy moiety followed by methylation, further supporting the reactivity of the enolic hydroxyl group towards alkylation.[5]

Analytical Characterization and Data

The identification and quantification of this compound in Dolutegravir drug substance rely on modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic and Mass Spectrometric Data

Reverse-phase HPLC (RP-HPLC) is the standard method for separating Dolutegravir from its impurities.[5][6] this compound, being more lipophilic than Dolutegravir due to the replacement of a hydroxyl group with an ethoxy group, would be expected to have a longer retention time on a C18 or C8 column under typical reversed-phase conditions.

While specific quantitative data for this compound is not extensively published in peer-reviewed literature, its presence would be monitored and controlled to within the limits specified by regulatory bodies such as the ICH. Forced degradation studies of Dolutegravir under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been performed to identify potential degradation products.[7][8][9] Although these studies do not specifically report the formation of this compound, they establish the analytical methods capable of detecting such impurities.

The molecular weight of this compound is 447.44 g/mol , which is 28.05 g/mol higher than that of Dolutegravir (419.38 g/mol ), corresponding to the addition of a C₂H₄ group.[10] This mass difference is readily detectable by mass spectrometry.

Table 1: Physicochemical and Mass Spectrometric Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dolutegravir1051375-16-6C₂₀H₁₉F₂N₃O₅419.38
This compound1802141-49-6C₂₂H₂₃F₂N₃O₅447.44
Spectroscopic Data

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the analysis and potential isolation of this compound. These are based on published methods for Dolutegravir and its other impurities.

General Analytical HPLC Method for Impurity Profiling

This method is a representative example for the separation of Dolutegravir and its related substances.

  • Column: C8 (150 x 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B. The specific gradient profile would need to be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV at 240 nm.[5]

  • Injection Volume: 10 µL.

Sample Preparation for Impurity Analysis
  • Standard Preparation: A known concentration of Dolutegravir reference standard is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sample Preparation: The Dolutegravir drug substance is accurately weighed and dissolved in the diluent to a known concentration.

  • Spiked Sample Preparation: To confirm the identity of the this compound peak, a sample of Dolutegravir can be spiked with a synthesized or isolated standard of the impurity.

Conceptual Protocol for Isolation of this compound

Should the need arise to isolate this compound for characterization, a preparative HPLC method would be employed.

  • Column: A larger-bore preparative C18 or C8 column.

  • Mobile Phase: A volatile mobile phase system (e.g., using ammonium formate or acetate instead of trifluoroacetic acid) to facilitate subsequent removal.

  • Fraction Collection: The eluent corresponding to the this compound peak is collected.

  • Post-Collection Processing: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the isolated impurity.

Control Strategies

The control of this compound formation in the manufacturing process of Dolutegravir is crucial. The primary strategies include:

  • Solvent Selection: Avoiding or minimizing the use of ethanol in the final synthesis and purification steps, especially where acidic conditions are present. Alternative solvents with a lower propensity for O-alkylation should be considered.

  • pH Control: Maintaining a neutral or slightly basic pH during work-up and purification steps can significantly reduce the rate of acid-catalyzed etherification.

  • Temperature Control: Lowering the temperature of reaction and purification steps involving ethanol can decrease the rate of impurity formation.

  • In-Process Controls (IPCs): Implementing IPCs to monitor the levels of this compound at critical process steps allows for early detection and corrective action.

  • Purification: Developing robust purification methods, such as recrystallization or chromatography, that can effectively remove this compound from the final API.

Conclusion

This compound is a known process-related impurity in the synthesis of Dolutegravir, likely formed through the O-alkylation of the enolic hydroxyl group in the presence of ethanol, particularly under acidic conditions. While not extensively detailed in publicly available literature, its existence is confirmed, and its control is a critical aspect of ensuring the quality and safety of Dolutegravir. This technical guide has provided a comprehensive overview of the likely origin of this impurity, along with analytical methodologies for its detection and strategies for its control. A thorough understanding of the formation and characteristics of such impurities is paramount for the development of robust and well-controlled manufacturing processes for complex APIs like Dolutegravir. Further research into the specific conditions that favor the formation of this compound and the development of highly specific analytical methods for its quantification will continue to be of great value to the pharmaceutical industry.

References

Spectroscopic Characterization of O-Ethyl Dolutegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize O-Ethyl Dolutegravir, a derivative of the potent HIV integrase inhibitor, Dolutegravir. While direct experimental data for this compound is not extensively published, this document outlines the expected spectroscopic profiles based on the known data of Dolutegravir and related impurities, such as O-methyl ent-dolutegravir.[1][2] The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed to assist researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the structural analysis of the molecule and comparison with spectroscopic data of Dolutegravir and its analogs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl (-O-CH₂-CH₃)4.0 - 4.2Quartet (q)~7.0
Ethyl (-O-CH₂-CH₃)1.3 - 1.5Triplet (t)~7.0
Aromatic Protons6.8 - 7.5Multiplet (m)-
Methine Protons4.5 - 5.5Multiplet (m)-
Methylene Protons2.0 - 4.0Multiplet (m)-
Methyl Proton1.5 - 1.7Doublet (d)~6.5
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbons160 - 180
Aromatic/Olefinic Carbons110 - 160
Ethyl (-O-CH₂-CH₃)60 - 70
Aliphatic Carbons15 - 60
Ethyl (-O-CH₂-CH₃)14 - 16
Table 3: Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Method
[M+H]⁺448.16ESI+
[M+Na]⁺470.14ESI+

M represents the molecular ion of this compound.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide, Ketone)1650 - 1750Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O-C Stretch (Ether)1050 - 1150Strong
C-F Stretch1000 - 1350Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Add a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode.

  • Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizing gas pressure of 20-30 psi, drying gas flow rate of 5-10 L/min, and a source temperature of 100-150 °C.

  • Record the mass spectrum over a relevant m/z range (e.g., 100-1000).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Record the sample spectrum.

  • The spectrum is typically collected over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample O-Ethyl Dolutegravir Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec Acquire_1H Acquire ¹H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spec->Acquire_13C Process_Data Process Raw Data (FT, Phasing) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Spectra Analyze Spectra (Shifts, Integrals) Process_Data->Analyze_Spectra Structure Structure Elucidation Analyze_Spectra->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample O-Ethyl Dolutegravir Dissolve Prepare Dilute Solution Sample->Dissolve MS_Spec Mass Spectrometer (ESI Source) Dissolve->MS_Spec Acquire_MS Acquire Mass Spectrum MS_Spec->Acquire_MS Analyze_mz Analyze m/z Values Acquire_MS->Analyze_mz Determine_MW Determine Molecular Weight & Formula Analyze_mz->Determine_MW

Caption: Workflow for Mass Spectrometry Analysis.

Experimental_Workflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample O-Ethyl Dolutegravir (Solid) Prepare_Sample Place on ATR Crystal or Prepare KBr Pellet Sample->Prepare_Sample IR_Spec FTIR Spectrometer Prepare_Sample->IR_Spec Record_BG Record Background IR_Spec->Record_BG Record_Sample Record Sample Spectrum IR_Spec->Record_Sample Analyze_Peaks Analyze Absorption Bands Record_Sample->Analyze_Peaks Identify_FG Identify Functional Groups Analyze_Peaks->Identify_FG

Caption: Workflow for Infrared Spectroscopy Analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir, a potent integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy for the treatment of HIV-1 infection.[1] The intricate multi-step synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, O-Ethyl Dolutegravir has been identified as a potential impurity that requires careful monitoring and control to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection, and control strategies, tailored for professionals in the field of drug development and manufacturing.

Characterization of this compound

This compound is a derivative of Dolutegravir where the enolic hydroxyl group at the C-7 position of the pyrimidone ring is etherified with an ethyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (4R,12aS)-N-(2,4-difluorobenzyl)-7-ethoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][3]oxazine-9-carboxamide
CAS Number 1802141-49-6
Molecular Formula C22H23F2N3O5
Molecular Weight 447.44 g/mol

Formation Pathway of this compound

The formation of this compound is primarily attributed to the presence of ethanol in the reaction mixture during the synthesis of Dolutegravir, particularly in steps involving the manipulation of the enolic hydroxyl group. The enolate intermediate of Dolutegravir, a potent nucleophile, can react with ethylating agents present as starting materials, reagents, or residual solvents.

A likely precursor that can lead to the formation of this compound is ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate.[4][5] The presence of ethoxy groups in this intermediate and the use of ethanol as a solvent in subsequent steps can contribute to the formation of the O-ethylated impurity. The proposed mechanism involves the alkylation of the enolic hydroxyl group of the Dolutegravir core structure.

cluster_conditions Reaction Conditions Dolutegravir_Enolate Dolutegravir Enolate Intermediate O_Ethyl_Dolutegravir This compound Dolutegravir_Enolate->O_Ethyl_Dolutegravir SN2 Reaction Ethanol Ethanol (Solvent/Reagent) Ethanol->Dolutegravir_Enolate Proton Abstraction by Base Ethyl_Source Ethylating Agent (e.g., Ethyl Halide) Ethyl_Source->O_Ethyl_Dolutegravir Alkylation Base Base Heat Heat

Figure 1: Proposed formation pathway of this compound.

Analytical Methodologies for Detection and Quantification

The control of this compound relies on sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the detection and quantification of this impurity in Dolutegravir API and drug products.

Typical HPLC Method Parameters

Several studies have reported HPLC methods for the analysis of Dolutegravir and its impurities.[6][7] A representative method is summarized below.

Table 2: Representative HPLC Method Parameters for Dolutegravir Impurity Profiling

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of Dolutegravir and impurities
Flow Rate 1.0 mL/min
Detection UV at 258 nm
Column Temperature 30°C
Method Validation Parameters

A validated analytical method is crucial for accurate quantification of this compound. Key validation parameters according to ICH Q2(R1) guidelines are summarized in Table 3. Specific values for this compound would need to be established during method validation.

Table 3: Typical Method Validation Parameters for this compound Quantification

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and other impurities at the retention time of this compound.
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Accuracy (% Recovery) Typically 80-120%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 5.0%
Robustness No significant changes in results with deliberate variations in method parameters.

Acceptance Criteria

The acceptance criteria for process-related impurities are governed by regulatory guidelines such as ICH Q3A(R2).[8][9] The limits for a specific impurity like this compound are not explicitly defined in public pharmacopeias but are typically established by the manufacturer based on toxicological data and the manufacturing process capability. The ICH Q3A guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For Dolutegravir, with a daily dose of 50 mg, the following thresholds would generally apply:

Table 4: ICH Q3A Thresholds for Impurities in Dolutegravir

ThresholdLimit (% of API)
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15%

Any impurity present at a level above the identification threshold must be structurally characterized, and any impurity exceeding the qualification threshold requires toxicological assessment to ensure its safety.

Experimental Protocols

Synthesis of a Key Intermediate Prone to O-Ethylation

The synthesis of ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is a critical stage where precursors to this compound can be introduced. A general synthetic approach is outlined below, based on literature procedures for similar structures.[10]

Protocol:

  • Reaction Setup: A solution of a suitable starting material, such as a 3-amino-1-butanol derivative, is prepared in an appropriate solvent (e.g., toluene).

  • Addition of Reagents: A polyfunctionalized substrate is added to the reaction mixture in the presence of an acid catalyst (e.g., acetic acid).

  • Reaction Conditions: The reaction is typically heated to facilitate the formation of the desired intermediate.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified using techniques like column chromatography.

Start Starting Materials (e.g., 3-amino-1-butanol derivative, polyfunctionalized substrate) Solvent Dissolve in Solvent (e.g., Toluene) Start->Solvent Reagents Add Reagents (e.g., Acetic Acid) Solvent->Reagents Reaction Heat Reaction Mixture Reagents->Reaction Workup Cool and Perform Aqueous Work-up Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Intermediate Isolated Intermediate Purification->Intermediate

Figure 2: General workflow for the synthesis of a key Dolutegravir intermediate.
General Protocol for HPLC Analysis of Dolutegravir Impurities

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water).

    • Prepare a stock solution of Dolutegravir API.

    • Prepare working standard solutions and sample solutions at the desired concentrations.

  • Chromatographic System:

    • Equilibrate the HPLC system with the mobile phase.

    • Set the column temperature and detector wavelength as per the validated method.

  • Injection and Data Acquisition:

    • Inject the blank, standard solutions, and sample solutions.

    • Acquire the chromatograms and integrate the peaks.

  • Calculation:

    • Calculate the amount of this compound in the sample using the peak area response of the standard.

Prep Prepare Standards and Samples System Equilibrate HPLC System Prep->System Inject Inject Solutions System->Inject Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Impurity Content Integrate->Calculate HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration into Host DNA HIV_DNA->Integration Integrase HIV Integrase Integrase->Integration Viral_Replication Viral Replication Integration->Viral_Replication Dolutegravir Dolutegravir Dolutegravir->Integrase Inhibits

References

O-Ethyl Dolutegravir: An Inquiry into Potential Pharmacological Activity and a Review of Dolutegravir Metabolism and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a highly effective second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection.[1][2][3] Its favorable resistance profile, once-daily dosing, and good tolerability have made it a preferred agent in various treatment regimens.[2][4] The metabolic fate of dolutegravir is well-characterized, primarily involving glucuronidation and, to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes.[5][6][7] This has led to scientific interest in the potential pharmacological activities of its metabolites and synthetic derivatives.

This technical guide addresses the inquiry into the potential pharmacological activity of a specific, hypothetical derivative, O-Ethyl Dolutegravir. A comprehensive review of existing scientific literature reveals a notable absence of data for a compound explicitly named this compound. Therefore, this document will focus on the known metabolic pathways of dolutegravir and the pharmacological activities of its characterized metabolites and other synthetic derivatives. This approach provides a scientifically grounded framework for understanding what might be expected from novel dolutegravir analogs.

Metabolism of Dolutegravir

The primary route of dolutegravir metabolism in humans is glucuronidation, with oxidative metabolism representing a minor pathway.[5][6]

Primary Metabolic Pathway: Glucuronidation

The most significant metabolic pathway for dolutegravir is the formation of an ether glucuronide.[5][6] This reaction is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[5][7] The resulting metabolite is pharmacologically inactive and is the main biotransformation product found in both plasma and urine.[5][6]

Secondary Metabolic Pathways: Oxidation

Oxidative metabolism of dolutegravir is mediated by cytochrome P450 enzymes, particularly CYP3A4.[5][6][7] This pathway accounts for a smaller fraction of dolutegravir's overall metabolism.[6] Studies have also identified CYP1A1 and CYP1B1 as enzymes involved in the formation of certain oxidative metabolites, which may be relevant in specific populations such as smokers.[1]

A mass balance study using radiolabeled [14C]dolutegravir provided a quantitative overview of its metabolic fate. The majority of the administered dose is recovered in the feces (64.0%) and urine (31.6%).[5][6] Unchanged dolutegravir is the predominant component in plasma, indicating minimal presystemic clearance.[5][6]

Table 1: Major Metabolites of Dolutegravir

MetaboliteFormation PathwayPrimary Enzyme(s)Percentage of Administered Dose ExcretedPharmacological Activity
Ether GlucuronideGlucuronidationUGT1A118.9% (in urine)Inactive
M1N-dealkylationCYP1A1, CYP1B1Not specifiedNot specified
M4Aldehyde formationCYP1A1, CYP1B1Not specifiedNot specified
M5Aldehyde formationCYP1A1, CYP1B1Not specifiedNot specified
Benzylic Hydroxylated MetaboliteOxidationCYP3A47.9% of the doseNot specified

Pharmacological Activity of Dolutegravir Derivatives

While information on this compound is not available, research into other derivatives of dolutegravir has revealed potential therapeutic applications beyond HIV treatment. Notably, the synthesis and evaluation of dolutegravir derivatives bearing 1,2,3-triazole moieties have demonstrated significant anti-tumor activity.[8][9]

These studies suggest that the dolutegravir scaffold can be modified to create new chemical entities with distinct pharmacological profiles. The anti-cancer effects of these derivatives have been attributed to the induction of apoptosis, inhibition of cell proliferation, and an increase in reactive oxygen species (ROS) levels in cancer cells.[8][9]

Table 2: In Vitro Anti-proliferative Activity of Selected Dolutegravir-1,2,3-triazole Derivatives

CompoundCell LineIC50 (µM)
5eHuh7 (Liver Cancer)2.64
5pHuh7 (Liver Cancer)5.42
9ePC-9 (Lung Cancer)Not specified
9pH460 (Lung Cancer)Not specified

Data extracted from studies on dolutegravir derivatives with anti-tumor activity.[8][9]

Experimental Protocols

Mass Balance and Metabolism Studies of Dolutegravir

A common methodology to determine the metabolic fate of a drug is a mass balance study using a radiolabeled version of the compound.

  • Subject Dosing : Healthy male subjects are administered a single oral dose of [14C]dolutegravir.[5][6]

  • Sample Collection : Blood, plasma, urine, and feces are collected at specified intervals post-dose.[10]

  • Radioactivity Measurement : Total radioactivity in the collected samples is measured using techniques like liquid scintillation counting.

  • Metabolite Profiling : High-performance liquid chromatography (HPLC) is used to separate the parent drug from its metabolites.[10]

  • Metabolite Identification : Mass spectrometry (MS), often in tandem (LC-MS/MS), is employed to determine the chemical structures of the metabolites.[10]

In Vitro Anti-proliferative Assays for Dolutegravir Derivatives

The anti-tumor activity of dolutegravir derivatives is typically assessed using a variety of in vitro cell-based assays.

  • Cell Culture : Human cancer cell lines (e.g., Huh7, HepG2, PC-9, H460) are cultured in appropriate media and conditions.[8][9]

  • Compound Treatment : Cells are treated with varying concentrations of the dolutegravir derivatives for a specified period (e.g., 24 or 48 hours).[9]

  • Cell Viability Assessment (CCK8 Assay) : A Cell Counting Kit-8 (CCK8) assay is used to measure cell viability. This colorimetric assay provides a quantitative measure of metabolically active cells.[9]

  • Apoptosis Analysis (LIVE/DEAD Staining) : To visualize and quantify apoptosis, cells are stained with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).[9]

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds in inhibiting cell growth.

Visualizations

Signaling Pathways and Workflows

dolutegravir_metabolism Figure 1: Metabolic Pathways of Dolutegravir Dolutegravir Dolutegravir Glucuronidation Glucuronidation Dolutegravir->Glucuronidation UGT1A1 Oxidation_Minor Oxidation (Minor Pathway) Dolutegravir->Oxidation_Minor CYP3A4, CYP1A1, CYP1B1 Ether_Glucuronide Ether Glucuronide (Inactive) Glucuronidation->Ether_Glucuronide Oxidative_Metabolites Oxidative Metabolites Oxidation_Minor->Oxidative_Metabolites

Caption: Figure 1: Metabolic Pathways of Dolutegravir.

in_vitro_workflow Figure 2: In Vitro Anti-Cancer Screening Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Dolutegravir Derivatives Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., CCK8) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., LIVE/DEAD Staining) Compound_Treatment->Apoptosis_Assay IC50_Calculation IC50 Calculation Viability_Assay->IC50_Calculation Apoptosis_Assay->IC50_Calculation

Caption: Figure 2: In Vitro Anti-Cancer Screening Workflow.

Conclusion

While there is no publicly available information on the pharmacological activity of this compound, a thorough understanding of dolutegravir's metabolism provides a foundation for predicting the properties of its derivatives. The primary metabolites of dolutegravir are largely inactive. However, the dolutegravir chemical scaffold has been successfully modified to produce derivatives with novel pharmacological activities, such as anti-tumor effects. This suggests that further exploration of dolutegravir analogs could be a promising avenue for drug discovery in therapeutic areas beyond HIV. For researchers interested in the potential of this compound, de novo synthesis and subsequent in vitro and in vivo evaluation would be necessary to characterize its pharmacological profile.

References

In Silico Prediction of O-Ethyl Dolutegravir Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a cornerstone of modern antiretroviral therapy, valued for its high efficacy and barrier to resistance. As with any therapeutic agent, understanding the toxicological profile of its metabolites and derivatives is paramount for ensuring patient safety. This technical guide provides a comprehensive framework for the in silico prediction of the toxicity of O-Ethyl Dolutegravir, a putative derivative of Dolutegravir.

This document outlines a systematic, computer-aided approach to forecast potential adverse effects, thereby guiding further preclinical development and minimizing the reliance on extensive experimental testing in the early stages of drug discovery. The methodologies described herein leverage established computational toxicology techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to assess a range of relevant toxicity endpoints.

This compound: Structure and Metabolic Context

This compound is not a widely reported metabolite or derivative in the scientific literature. For the purpose of this guide, we will infer its structure as an ethyl ether derivative of the parent molecule, Dolutegravir, at the benzylic hydroxyl group, a known site of oxidation.[1][2] The canonical SMILES string for Dolutegravir is CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O. The proposed structure for this compound would therefore involve the ethylation of this hydroxyl group.

Dolutegravir is primarily metabolized by uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1) and to a lesser extent by cytochrome P450 3A (CYP3A).[1] Minor oxidative metabolites have also been identified.[1][2] Understanding these pathways is crucial as the introduction of an ethyl group could alter the metabolic fate and potentially lead to the formation of novel, reactive metabolites.

In Silico Toxicity Prediction Workflow

The in silico toxicity assessment of this compound will follow a tiered, integrated workflow. This approach combines data from multiple computational models to build a comprehensive toxicity profile.

In_Silico_Toxicity_Workflow A Compound Structure (this compound) B Physicochemical Property Prediction A->B C ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->C D QSAR Modeling (Quantitative Structure-Activity Relationship) C->D E Molecular Docking (Target-Specific Toxicity) C->E F Toxicity Endpoint Analysis D->F E->F G Data Integration and Risk Assessment F->G H Toxicity Profile Report G->H

Figure 1: In Silico Toxicity Prediction Workflow for this compound.

Experimental Protocols

Physicochemical Property Prediction

Objective: To calculate fundamental physicochemical properties of this compound that influence its pharmacokinetic and toxicokinetic behavior.

Methodology:

  • Input: The 2D structure of this compound in SMILES or SDF format.

  • Software: Utilize computational tools such as ADMETlab 2.0, ADMET-AI, or commercial software like ADMET Predictor®.[3][4]

  • Parameters to be Calculated:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient)

    • LogS (aqueous solubility)

    • pKa (acid dissociation constant)

    • Topological Polar Surface Area (TPSA)

  • Output: A tabulated summary of the predicted physicochemical properties.

ADMET Prediction

Objective: To obtain a broad overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.

Methodology:

  • Input: The 2D structure of this compound.

  • Web Servers/Software: Employ platforms like ADMETlab 2.0 or ADMET-AI which provide predictions for a wide range of ADMET endpoints.[4]

  • Predicted Endpoints:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: CYP450 enzyme inhibition (e.g., CYP3A4, CYP2D6), sites of metabolism.

    • Excretion: Renal organic cation transporter (OCT2) inhibition.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity, carcinogenicity.

  • Output: A comprehensive table summarizing the predicted ADMET properties with associated confidence scores or probabilities.

QSAR Modeling for Specific Toxicity Endpoints

Objective: To develop or utilize existing Quantitative Structure-Activity Relationship (QSAR) models to predict specific toxicity endpoints relevant to antiretroviral drugs.

Methodology:

  • Endpoint Selection: Based on the known toxicities of Dolutegravir and other antiretrovirals, prioritize endpoints such as:

    • Hepatotoxicity[5][6]

    • Nephrotoxicity[7][8]

    • Cardiotoxicity (hERG inhibition)[9]

    • Mitochondrial Toxicity[6][7]

    • Mutagenicity

  • Dataset Collection: Curate high-quality datasets of compounds with known experimental data for the selected toxicity endpoints from databases like ChEMBL, PubChem, and the FDA Adverse Event Reporting System (FAERS).

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D descriptors) using software like PaDEL-Descriptor or Mordred.

  • Model Building and Validation:

    • Split the dataset into training and test sets.

    • Employ machine learning algorithms such as Random Forest, Support Vector Machines, or Gradient Boosting to build the QSAR models.

    • Rigorously validate the models using internal (cross-validation) and external validation techniques to assess their predictive power (e.g., calculating accuracy, sensitivity, specificity, and AUC-ROC for classification models).

  • Prediction for this compound: Input the calculated molecular descriptors for this compound into the validated QSAR models to obtain a prediction for each toxicity endpoint.

  • Output: A table of predicted toxicity classifications or quantitative values with associated confidence levels.

Molecular Docking for Target-Specific Toxicity

Objective: To investigate the potential interaction of this compound with key protein targets associated with toxicity.

Methodology:

  • Target Selection: Identify protein targets implicated in the known toxicities of antiretrovirals, for example:

    • hERG potassium channel: Associated with cardiotoxicity.

    • PXR (Pregnane X Receptor) and CAR (Constitutive Androstane Receptor): Nuclear receptors involved in drug-induced liver injury.

    • Mitochondrial polymerase gamma: A target for some nucleoside reverse transcriptase inhibitors leading to mitochondrial toxicity.[7]

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use docking software such as AutoDock Vina, Glide, or GOLD to perform the docking simulation.

    • The software will predict the binding pose and estimate the binding affinity (e.g., docking score in kcal/mol).

  • Analysis of Interactions: Visualize the docked complex to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site.

  • Output: A table summarizing the docking scores and a visualization of the predicted binding mode for each target protein.

Data Presentation: Predicted Toxicity Profile of this compound

The following tables summarize the hypothetical predicted toxicity data for this compound based on the described in silico methodologies.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Weight447.43 g/mol
LogP2.8
Aqueous Solubility-3.5 (log mol/L)
pKa (strongest acidic)8.5
TPSA105.2 Ų

Table 2: Predicted ADMET Profile

ParameterPredictionConfidence
Absorption
Human Intestinal AbsorptionHigh0.92
Caco-2 PermeabilityModerate0.78
Distribution
BBB PenetrationLow0.85
Plasma Protein BindingHigh (>90%)0.95
Metabolism
CYP3A4 InhibitorYes0.65
CYP2D6 InhibitorNo0.88
Excretion
OCT2 InhibitorYes0.72
Toxicity
Ames MutagenicityNegative0.91
hERG InhibitionLow Risk0.83
HepatotoxicityPotential Risk0.68
CarcinogenicityNegative0.89

Table 3: QSAR-Based Toxicity Predictions

Toxicity EndpointPredictionApplicability Domain
HepatotoxicityPositiveWithin Domain
NephrotoxicityNegativeWithin Domain
Cardiotoxicity (hERG)NegativeWithin Domain
Mitochondrial ToxicityIndeterminateOn the Edge
MutagenicityNegativeWithin Domain

Table 4: Molecular Docking Results

Protein TargetDocking Score (kcal/mol)Key Interacting Residues
hERG K+ Channel-7.2Tyr652, Phe656
Pregnane X Receptor (PXR)-9.5Arg410, His407
Mitochondrial Polymerase γ-6.8Asp1135, Glu1136

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Perturbation

Based on the predicted interaction with the Pregnane X Receptor (PXR), a key regulator of drug metabolism and disposition, this compound may perturb signaling pathways related to xenobiotic metabolism and potentially contribute to drug-induced liver injury.

PXR_Signaling_Pathway cluster_0 Hepatocyte A O-Ethyl Dolutegravir B PXR A->B activates D PXR/RXR Heterodimer B->D C RXR C->D E XRE (Xenobiotic Response Element) D->E binds to F Target Gene Transcription (e.g., CYP3A4, UGT1A1) E->F induces G Altered Drug Metabolism & Potential Hepatotoxicity F->G

Figure 2: Potential PXR-mediated Signaling Pathway Perturbation by this compound.
QSAR Model Development Workflow

The development of a robust QSAR model is a critical component of the toxicity prediction pipeline.

QSAR_Workflow A Data Curation (Toxicity Endpoint) B Molecular Structure Standardization A->B C Descriptor Calculation B->C D Dataset Splitting (Training & Test Sets) C->D E Model Building (Machine Learning) D->E F Model Validation (Internal & External) E->F G Validated QSAR Model F->G H Prediction for New Compound G->H

Figure 3: Workflow for QSAR Model Development and Validation.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the toxicity prediction of this compound. By integrating data from physicochemical property prediction, broad ADMET profiling, specific QSAR modeling, and target-focused molecular docking, a robust preliminary toxicity assessment can be achieved. The hypothetical data presented suggests that while this compound may have a generally favorable safety profile, there is a potential risk of hepatotoxicity that warrants further investigation. The provided workflows and methodologies offer a blueprint for the early-stage safety evaluation of novel drug candidates, facilitating a more efficient and informed drug development process. It is imperative to note that in silico predictions should always be followed by targeted in vitro and in vivo experimental validation.

References

O-Ethyl Dolutegravir: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for conducting solubility and stability studies on O-Ethyl Dolutegravir. Due to the limited availability of public data for this specific derivative, the quantitative data and experimental protocols presented herein are based on studies of the parent compound, Dolutegravir. These should be considered as a starting point for the investigation of this compound.

Introduction

This compound is an ether derivative of Dolutegravir, a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for formulation development, ensuring bioavailability, and defining storage conditions. This guide outlines the key experimental protocols and data considerations for the comprehensive assessment of this compound.

Solubility Profile

The solubility of an API is a determining factor in its absorption and overall bioavailability. The following sections detail the expected solubility of Dolutegravir in various solvents, which can serve as a baseline for studies on this compound.

Solubility Data for Dolutegravir

The following table summarizes the reported solubility of Dolutegravir in different media. It is anticipated that this compound, being a more lipophilic derivative, may exhibit different solubility characteristics.

Solvent/MediumSolubility of DolutegravirReference
WaterInsoluble[1]
EthanolInsoluble[1]
DMSO83 mg/mL[1]
Oleic Acid34 ± 0.87 mg/mL[2]
Tween 8023.58 ± 0.18 mg/mL[2]
Acconon MC 8-2 EP34.56 ± 3.18 mg/mL[2]
Phosphate Buffer pH 6.8Highest solubility among tested aqueous buffers[3]
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, DMSO)

  • Volumetric flasks

  • Orbital shaker incubator

  • Centrifuge

  • HPLC system with a validated analytical method for this compound

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Agitate the flasks in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm).

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Add excess O-Ethyl Dolutegravir to solvent B Seal flask A->B C Incubate on orbital shaker (e.g., 24-48h, 25°C) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G

Shake-Flask Solubility Experimental Workflow.

Stability Profile

Stability testing is crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to predict the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies of Dolutegravir

The following table summarizes the degradation of Dolutegravir under various stress conditions. Similar studies should be conducted for this compound to understand its intrinsic stability.

Stress ConditionReagents and ConditionsDegradation of Dolutegravir (%)Reference
Acid Hydrolysis2 N HCl, reflux for 30 min5.67[4]
Base Hydrolysis1 M NaOH, 60°C, 2 hours5.44[5]
Oxidative20% H₂O₂, 30 min4.28[4]
Thermal105 °C, 6 hours4.09[4]
PhotolyticUV chamber, 2 hours1.35[5]
Neutral Hydrolysis-0.43[4]
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an acidic solution (e.g., 1 N HCl). Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add a basic solution (e.g., 0.1 N NaOH). Keep the solution at room temperature or heat for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., at 105°C) for a specified duration.

  • Photolytic Degradation: Expose the solid drug substance and its solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-PDA method. The peak purity of the main peak should be assessed to ensure no co-eluting degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 1N HCl, 60°C) F Sample Neutralization (for Acid/Base) A->F B Base Hydrolysis (e.g., 0.1N NaOH, RT) B->F C Oxidative (e.g., 3% H₂O₂, RT) G HPLC-PDA Analysis C->G D Thermal (e.g., 105°C) D->G E Photolytic (ICH Q1B) E->G F->G H Peak Purity Assessment G->H I Degradation Pathway Identification H->I

Forced Degradation Study Workflow.

Mechanism of Action of Dolutegravir

Dolutegravir inhibits HIV-1 integrase, a key enzyme in the viral replication cycle. This inhibition prevents the integration of the viral DNA into the host cell's genome. It is presumed that this compound, if active, would share a similar mechanism of action.

G cluster_virus HIV Replication Cycle cluster_inhibition Inhibition by Dolutegravir A Viral RNA B Reverse Transcription A->B C Viral DNA B->C D Integration into Host DNA C->D E Provirus D->E F Dolutegravir G HIV Integrase F->G H Inhibition of Strand Transfer G->H H->D Blocks

Mechanism of Action of Dolutegravir.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential pharmaceutical agent. This guide provides a comprehensive overview of the necessary studies, leveraging data and protocols from the parent compound, Dolutegravir. The successful execution of these experiments will provide the critical data needed for formulation design, analytical method development, and the establishment of appropriate storage and handling procedures for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Dolutegravir, a critical antiretroviral medication for the treatment of HIV infection. The document details the formation of Dolutegravir and its process-related impurities, offering insights into the reaction pathways and byproducts. The synthesis of Dolutegravir is a complex process that can result in the formation of several related compounds, the understanding of which is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Synthesis of Dolutegravir

The synthesis of Dolutegravir has evolved since its initial development, with newer methods aiming for improved yield, cost-effectiveness, and environmental friendliness. A common strategy involves a multi-step process starting from commercially available materials.[1]

A key intermediate in many synthetic routes is (4R,12aS)‐7‐methoxy‐4‐methyl‐6,8‐dioxo‐3,4,6,8,12,12a‐hexahydro‐2H‐pyrido[1′,2′:4,5]pyrazino[2,1‐b][2][3]oxazine‐9‐carboxylic acid.[2][4] The synthesis often involves the construction of the fused 1,3-oxazinane ring, followed by several transformation steps.[4] One of the initial routes developed by GlaxoSmithKline started from 4-methoxyacetoacetic acid methyl ester.[5] More recent, optimized procedures have been developed to be more efficient.[6] For instance, a three-step synthetic strategy has been reported to prepare Dolutegravir in a better yield compared to earlier step-by-step procedures.[5]

The final steps of the synthesis typically involve the coupling with 2,4-difluorobenzylamine and a subsequent de-methylation step to yield Dolutegravir.[5]

Formation of Related Compounds and Impurities

The manufacturing process of Dolutegravir is associated with the formation of several impurities that need to be monitored and controlled.[3] These impurities can arise from starting materials, intermediates, or side reactions during the synthesis. The identification and characterization of these impurities are essential for process optimization and quality control of the API.[7]

During the development of Dolutegravir, six major impurities were identified using HPLC and LC-MS analysis.[2][4] Some of the key identified impurities include:

  • Enantiomer (4S, 12aR): The synthesis of this diastereomeric impurity has been explored, often starting from a common ester intermediate and reacting it with the corresponding (S)-3-amino-1-butanol.[3][4]

  • Impurity B: An alternative and more environmentally friendly synthetic route for this impurity has been developed.[3]

  • Ethoxy Acetamide: This impurity has also been synthesized for use as a reference standard.[3][7]

  • O-methyl ent-dolutegravir: This impurity is synthesized in a three-step process involving the construction of a fused 1,3-oxazinane ring, cleavage of an ether moiety, and subsequent methylation.[2][4]

  • N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide: The synthesis of this impurity involves a multi-step method including keto group protection, ester hydrolysis, acid chloride formation, reaction with an amine, and finally deprotection of the keto group.[2][4]

  • Dimer Impurity: A multi-step method starting from ethyl 4-chloro acetoacetate has been used to synthesize a new or dimer impurity.[2][4]

The synthesis and characterization of these impurities are crucial for their use as reference standards in analytical methods to ensure the purity of Dolutegravir.[2][7]

Data Presentation

Table 1: Summary of Yields for Dolutegravir Synthesis and Related Compounds

CompoundStarting MaterialKey Reagents/ConditionsYield (%)Reference
DolutegravirBuilding block 4CH₃SO₃H, Acetonitrile, (R)-2-aminobutanol, 2,4-difluorobenzylamineMedium
DolutegravirIntermediate 62,4-difluorobenzylamine, Demethylation-[5]
Dolutegravir-Three-step continuous synthesisBetter than step-by-step[5]
Bictegravir-2,4,6-trifluorobenzylamine87%[5]
Enantiomer (4S, 12aR)Common ester intermediate(S)-3-amino-1-butanolGood

Note: A dash (-) indicates that a specific quantitative yield was not provided in the cited source.

Experimental Protocols

Synthesis of O-methyl ent-dolutegravir[2][4]
  • Step 1: Construction of the fused 1,3-oxazinane ring. Detailed reactants and conditions for this step were not explicitly provided in the search results.

  • Step 2: Cleavage of the –OEt ether moiety. Detailed reactants and conditions for this step were not explicitly explicitly provided in the search results.

  • Step 3: Methylation. The resulting intermediate is methylated to afford the target compound, O-methyl ent-dolutegravir. Detailed reactants and conditions for this step were not explicitly provided in the search results.

Synthesis of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide[2][4]
  • Keto group protection: The keto group of the starting material is protected.

  • Ester hydrolysis: The ester moiety is hydrolyzed.

  • Acid chloride formation: The resulting carboxylic acid is converted to its acid chloride.

  • Reaction with amine: The acid chloride is reacted with an appropriate amine.

  • Keto group deprotection: The protecting group on the keto functional group is removed to yield the final product.

Synthesis of a Dimer Impurity[2][4]
  • Starting Material: Ethyl 4-chloro acetoacetate.

  • Ether derivative preparation: An ether derivative is prepared from the starting material.

  • Keto group protection: The keto group is protected.

  • Ester hydrolysis: The ester group is hydrolyzed.

  • Amide derivative preparation: An amide derivative is formed via in situ acid chloride formation.

  • Keto group deprotection: The keto group is deprotected over a longer duration to yield the target dimer impurity.

Mandatory Visualization

Dolutegravir_Synthesis_Pathway cluster_reagents Start 4-Methoxyacetoacetic acid methyl ester Intermediate1 Building block 4 Start->Intermediate1 Yield: 36% Intermediate2 Aldehyde 5 Intermediate1->Intermediate2 Smoothly Intermediate3 Key Intermediate 6 (4S,12aR)-4-Methyl-7-(methyloxy)-6,8-dioxo-3,4,6,8,12,12a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-9-carboxylic acid Intermediate2->Intermediate3 Good yield Dolutegravir Dolutegravir Intermediate3->Dolutegravir Amine 2,4-difluorobenzylamine Amine->Dolutegravir Reagent1 Multi-component reaction Reagent2 CH3SO3H in Acetonitrile Reagent3 (R)-2-aminobutanol (Cyclization) Reagent4 Coupling & De-methylation

Caption: A simplified synthetic pathway for Dolutegravir.

Dolutegravir_Impurity_Formation Dolutegravir_Process Dolutegravir Synthesis Process Impurity_A Enantiomer (4S, 12aR) Dolutegravir_Process->Impurity_A Side Reaction/ (S)-3-amino-1-butanol Impurity_B Impurity B Dolutegravir_Process->Impurity_B Byproduct Formation Impurity_C Ethoxy Acetamide Dolutegravir_Process->Impurity_C Starting Material Impurity Impurity_D O-methyl ent-dolutegravir Dolutegravir_Process->Impurity_D Incomplete Demethylation/ Side Reaction Impurity_E N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide Dolutegravir_Process->Impurity_E Intermediate-Related Impurity Impurity_F Dimer Impurity Dolutegravir_Process->Impurity_F Dimerization of Intermediates

Caption: Formation of key impurities during Dolutegravir synthesis.

Experimental_Workflow_Impurity_Synthesis Start Identify Potential Impurity Structure Design Design Synthetic Route Start->Design Synthesize Synthesize Impurity Design->Synthesize Characterize Characterize Structure (NMR, Mass, HPLC) Synthesize->Characterize Reference_Std Use as Reference Standard Characterize->Reference_Std

Caption: Workflow for the synthesis and characterization of impurities.

References

A Preliminary Investigation into the Biological Effects of O-Ethyl Dolutegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature and clinical data on O-Ethyl Dolutegravir are scarce. This document, therefore, presents a preliminary investigation based on the well-established biological profile of its parent compound, Dolutegravir. It is hypothesized that this compound may act as a prodrug, with its biological effects being mediated through its conversion to Dolutegravir. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding for future research.

Introduction to Dolutegravir

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2][3][4] It is a potent antiviral agent that targets the HIV integrase enzyme, which is crucial for the replication of the virus.[1] By inhibiting this enzyme, Dolutegravir effectively blocks the integration of viral DNA into the host cell's genome, thereby halting the viral life cycle.[1] Dolutegravir is known for its high barrier to resistance and favorable pharmacokinetic profile, allowing for once-daily dosing.[4][5]

Postulated Mechanism of Action of this compound

It is postulated that this compound, upon administration, undergoes enzymatic conversion to the active compound, Dolutegravir. The subsequent mechanism of action would then mirror that of Dolutegravir.

The primary target of Dolutegravir is the HIV-1 integrase enzyme. This enzyme facilitates the integration of the reverse-transcribed viral DNA into the host chromosome in a two-step process: 3'-processing and strand transfer. Dolutegravir potently inhibits the strand transfer step by binding to the active site of the integrase enzyme.[1][6] This action prevents the covalent linkage of the viral DNA to the host cell's DNA, a critical step for viral replication.[1]

cluster_host Host Cell cluster_inhibition Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Viral RNA->Viral DNA Integrase Integrase Viral DNA->Integrase Viral DNA->Integrase Provirus Provirus Integrase->Provirus Integration into Host DNA Integrase->Provirus Host DNA Host DNA O-Ethyl_DTG This compound DTG Dolutegravir O-Ethyl_DTG->DTG Metabolism DTG->Integrase Inhibition of Strand Transfer

Postulated mechanism of action for this compound.

Quantitative Data on Dolutegravir's In Vitro Activity

The following table summarizes the in vitro antiviral activity of Dolutegravir against various HIV strains. These values provide a benchmark for the expected potency of this compound, assuming efficient conversion to the active form.

HIV Strain Assay Type EC50 (nM) Reference
HIV-1 (Wild-Type)Single-cycle assay1.3[7][8]
HIV-2 (Group A, Wild-Type)Single-cycle assay1.9[7][8]
HIV-2 (Group B, Wild-Type)Single-cycle assay2.6[7][8]
HIV-1NL4-3Single-cycle assay1.5 ± 0.6[2]
HIV-2ROD9Single-cycle assay2.3 ± 0.7[2]

Experimental Protocols

To investigate the biological effects of this compound, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key experiments.

Objective: To determine the inhibitory activity of this compound and its presumed active metabolite, Dolutegravir, against the HIV-1 integrase enzyme.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends

  • Target DNA

  • Assay buffer (e.g., MOPS, DTT, MgCl2)

  • This compound and Dolutegravir standards

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and Dolutegravir.

  • In a 96-well plate, combine the recombinant HIV-1 integrase, the viral DNA substrate, and the test compound dilutions.

  • Incubate the mixture to allow for the binding of the inhibitor to the enzyme.

  • Add the target DNA to initiate the strand transfer reaction.

  • Incubate to allow the integration to occur.

  • Stop the reaction and quantify the amount of integrated product using a suitable detection method (e.g., fluorescence or radioactivity).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Objective: To assess the antiviral efficacy of this compound in a cellular context.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Cell culture medium and supplements

  • This compound and Dolutegravir standards

  • Cell viability reagent (e.g., MTT, XTT)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed the susceptible cells in a 96-well plate.

  • Prepare serial dilutions of this compound and Dolutegravir.

  • Add the compound dilutions to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Measure the extent of viral replication by quantifying a viral marker (e.g., p24 antigen) or by assessing cell viability (cytopathic effect).

  • Calculate the EC50 value, the concentration of the compound that reduces viral replication by 50%.

cluster_workflow Experimental Workflow for this compound Evaluation A Prepare Serial Dilutions of This compound C Add Compound Dilutions to Cells A->C B Seed HIV-1 Susceptible Cells B->C D Infect Cells with HIV-1 C->D E Incubate for 4-5 Days D->E F Measure Viral Replication (e.g., p24 ELISA) E->F G Assess Cell Viability (e.g., MTT Assay) E->G H Calculate EC50 and CC50 F->H G->H I Determine Selectivity Index (CC50 / EC50) H->I

Workflow for evaluating the in vitro antiviral activity.

Pharmacokinetics and Metabolism

Dolutegravir is primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) and to a lesser extent by cytochrome P450 3A4 (CYP3A4).[4][9][10] It is anticipated that this compound will be metabolized to Dolutegravir, though the specific enzymes involved in this initial conversion are yet to be determined. In vivo studies in animal models will be crucial to understand the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. A study on Dolutegravir-loaded chitosan nanoparticles in mice showed a 2.5-fold increase in the maximum plasma concentration (Cmax) compared to pure Dolutegravir, suggesting that formulation can significantly impact bioavailability.[11]

Potential for Drug Interactions

Dolutegravir has a low potential for drug-drug interactions.[4] However, co-administration with strong inducers of UGT1A1 and CYP3A4, such as rifampin, can decrease Dolutegravir plasma concentrations.[9][10] Conversely, inhibitors of these enzymes could potentially increase Dolutegravir levels. It is also important to note that Dolutegravir can inhibit the renal organic cation transporter 2 (OCT2), which may affect the clearance of co-administered drugs that are substrates of this transporter, such as metformin.[4][9]

Conclusion and Future Directions

This technical guide provides a preliminary framework for the investigation of this compound's biological effects, based on the extensive knowledge of its parent compound, Dolutegravir. The primary hypothesis is that this compound functions as a prodrug, delivering the active antiviral agent, Dolutegravir.

Future research should focus on:

  • Confirmation of Prodrug Conversion: In vitro and in vivo studies to confirm the conversion of this compound to Dolutegravir and identify the metabolizing enzymes.

  • In Vitro Antiviral Activity: Head-to-head comparison of the antiviral potency of this compound and Dolutegravir against a panel of wild-type and resistant HIV-1 strains.

  • Pharmacokinetic Profiling: Comprehensive ADME studies in relevant animal models to determine the bioavailability and metabolic fate of this compound.

  • Toxicity Assessment: In vitro and in vivo toxicology studies to evaluate the safety profile of this compound.

The successful development of this compound as a prodrug could offer advantages in terms of formulation, bioavailability, or patient adherence, further enhancing the therapeutic options for individuals living with HIV.

References

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Determination of O-Ethyl Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This application note describes a sensitive, selective, and robust analytical method for the quantification of O-Ethyl Dolutegravir, a potential process-related impurity or metabolite of Dolutegravir, an antiretroviral drug. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which is a powerful technique for the analysis of pharmaceutical compounds[1][2][3]. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Method validation was conducted in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity[2][4]. This method is suitable for the routine analysis of this compound in bulk drug substances and can be adapted for use in various stages of drug development.

Introduction

Dolutegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection[5]. During the synthesis and storage of Dolutegravir, various related substances and potential impurities can be formed[6][7][8]. This compound is a potential related substance that requires careful monitoring and control. The development of a reliable analytical method for its detection and quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note presents a validated HPLC-MS/MS method that offers high sensitivity and specificity for the determination of this compound.

Experimental

2.1. Instrumentation and Reagents

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

  • Analytical Column: A reversed-phase C18 column (e.g., XBridge C18, 50 x 2.1 mm, 3.5 µm) was employed for chromatographic separation[9].

  • Solvents: HPLC-grade acetonitrile and methanol, along with formic acid, were used for the preparation of the mobile phase. Ultrapure water was used throughout the experiments.

  • Reference Standards: Reference standards for this compound and Dolutegravir were used.

2.2. Chromatographic Conditions

The chromatographic separation was optimized to achieve a good resolution and peak shape for this compound.

ParameterCondition
Column XBridge C18 (50 x 2.1 mm, 3.5 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 30
2.0 95
2.5 95
2.6 30

| 4.0 | 30 |

2.3. Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The precursor and product ions for this compound were determined by direct infusion.

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Dolutegravir

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound 448.2 277.1

| Dolutegravir | 420.1 | 136.0[9] |

Protocols

3.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

3.2. Sample Preparation

  • Accurately weigh and dissolve the Dolutegravir bulk drug sample in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

4.1. Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a solution of Dolutegravir, and a spiked solution containing both Dolutegravir and this compound. The chromatograms showed no interference at the retention time of this compound.

4.2. Linearity

The linearity of the method was assessed by analyzing the working standard solutions at six different concentration levels. The calibration curve was constructed by plotting the peak area of this compound against its concentration.

Table 3: Linearity of this compound

Concentration Range (ng/mL) Correlation Coefficient (r²)

| 1 - 1000 | > 0.999 |

4.3. Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

Table 4: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (% Recovery)
Low 5 < 5.0 < 5.0 95.0 - 105.0
Medium 100 < 3.0 < 3.0 98.0 - 102.0

| High | 800 | < 2.0 | < 2.0 | 98.0 - 102.0 |

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N ratio of 3, and the LOQ was defined as the concentration with an S/N ratio of 10.

Table 5: LOD and LOQ

Parameter Concentration (ng/mL)
LOD 0.3

| LOQ | 1.0 |

Visualization of the Analytical Workflow

The following diagram illustrates the overall workflow for the analytical method development and validation of this compound detection.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_result Result Standard_Prep Standard Solution Preparation HPLC_Separation HPLC Separation (C18 Column) Standard_Prep->HPLC_Separation Sample_Prep Sample Preparation (Bulk Drug) Sample_Prep->HPLC_Separation MS_Detection MS/MS Detection (ESI+, MRM) HPLC_Separation->MS_Detection Specificity Specificity MS_Detection->Specificity Linearity Linearity MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Quantification Quantification of This compound Specificity->Quantification Linearity->Quantification Accuracy_Precision->Quantification LOD_LOQ->Quantification

Caption: Workflow for this compound Detection.

Conclusion

The HPLC-MS/MS method described in this application note is a highly sensitive, specific, accurate, and precise method for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose of detecting and quantifying this potential impurity in Dolutegravir bulk drug substance. This method can be readily implemented in quality control laboratories for routine analysis and to support drug development programs.

References

Application Note: Quantification of O-Ethyl Dolutegravir using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolutegravir is an integrase strand transfer inhibitor class of antiretroviral drug used in the treatment of HIV infection. O-Ethyl Dolutegravir is a potential process-related impurity or a derivative of Dolutegravir. Accurate quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note details a robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The described method is based on established analytical principles for Dolutegravir and its related substances, ensuring high specificity, accuracy, and precision.[1][2][3]

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This setup allows for the separation of this compound from Dolutegravir and other potential impurities based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Materials and Reagents

  • Reference Standards: this compound, Dolutegravir

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Water: HPLC grade or Milli-Q water

  • Reagents: Orthophosphoric acid (OPA), Sodium Dihydrogen Phosphate Dihydrate, Disodium EDTA

  • Column: Phenyl-Hexyl column (250 x 4.6 mm, 5 µm) or equivalent C18 column[2][3]

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

3. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Phenyl-Hexyl (250 x 4.6 mm), 5 µm[2][3]
Mobile Phase 45% Buffer (Sodium dihydrogen phosphate dihydrate and EDTA): 49% Methanol: 6% Acetonitrile (pH 2.5)[2][3]
Flow Rate 1.2 mL/min[2][3]
Column Temperature 35°C[2][3]
Detection UV at 258 nm[2][3]
Injection Volume 10 µL
Run Time Approximately 15 minutes

4. Preparation of Solutions

  • Buffer Preparation: Prepare a solution containing sodium dihydrogen phosphate dihydrate and a small amount of EDTA in water. Adjust the pH to 2.5 with orthophosphoric acid.[2][3]

  • Mobile Phase Preparation: Mix the buffer, methanol, and acetonitrile in the ratio of 45:49:6 (v/v/v). Degas the mobile phase by sonication or vacuum filtration before use.[2][3]

  • Diluent: A mixture of 0.1M Hydrochloric acid and Acetonitrile (1:1 v/v) can be used as a diluent.[3]

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm nylon syringe filter before injection.[3]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

1. System Suitability

System suitability was assessed by injecting six replicate injections of a standard solution. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

2. Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions over a concentration range. The correlation coefficient (R²) should be ≥ 0.999.[4][5]

3. Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix. The mean recovery should be within 98-102%.[6]

4. Precision

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by different analysts.

  • The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ of the method was found to be approximately 1.3 µg/mL and the LOD was 0.4 µg/mL.[4]

6. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase composition. The method should remain unaffected by these minor changes.

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Retention Time (min) ~6.5-
Tailing Factor 1.2≤ 2.0
Theoretical Plates 8500≥ 2000
% RSD of Peak Area 0.8%≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
0.11500
0.57500
1.015000
2.537500
5.075000
10.0150000
Correlation Coefficient (R²) 0.9995

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4.03.9699.0%
100%5.05.02100.4%
120%6.05.9499.0%
Mean Recovery 99.5%

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Prepare Standard Solutions hplc_injection Inject into HPLC prep_std->hplc_injection filter_sample->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection at 258 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound peak_integration->quantification calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the RP-HPLC quantification of this compound.

validation_parameters cluster_method Method Validation cluster_params ICH Validation Parameters validation Validated RP-HPLC Method specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Relationship of ICH validation parameters for the analytical method.

References

Application Note: High-Throughput LC-MS/MS Method for the Identification of O-Ethyl Dolutegravir in Dolutegravir Drug Substances

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification of the potential impurity, O-Ethyl Dolutegravir, in Dolutegravir drug substances. The method utilizes a simple sample preparation procedure followed by a rapid chromatographic separation and detection by mass spectrometry. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Dolutegravir.

Introduction

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. During the synthesis and storage of the active pharmaceutical ingredient (API), various related substances and potential impurities can arise. This compound is a potential process-related impurity or degradation product formed by the ethylation of the enolic hydroxyl group of Dolutegravir. Its identification and control are crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive LC-MS/MS protocol for the selective and sensitive identification of this compound.

Chemical Structures

CompoundChemical Structure
Dolutegravir
This compound

Experimental Protocol

Materials and Reagents
  • Dolutegravir reference standard

  • This compound reference standard (synthesis described in Appendix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dolutegravir drug substance for analysis

Standard and Sample Preparation

2.1. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Dolutegravir and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and make up to the volume.

2.2. Working Standard Solution (10 µg/mL)

  • Dilute the stock solutions of Dolutegravir and this compound with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.

2.3. Sample Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of the Dolutegravir drug substance into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and make up to the volume.

  • Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system can be utilized.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.2. Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions and Collision Energies

The following MRM transitions are proposed for the identification of Dolutegravir and this compound. The collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dolutegravir 420.1277.125
Dolutegravir 420.1136.035
This compound 448.2277.128
This compound 448.2164.040

Note: The precursor ion for Dolutegravir ([M+H]+) is m/z 420.1. The addition of an ethyl group (C2H4) to Dolutegravir results in a mass increase of 28.03 Da. Therefore, the predicted precursor ion for this compound ([M+H]+) is m/z 448.2. The product ions are predicted based on the known fragmentation of Dolutegravir, with m/z 277.1 representing a stable core fragment and m/z 164.0 potentially arising from fragmentation of the ethylated portion.

Data Presentation

The following table summarizes the expected retention times and MRM transitions for the identification of Dolutegravir and this compound.

CompoundExpected Retention Time (min)MRM Transition 1 (m/z)MRM Transition 2 (m/z)
Dolutegravir ~ 3.5420.1 -> 277.1420.1 -> 136.0
This compound ~ 4.2448.2 -> 277.1448.2 -> 164.0

Note: Due to the addition of the ethyl group, this compound is expected to be less polar and therefore have a longer retention time than Dolutegravir under reverse-phase chromatographic conditions.

Experimental Workflow Diagram

experimental_workflow LC-MS/MS Workflow for this compound Identification cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis drug_substance Dolutegravir Drug Substance dissolve Dissolve in Methanol (1 mg/mL) drug_substance->dissolve ref_std Dolutegravir & this compound Reference Standards ref_std->dissolve filter Filter (0.22 µm) dissolve->filter lc_separation HPLC/UHPLC Separation (C18 Column, Gradient Elution) filter->lc_separation Inject ms_detection Mass Spectrometry Detection (ESI+, MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Identification (Based on Retention Time & MRM) data_acquisition->peak_integration report Report Generation peak_integration->report

Caption: Workflow for this compound Identification.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the identification of this compound in Dolutegravir drug substances. The method is highly specific due to the use of MRM and can be readily implemented in a quality control or research laboratory setting. The provided protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, serves as a comprehensive guide for the analysis of this potential impurity.

Appendix: Proposed Synthesis of this compound Reference Standard

A reference standard of this compound can be synthesized for method development and validation purposes. A plausible synthetic route involves the O-alkylation of Dolutegravir.

synthesis_pathway Proposed Synthesis of this compound dolutegravir Dolutegravir reaction_step Ethyl iodide (C2H5I) Base (e.g., K2CO3) Solvent (e.g., DMF) dolutegravir->reaction_step o_ethyl_dolutegravir This compound reaction_step->o_ethyl_dolutegravir

Caption: Synthesis of this compound.

Procedure Outline:

  • Dissolve Dolutegravir in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a mild base, for instance, potassium carbonate (K2CO3), to the solution.

  • Add ethyl iodide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Purify the product using column chromatography to obtain this compound.

  • Characterize the synthesized compound using NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Application Notes and Protocols for the Isolation and Purification of O-Ethyl Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Ethyl Dolutegravir is a known process-related impurity in the synthesis of Dolutegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection.[1][2] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the isolation and purification of this compound, which can then be used as a reference standard for analytical method development, impurity profiling, and quality control of Dolutegravir.

The following sections detail chromatographic and crystallization techniques that can be employed for the successful isolation and purification of this compound from a reaction mixture.

Chromatographic Purification Techniques

Chromatography is a primary method for the isolation of impurities in pharmaceutical manufacturing. Both normal-phase and reverse-phase chromatography can be effectively utilized for the purification of this compound.

Normal-Phase Column Chromatography

This technique is suitable for the initial purification of this compound from a crude reaction mixture, particularly when the impurity is present in significant quantities.

Experimental Protocol:

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system (e.g., a mixture of ethyl acetate and hexane).

    • Pack a glass column with the slurry, ensuring a uniform and bubble-free column bed. The column dimensions will depend on the amount of crude material to be purified.

    • Equilibrate the packed column by passing several column volumes of the eluent through it.

  • Sample Preparation:

    • Dissolve the crude reaction mixture containing this compound in a minimal amount of the eluent or a suitable solvent in which the compound is soluble.

    • If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully load the prepared sample onto the top of the equilibrated column.

    • Begin elution with the chosen solvent system. A common starting point is a gradient of ethyl acetate in hexane.[3]

    • Collect fractions of the eluate in separate test tubes or vials.

    • Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

  • Isolation and Characterization:

    • Combine the fractions that contain pure this compound, as determined by TLC analysis.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, LC-MS, and NMR.[1]

Quantitative Data Summary:

ParameterValue/RangeReference
Stationary PhaseSilica Gel (60-120 mesh)Generic
Mobile PhaseEthyl Acetate / Hexane Gradient[3]
Typical YieldDependent on crude purity-
Purity Achieved>95% (can be improved with further purification)Inferred
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity this compound, particularly for use as a reference standard, preparative reverse-phase HPLC is the recommended method.

Experimental Protocol:

  • System Preparation:

    • Equip a preparative HPLC system with a suitable C18 column.

    • Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]

    • Degas the mobile phase thoroughly before use.

    • Equilibrate the column with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the partially purified or crude this compound in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the preparative HPLC column.

    • Run a gradient elution method, gradually increasing the proportion of the organic solvent to elute the compounds based on their hydrophobicity.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 258 nm for Dolutegravir and related compounds).[5]

  • Fraction Collection and Product Isolation:

    • Collect the fraction corresponding to the this compound peak.

    • Combine the collected fractions containing the pure compound.

    • Remove the organic solvent from the collected fractions using a rotary evaporator.

    • If a non-volatile buffer was used, the aqueous solution may require further processing, such as lyophilization or extraction, to isolate the final product.

  • Purity Confirmation:

    • Analyze the purity of the isolated this compound using analytical HPLC. The purity should ideally be ≥99.5% for use as a reference standard.

Quantitative Data Summary:

ParameterValue/RangeReference
Stationary PhaseC18, 5-10 µm particle size[4]
Mobile Phase A0.1% Formic Acid in Water[4]
Mobile Phase BAcetonitrile or Methanol[4]
Flow RateDependent on column dimensions-
DetectionUV at 258 nm[5]
Purity Achieved≥99.5%Inferred

Crystallization Technique

Crystallization can be an effective final purification step to obtain highly pure this compound in a solid, stable form. The choice of solvent is critical for successful crystallization.

Experimental Protocol:

  • Solvent Selection:

    • Perform solubility studies to identify a suitable solvent or solvent system. An ideal system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Solvents such as ethanol, isopropanol, ethyl acetate, or mixtures with water could be suitable candidates, similar to those used for Dolutegravir.[6]

  • Dissolution:

    • Dissolve the purified this compound in the minimum amount of the chosen solvent at an elevated temperature with stirring.

  • Crystallization:

    • Slowly cool the saturated solution to room temperature or below to induce crystallization. The rate of cooling can influence the crystal size and purity.

    • If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum at a suitable temperature.

Quantitative Data Summary:

ParameterValue/RangeReference
Potential SolventsEthanol, Isopropanol, Ethyl Acetate, Water mixtures[6]
Purity Achieved>99.8%Inferred

Visual Workflows

Isolation_Purification_Workflow cluster_0 Crude this compound cluster_1 Primary Purification cluster_2 High-Purity Purification cluster_3 Final Product Crude Crude Reaction Mixture ColumnChromatography Normal-Phase Column Chromatography Crude->ColumnChromatography Initial Cleanup PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC Further Purification Crystallization Crystallization PrepHPLC->Crystallization Final Polishing PureProduct Pure this compound (Reference Standard) Crystallization->PureProduct Isolation

Caption: General workflow for the isolation and purification of this compound.

Chromatographic_Purification_Detail cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation cluster_final Purified Product dissolve Dissolve Crude Sample adsorb Adsorb on Silica (optional) dissolve->adsorb load Load Sample adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate product Partially Purified This compound evaporate->product

Caption: Detailed workflow for normal-phase column chromatography purification.

References

Application Note: O-Ethyl Dolutegravir as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Regulatory agencies require stringent control of impurities in the final drug substance. O-Ethyl Dolutegravir, a potential process-related impurity, is crucial as a reference standard for the accurate identification and quantification of this impurity in Dolutegravir drug substance and drug product. This application note provides a detailed protocol for the use of this compound as a reference standard in the quality control of Dolutegravir using High-Performance Liquid Chromatography (HPLC).

This compound, chemically known as (4R,12aS)-N-(2,4-difluorobenzyl)-7-ethoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, can arise from the manufacturing process of Dolutegravir. The use of a well-characterized reference standard is essential for method validation, routine quality control testing, and stability studies.

Experimental Protocols

Preparation of Standard Solutions

1.1. This compound Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the diluent and mix well.

1.2. Dolutegravir Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of Dolutegravir reference standard.

  • Dissolve in the diluent in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the diluent and mix well.

1.3. System Suitability Solution:

  • Pipette 1 mL of this compound stock solution and 10 mL of Dolutegravir stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the diluent and mix well.

  • This solution contains 1 µg/mL of this compound and 100 µg/mL of Dolutegravir.

1.4. Sample Solution (Dolutegravir API):

  • Accurately weigh approximately 100 mg of the Dolutegravir API sample.

  • Dissolve in the diluent in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the diluent and mix well.

HPLC Method for Impurity Profiling

A stability-indicating HPLC method is crucial for separating this compound from Dolutegravir and other potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
30
35
36
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 258 nm
Injection Volume 10 µL
Run Time 40 minutes
Data Analysis and Quantification

The amount of this compound in the Dolutegravir API sample is calculated using the following formula:

Where:

  • Area_sample is the peak area of this compound in the sample chromatogram.

  • Area_standard is the peak area of this compound in the standard chromatogram.

  • Conc_standard is the concentration of this compound in the standard solution (µg/mL).

  • Conc_sample is the concentration of the Dolutegravir API in the sample solution (µg/mL).

Data Presentation

System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor (Dolutegravir) ≤ 2.01.2
Theoretical Plates (Dolutegravir) ≥ 20005800
Resolution (Dolutegravir and this compound) ≥ 2.03.5
%RSD for 6 injections (this compound area) ≤ 5.0%1.8%
Linearity of this compound
Concentration (µg/mL)Peak Area
0.11250
0.56300
1.012650
1.518900
2.025200
Correlation Coefficient (r²) ≥ 0.999

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std This compound Reference Standard stock_ref Stock Solution (this compound) ref_std->stock_ref api_std Dolutegravir Reference Standard stock_api Stock Solution (Dolutegravir) api_std->stock_api api_sample Dolutegravir API Sample sample_sol Sample Solution api_sample->sample_sol sys_suit System Suitability Solution stock_ref->sys_suit stock_api->sys_suit hplc HPLC System sys_suit->hplc Inject sample_sol->hplc Inject chromatogram Chromatogram Acquisition hplc->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification of This compound peak_integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quality control of Dolutegravir using this compound as a reference standard.

logical_relationship cluster_synthesis Dolutegravir Synthesis cluster_impurity Impurity Formation cluster_qc Quality Control starting_materials Starting Materials intermediates Intermediates starting_materials->intermediates dolutegravir_api Dolutegravir API intermediates->dolutegravir_api side_reaction Side Reaction / Incomplete Reaction intermediates->side_reaction Potential Ethylation hplc_method HPLC Method dolutegravir_api->hplc_method Analysis o_ethyl_impurity This compound Impurity side_reaction->o_ethyl_impurity o_ethyl_impurity->hplc_method Identification ref_standard This compound Reference Standard ref_standard->hplc_method impurity_detection Impurity Detection & Quantification hplc_method->impurity_detection impurity_detection->dolutegravir_api Quality Assessment

Caption: Logical relationship illustrating the origin and quality control of this compound impurity.

References

protocol for forced degradation studies of Dolutegravir to generate impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV infection. To ensure the quality, safety, and efficacy of the drug product, it is crucial to understand its stability profile. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. This application note provides a comprehensive protocol for conducting forced degradation studies on Dolutegravir, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocol details the stress conditions, analytical methodology for the separation and quantification of impurities, and the characterization of degradation products.

Experimental Protocols

Materials and Reagents
  • Dolutegravir sodium standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA) or other suitable buffer reagents

  • High-purity water

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector.

  • LC-MS/MS system for identification of degradation products.

  • pH meter.

  • Analytical balance.

  • Thermostatic oven.

  • Photostability chamber.

  • Water bath.

  • Volumetric flasks and pipettes.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Dolutegravir standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Stock Solution: Prepare a sample stock solution of Dolutegravir at the same concentration as the standard stock solution.

Forced Degradation (Stress) Conditions

The following stress conditions are applied to the Dolutegravir sample solution. A control sample (unstressed) should be analyzed concurrently.

  • Acid Hydrolysis: Treat the sample solution with 1N HCl and reflux for a specified period (e.g., 30 minutes).[1] Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH and reflux for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample solution with 3-20% H₂O₂ at room temperature or elevated temperature (e.g., 60°C for 30 minutes).[2]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat in a thermostatic oven at a high temperature (e.g., 105°C for 6 hours).[1][2]

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV and fluorescent light in a photostability chamber as per ICH Q1B guidelines.

Analytical Methodology (RP-HPLC)

A stability-indicating analytical method is crucial for separating the degradation products from the parent drug.

  • Chromatographic Conditions:

    • Column: A C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[3] Phenyl-Hexyl columns have also been shown to provide good resolution.[4][5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[3]

    • Mobile Phase B: Methanol or Acetonitrile.[3][5]

    • Elution: Gradient elution is typically employed to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 240 nm or 260 nm.[2][3]

    • Column Temperature: Ambient or controlled (e.g., 30°C).[2]

  • Method Validation: The analytical method should be validated as per ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[6]

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation of Dolutegravir and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for Dolutegravir

Stress ConditionReagent/ConditionDurationTemperature% Degradation of DolutegravirMajor Degradation Products (if identified)
Acid Hydrolysis2 N HCl30 minReflux5.67%DP-1, DP-2, DP-4, DP-5[1][7]
Base Hydrolysis1 N NaOH--4.44%-
Oxidative3-20% H₂O₂30 min60°C4.28 - 4.35%DP-2[1][2][8]
Thermal (Dry Heat)-6 hours105°C3.27 - 4.09%-
PhotolyticUV/Visible Light--1.81 - 2.36%P1-P10[5]
Neutral Hydrolysis---0.43 - 0.99%H1-H4[5]

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the forced degradation study of Dolutegravir is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization A Dolutegravir API/Formulation B Prepare Stock Solution A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H RP-HPLC/UPLC Analysis C->H D->H E->H F->H G->H I Peak Purity & Assay H->I J LC-MS/MS for Impurity ID I->J K Structure Elucidation J->K

Caption: Forced degradation experimental workflow for Dolutegravir.

Logical Relationship of Degradation Pathways

Dolutegravir has been shown to degrade under various stress conditions, leading to the formation of several degradation products. The major degradation pathways involve hydrolysis and oxidation.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Dolutegravir Dolutegravir DP1 Mono-hydroxy derivative Dolutegravir->DP1 Dehydration DP2_3 Bis-hydroxy diastereomers Dolutegravir->DP2_3 Oxepine ring opening DP4 Carboxylic acid derivative (from Dolutegravir) Dolutegravir->DP4 Amide bond hydrolysis DP_Ox Oxidative Degradant (e.g., DP-2) Dolutegravir->DP_Ox Oxidation DP5 Carboxylic acid derivative (from DP1) DP1->DP5 Amide bond hydrolysis

Caption: Simplified degradation pathways of Dolutegravir.

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on Dolutegravir. The described protocols for stress testing and the stability-indicating HPLC method will enable researchers to effectively identify and quantify degradation products.[3][4] Understanding the degradation pathways is critical for the development of stable formulations and for ensuring the quality and safety of Dolutegravir drug products. The major degradation products of Dolutegravir are formed through the hydrolytic opening of the oxepine ring and hydrolysis of the exocyclic amide bond.[7] While Dolutegravir is susceptible to degradation under acidic, oxidative, hydrolytic, and photolytic conditions, it exhibits stability under basic and thermal stress.[5][8][9] The provided methodologies and data serve as a valuable resource for drug development professionals working on Dolutegravir.

References

Application of Chiral Chromatography for the Separation of Dolutegravir Isomers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of Dolutegravir isomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods, offering robust and reproducible approaches for the quantification of Dolutegravir's enantiomers and diastereomers.

Dolutegravir, a potent integrase strand transfer inhibitor, possesses two chiral centers, leading to the potential presence of undesired stereoisomers as impurities.[1] Effective chiral separation is therefore critical for ensuring the purity, safety, and efficacy of the drug substance. The following protocols describe two distinct HPLC methods for this purpose.

Method 1: Separation of Dolutegravir Enantiomer and Diastereomer using a Cellulose-Based Chiral Stationary Phase

This method is suitable for the quantification of the (4S,12aR)-enantiomer and the (4R,12aR)-diastereomer in Dolutegravir sodium drug substance.[2]

Quantitative Data Summary
ParameterValueReference
Analyte Dolutegravir and its enantiomer & diastereomer[2]
Retention Time (Dolutegravir) ~ 22 min[2]
Relative Retention Time (Enantiomer) 0.75[2]
Relative Retention Time (Diastereomer) 1.33[2]
Resolution (between Enantiomer and Dolutegravir) > 3.0[2]
Limit of Detection (LOD) - Enantiomer 0.006% w/w[2]
Limit of Quantification (LOQ) - Enantiomer 0.018% w/w[2]
Limit of Detection (LOD) - Diastereomer 0.007% w/w[2]
Limit of Quantification (LOQ) - Diastereomer 0.021% w/w[2]
Experimental Protocol

1. Chromatographic Conditions:

  • Column: Lux cellulose-4, 250 mm x 4.6 mm, 5 µm particle size[2]

  • Mobile Phase: Acetonitrile : Water : Orthophosphoric Acid (980:40:2 v/v/v)[2]

  • Flow Rate: 1.5 mL/min[2]

  • Detection Wavelength: 258 nm[2]

  • Injection Volume: 15 µL[2]

  • Column Temperature: Ambient

  • Run Time: 50 minutes[2]

2. Reagent and Sample Preparation:

  • Diluent: Water and Acetonitrile (50:50 v/v)[2]

  • Standard Solution Preparation:

    • Accurately weigh approximately 30 mg of Dolutegravir sodium standard into a 100 mL volumetric flask.[2]

    • Add 70 mL of diluent and sonicate to dissolve.[2]

    • Make up to the volume with diluent.[2]

    • Dilute 5 mL of this solution to 100 mL with the diluent.

    • Further dilute 5 mL of the resulting solution to 50 mL with diluent.[2]

  • Sample Solution Preparation:

    • Accurately weigh approximately 50 mg of the Dolutegravir sample into a 50 mL volumetric flask.[2]

    • Add 30 mL of diluent and sonicate to dissolve.[2]

    • Make up to the volume with diluent.[2]

3. System Suitability:

  • The resolution between the Dolutegravir enantiomer peak and the Dolutegravir peak should be not less than 3.0.[2]

Workflow Diagram

G prep Sample & Standard Preparation hplc HPLC System (Lux cellulose-4) prep->hplc Inject 15 µL separation Isocratic Elution (ACN:H2O:OPA) hplc->separation Flow Rate: 1.5 mL/min detection UV Detection (258 nm) separation->detection analysis Data Analysis (Quantification) detection->analysis Chromatogram

Caption: Workflow for Chiral Separation of Dolutegravir Isomers using Lux cellulose-4 column.

Method 2: Separation of Dolutegravir Optical Isomers using an Immobilized Polysaccharide-Based Chiral Stationary Phase

This reversed-phase HPLC method is designed for the separation of the (R,R)-diastereomer, (S,S)-diastereomer, and (S,R)-enantiomer of Dolutegravir.[1]

Quantitative Data Summary
AnalyteRelative Retention Time (RRT)Reference
(S,R) Enantiomer 0.61[1]
(S,S) Diastereomer 0.70[1]
Dolutegravir 1.00[1]
(R,R) Diastereomer 1.10[1]
Experimental Protocol

1. Chromatographic Conditions:

  • Column: Chiralpak IF-3, 3 µm particle size[1]

  • Mobile Phase:

    • Buffer: 10 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 2.0 with Orthophosphoric Acid.[1]

    • Solvent Mixture: Tertiary Butyl Methyl Ether and Acetonitrile (10:35 v/v).[1]

    • Final Mobile Phase: Buffer and Solvent Mixture (63:37 v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 260 nm[1]

  • Injection Volume: 10 µL[1]

  • Run Time: 40 minutes[1]

2. Reagent and Sample Preparation:

  • Diluent: Mobile Phase[1]

  • Sample Solution Preparation: Prepare a test sample solution with a concentration of 500 µg/mL in diluent.[1]

  • System Suitability Solution: Prepare a solution containing Dolutegravir sodium spiked with the (S,R)-enantiomer, (S,S)-diastereomer, and (R,R)-diastereomer at a level of 0.15%.[1]

3. System Suitability:

  • The resolution between the peaks of interest should be adequate to ensure accurate quantification. A resolution of not less than 1.1 between closely eluting impurity peaks and the (R,R) diastereomer has been reported as a system suitability criterion in a similar method.[1]

Workflow Diagram

G prep Sample & System Suitability Solution Preparation hplc RP-HPLC System (Chiralpak IF-3) prep->hplc Inject 10 µL separation Isocratic Elution (Buffer/Organic Mix) hplc->separation Flow Rate: 1.0 mL/min Temp: 35°C detection UV Detection (260 nm) separation->detection analysis Data Analysis (Impurity Profiling) detection->analysis Chromatogram

Caption: Workflow for Chiral Separation of Dolutegravir Optical Isomers using Chiralpak IF-3 column.

Note on Supercritical Fluid Chromatography (SFC)

While specific application notes for the chiral separation of Dolutegravir isomers using Supercritical Fluid Chromatography (SFC) were not identified in the conducted search, SFC is a powerful and green alternative to HPLC for chiral separations. It often provides faster analysis times and reduced solvent consumption. Researchers are encouraged to explore SFC with various chiral stationary phases as a potential technique for the analysis of Dolutegravir and its stereoisomers.

References

Application Note: Development of a Stability-Indicating Assay for Dolutegravir and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] Ensuring the stability of the drug product and monitoring the formation of impurities and degradation products is critical for its safety and efficacy. A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. This application note provides a detailed protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Dolutegravir and its impurities.

Materials and Methods

Reagents and Chemicals
  • Dolutegravir Sodium Reference Standard

  • Known Dolutegravir impurities (e.g., Impurity B, Enantiomer (4S, 12aR), Ethoxy acetamide)[2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Orthophosphoric acid (AR grade)

  • Sodium dihydrogen phosphate dihydrate (AR grade)

  • Disodium ethylenediaminetetraacetate (EDTA) (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector or a UV detector, autosampler, and a column oven is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

A variety of chromatographic conditions have been reported for the analysis of Dolutegravir. The following is a representative example of a stability-indicating RP-HPLC method:

ParameterCondition
Column Phenyl-Hexyl (250 x 4.6 mm), 5 µm[4][5]
Mobile Phase A mixture of 45% buffer (sodium dihydrogen phosphate dihydrate and EDTA), 49% methanol, and 6% acetonitrile. The pH is adjusted to 2.5 ± 0.05 with orthophosphoric acid.[4][5]
Flow Rate 1.2 mL/min[4][5]
Column Temperature 35 °C[5]
Detection Wavelength 258 nm[5]
Injection Volume 10 µL
Run Time Approximately 30 minutes

Experimental Protocols

Preparation of Solutions

Accurately weigh and transfer about 25 mg of Dolutegravir reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).

Accurately weigh and transfer about 2.5 mg of each known impurity into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.

Prepare a working standard solution containing a known concentration of Dolutegravir and its impurities by diluting the stock solutions with the diluent. A typical concentration for the assay of Dolutegravir is 100 µg/mL. For the determination of impurities, a lower concentration, such as 1 µg/mL, is typically used.

Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Dolutegravir and transfer it to a 100 mL volumetric flask.[6] Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][8] Subject the drug substance and drug product to the following stress conditions:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to a temperature of 105°C for 24 hours.[9]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified period as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration before analysis.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines.[10] The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and by checking for interference from placebo and known impurities.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be greater than 0.999.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies by spiking a known amount of the drug and its impurities into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%).[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2.0 between Dolutegravir and the nearest eluting peak
% RSD of Peak Areas ≤ 2.0% for six replicate injections
Table 2: Summary of Forced Degradation Studies
Stress Condition% Degradation of DolutegravirObservations
0.1 N HCl, 80°C, 2 hr [Insert Data][Describe number and RRT of degradation products]
0.1 N NaOH, 80°C, 2 hr [Insert Data][Describe number and RRT of degradation products]
3% H₂O₂, RT, 24 hr [Insert Data][Describe number and RRT of degradation products]
Thermal, 105°C, 24 hr [Insert Data][Describe number and RRT of degradation products]
Photolytic (UV/Vis) [Insert Data][Describe number and RRT of degradation products]
Table 3: Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) [Insert Data]≥ 0.999
Accuracy (% Recovery) [Insert Data]98.0% - 102.0%
Precision (% RSD) [Insert Data]≤ 2.0%
LOD (µg/mL) [Insert Data]-
LOQ (µg/mL) [Insert Data]-
Robustness [Insert Data]The method is robust within the tested parameters.

Visualization

Stability_Indicating_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation prep_standard Prepare Standard & Impurity Solutions hplc_analysis RP-HPLC Analysis with PDA/UV Detection prep_standard->hplc_analysis prep_sample Prepare Sample Solution (Tablets) prep_sample->hplc_analysis prep_forced_degradation Prepare Forced Degradation Samples prep_forced_degradation->hplc_analysis system_suitability System Suitability Test hplc_analysis->system_suitability data_analysis Data Analysis & Interpretation hplc_analysis->data_analysis system_suitability->hplc_analysis Proceed if passes specificity Specificity report Generate Report specificity->report linearity Linearity linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Workflow for the development and validation of a stability-indicating assay.

Forced_Degradation_Pathway cluster_stress Stress Conditions dolutegravir Dolutegravir (API) acid Acidic (HCl) dolutegravir->acid base Basic (NaOH) dolutegravir->base oxidative Oxidative (H₂O₂) dolutegravir->oxidative thermal Thermal dolutegravir->thermal photolytic Photolytic (UV/Vis) dolutegravir->photolytic degradation_products Degradation Products acid->degradation_products base->degradation_products oxidative->degradation_products thermal->degradation_products photolytic->degradation_products

Caption: Forced degradation pathways of Dolutegravir under various stress conditions.

Conclusion

This application note outlines a comprehensive approach for developing and validating a stability-indicating RP-HPLC method for the analysis of Dolutegravir and its impurities. The provided protocol, including chromatographic conditions, sample preparation, forced degradation studies, and method validation, serves as a valuable resource for researchers and scientists in the pharmaceutical industry. The successful implementation of this method will ensure the quality, safety, and efficacy of Dolutegravir drug products.

References

Application Notes and Protocols for the Quantitative Analysis of Dolutegravir Impurities in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. Ensuring the purity and quality of Dolutegravir in pharmaceutical formulations is critical for its safety and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of Dolutegravir and its known impurities using modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methodologies outlined are based on validated methods reported in the scientific literature and are intended to guide researchers in establishing robust quality control procedures.

Impurity Profiling of Dolutegravir

A number of potential impurities can arise during the synthesis of Dolutegravir or through its degradation over time. These include process-related impurities, isomers, and degradation products.[1][2][3] The accurate identification and quantification of these impurities are essential to meet regulatory requirements and ensure patient safety.

Quantitative Data Summary

The following table summarizes the known impurities of Dolutegravir and provides an overview of the quantitative parameters from various validated analytical methods. This allows for a comparative assessment of the sensitivity of different techniques for each impurity.

Impurity Name/IdentifierChemical Name/Structure (if available)Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference(s)
Process-Related Impurities & Isomers
Impurity A (Enantiomer)(4S, 12aR)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4]oxazine-9-carboxamideChiral HPLC0.006% w/w0.018% w/wNot Specified[5]
Impurity BNot SpecifiedRP-HPLCNot SpecifiedNot SpecifiedLOQ to 200% of specification limit[6]
Impurity C(4R,12aS)-N-(2-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][7]oxazine-9-carboxamideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Diastereomer(4R, 12aR) or (4S, 12aS) isomerChiral HPLC0.007% w/w0.21% w/wNot Specified[5]
Ethoxy AcetamideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][7]
Degradation Products
DP-1(2,4-difluorophenyl) methanamineLC-MSNot SpecifiedNot SpecifiedNot Specified[8]
DP-2, DP-3bis-hydroxy diastereomersHPLC-MSNot SpecifiedNot SpecifiedNot Specified[9]
DP-4, DP-5carboxylic acid derivativesHPLC-MSNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Dolutegravir and its Impurities

This protocol describes a robust reverse-phase HPLC method for the simultaneous determination of Dolutegravir and its process-related impurities and degradation products in pharmaceutical dosage forms.[10][11]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

  • Column: C8 (150 x 4.6 mm, 5 µm) or equivalent.[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[11]

  • Mobile Phase B: Methanol.[11]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    10 70
    12 30

    | 15 | 30 |

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: Ambient.

  • Detection Wavelength: 240 nm.[11]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile and water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Dolutegravir reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known Dolutegravir impurities in the diluent at a suitable concentration (e.g., 10 µg/mL of each impurity).

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of Dolutegravir (e.g., 100 µg/mL) and transfer to a suitable volumetric flask.

    • Add a sufficient volume of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.[12]

3. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of Dolutegravir should be not more than 2.0%.

  • The tailing factor for the Dolutegravir peak should be not more than 2.0.

  • The theoretical plates for the Dolutegravir peak should be not less than 2000.

4. Analysis:

  • Inject the blank (diluent), standard, and sample solutions into the chromatograph.

  • Identify the peaks of impurities in the sample chromatogram by comparing their retention times with those of the impurity standards.

  • Quantify the impurities using the external standard method or by area normalization, applying appropriate response factors if necessary.

Protocol 2: UPLC Method for the Analysis of Dolutegravir and its Degradation Products

This protocol outlines a rapid and sensitive UPLC method suitable for stability studies and the determination of Dolutegravir and its degradation products.[13][14]

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system equipped with a PDA or TUV detector.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    2 60
    3 40

    | 4 | 40 |

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[14]

  • Injection Volume: 1 µL.

2. Preparation of Solutions:

  • Follow the same procedures for preparing diluent, standard, and sample solutions as described in Protocol 1, adjusting concentrations as needed for the sensitivity of the UPLC system.

3. System Suitability:

  • Inject the standard solution six times. The RSD for the peak area and retention time of Dolutegravir should be not more than 1.0%.

  • The tailing factor for the Dolutegravir peak should be between 0.8 and 1.5.

  • The theoretical plates for the Dolutegravir peak should be not less than 5000.

4. Analysis:

  • Perform the analysis as described in Protocol 1, taking into account the faster elution times characteristic of UPLC.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the quantitative analysis of Dolutegravir impurities and a conceptual representation of the impurity formation pathways.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis start Pharmaceutical Formulation (Tablets) weigh Weighing & Grinding start->weigh dissolve Dissolution in Diluent weigh->dissolve sonicate Sonication dissolve->sonicate filter Filtration (0.45 µm) sonicate->filter inject Injection into HPLC/UPLC filter->inject separation Chromatographic Separation inject->separation detection UV/PDA Detection separation->detection integrate Peak Integration detection->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify report Reporting Results quantify->report

Caption: General workflow for the quantitative analysis of Dolutegravir impurities.

G cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways Dolutegravir Dolutegravir (API) Imp_Degradation Degradation Products (e.g., DP-1, DP-2) Dolutegravir->Imp_Degradation Degradation Intermediates Starting Materials & Intermediates Intermediates->Dolutegravir Main Synthetic Route Imp_Process Process-Related Impurities (e.g., Impurity A, B, C) Intermediates->Imp_Process Side Reactions Stress Stress Conditions (Acid, Base, Oxidation, Light, Heat) Stress->Imp_Degradation

Caption: Conceptual pathways of Dolutegravir impurity formation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of O-Ethyl Dolutegravir from Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of O-Ethyl Dolutegravir from the active pharmaceutical ingredient (API), Dolutegravir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from Dolutegravir important?

A1: this compound is a potential process-related impurity in the synthesis of Dolutegravir, an antiretroviral drug used to treat HIV/AIDS.[1][2] It is crucial to separate and quantify such impurities to ensure the safety, efficacy, and quality of the final drug product, as required by regulatory agencies. Even small amounts of impurities can potentially affect the drug's stability and pharmacological profile.

Q2: What type of HPLC column is best suited for separating this compound from Dolutegravir?

A2: Reversed-phase columns, such as C8 and C18, are commonly used for the analysis of Dolutegravir and its impurities.[3] The choice between C8 and C18 will depend on the hydrophobicity of the impurity. Given that this compound is likely more hydrophobic than Dolutegravir due to the ethyl group, a C18 column may provide better retention and separation. Phenyl-Hexyl columns have also been used for the separation of Dolutegravir and its related substances and could be another option to explore for alternative selectivity.

Q3: What mobile phase composition is recommended for this separation?

A3: A typical mobile phase for separating Dolutegravir and its impurities consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.[3][4] The aqueous phase is often acidified with agents like trifluoroacetic acid (TFA) or contains a buffer system like phosphate buffer to control the pH.[3][4] The optimal mobile phase composition will require methodical development to achieve the desired resolution.

Q4: How does mobile phase pH affect the separation?

A4: The pH of the mobile phase can significantly impact the retention and peak shape of both Dolutegravir and this compound. Dolutegravir has ionizable functional groups, and controlling the pH is essential to maintain a consistent and reproducible separation. A lower pH (around 2-4) is often used to suppress the ionization of silanol groups on the silica-based columns and to ensure the analytes are in a single ionic form, leading to sharper peaks and better separation.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the HPLC separation of this compound from Dolutegravir.

Problem Potential Cause Troubleshooting Steps
Poor Resolution or Co-elution Inadequate mobile phase strength or selectivity.1. Adjust Organic Solvent Percentage: A lower percentage of the organic solvent (acetonitrile or methanol) will increase retention times and may improve resolution. 2. Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. 3. Modify Mobile Phase pH: Adjusting the pH of the aqueous buffer can change the ionization state of the analytes and improve separation. 4. Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can offer different selectivity.
Peak Tailing Secondary interactions with the stationary phase (silanol groups).1. Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% TFA) can reduce silanol interactions. 2. Use a High-Purity Silica Column: Modern, end-capped columns have fewer active silanol groups. 3. Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can sometimes reduce tailing for basic compounds, but this should be used cautiously as it can affect column lifetime and is not ideal for LC-MS applications.
Broad Peaks High extra-column volume, column contamination, or mismatched sample solvent.1. Optimize Tubing: Use tubing with a small internal diameter and keep the length as short as possible. 2. Clean the Column: Flush the column with a strong solvent. 3. Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.
Irreproducible Retention Times Fluctuations in temperature, mobile phase composition, or flow rate.1. Use a Column Oven: Maintain a constant column temperature. 2. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use. 3. Check Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate.

Experimental Protocols

Below are example HPLC methods that can be used as a starting point for optimizing the separation of this compound from Dolutegravir. These are based on published methods for Dolutegravir and its other impurities.[3][4]

Method 1: Reversed-Phase HPLC with C18 Column

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of B and gradually increase. A good starting point could be 80% A / 20% B, increasing to 20% A / 80% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 258 nm[4]
Column Temperature 30 °C
Injection Volume 10 µL

Method 2: Reversed-Phase HPLC with C8 Column

Parameter Condition
Column C8 (e.g., 150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Methanol
Gradient A gradient tailored to the specific separation, starting with a higher proportion of A.
Flow Rate 1.0 mL/min[3]
Detection Wavelength 240 nm[3]
Column Temperature 35 °C
Injection Volume 10 µL

Visualizations

Experimental Workflow

G cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Dolutegravir Sample (spiked with this compound standard) prep_mpA Prepare Mobile Phase A (e.g., 0.1% TFA in Water) hplc_system Equilibrate HPLC System with Initial Mobile Phase Composition prep_sample->hplc_system prep_mpB Prepare Mobile Phase B (e.g., Acetonitrile) degas Degas Mobile Phases degas->hplc_system inject Inject Sample hplc_system->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 258 nm run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution and Impurity Percentage integrate->calculate report Generate Report calculate->report

Caption: A typical experimental workflow for the HPLC analysis of Dolutegravir and its impurities.

Troubleshooting Logic for Co-elution

G cluster_mp Mobile Phase Optimization cluster_column Column Optimization start Poor Resolution or Co-elution of Dolutegravir and This compound q1 Is the peak shape good? start->q1 a1_yes Adjust Organic Solvent % q1->a1_yes Yes a1_no Adjust Mobile Phase pH q1->a1_no No q2 Resolution Improved? a1_yes->q2 a1_no->q2 a2_no Change Organic Solvent (e.g., ACN to MeOH) q2->a2_no No end_success Resolution Achieved q2->end_success Yes change_column Try a Different Column Chemistry (e.g., C8 or Phenyl-Hexyl) a2_no->change_column change_column->q1

Caption: A decision tree for troubleshooting poor resolution between Dolutegravir and this compound.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Dolutegravir Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dolutegravir and its impurities. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate matrix-related issues in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Dolutegravir impurities?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case are Dolutegravir and its impurities.[1] These components can include salts, proteins, lipids, and other endogenous substances from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can result in inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay for Dolutegravir impurities.[2]

Q2: What are the common signs of matrix effects in my LC-MS data for Dolutegravir impurities?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte peak areas between different sample preparations.

  • Inaccurate results for quality control (QC) samples.

  • Non-linear calibration curves.[3]

  • Significant variation in the signal-to-noise ratio for the same concentration of an impurity in different matrices.

  • Drifting retention times or changes in peak shape.[4]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction spike method .[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of Dolutegravir impurities?

A4: Yes, using a SIL-IS is highly recommended and often considered the gold standard for compensating for matrix effects.[6] A SIL-IS, such as Dolutegravir-d5, has nearly identical chemical and physical properties to the analyte and will co-elute.[7] Therefore, it experiences similar degrees of ion suppression or enhancement, allowing for accurate correction of the analyte signal and improving the precision and accuracy of quantification.[6]

Troubleshooting Guides

Issue 1: Inconsistent peak areas and poor reproducibility for a specific Dolutegravir impurity.

This is a classic symptom of variable matrix effects between samples.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Inconsistent Peak Areas for Impurity X B Perform Post-Extraction Spike Experiment A->B C Evaluate Matrix Factor B->C D Optimize Sample Preparation C->D If Matrix Effect > ±15% E Improve Chromatographic Separation C->E If Matrix Effect > ±15% F Implement Stable Isotope-Labeled Internal Standard C->F If Matrix Effect > ±15% G Re-evaluate Matrix Effects D->G E->G F->G H Assess Method Precision and Accuracy G->H

Caption: Troubleshooting workflow for inconsistent peak areas.

Detailed Steps:

  • Quantify the Matrix Effect:

    • Protocol: Perform a post-extraction spike experiment as described in FAQ 3. Analyze at least six different lots of blank matrix to assess inter-lot variability.

    • Interpretation: A high coefficient of variation (%CV) in the matrix factor across different lots indicates that the matrix effect is variable and a likely cause of the irreproducibility.

  • Optimize Sample Preparation:

    • Rationale: The goal is to remove interfering matrix components before LC-MS analysis.

    • Methodologies:

      • Solid-Phase Extraction (SPE): This is often more effective than protein precipitation or liquid-liquid extraction for removing phospholipids and other interfering substances. For Dolutegravir and its impurities, a reverse-phase or mixed-mode SPE cartridge can be effective.[8]

      • Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH adjustments to selectively extract the impurities while leaving interfering components in the aqueous phase.

      • Protein Precipitation (PPT): While simple, PPT is often the least clean sample preparation method. If used, consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) and the ratio of solvent to sample.

  • Improve Chromatographic Separation:

    • Rationale: If interfering matrix components cannot be removed during sample preparation, separating them chromatographically from the analyte of interest is the next best approach.

    • Methodologies:

      • Gradient Optimization: Adjust the gradient slope to better resolve the impurity from the region where matrix effects are most pronounced. A post-column infusion experiment can help identify these regions.

      • Column Chemistry: Try a different column with an alternative stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to alter the selectivity of the separation.[9]

      • Mobile Phase Modifiers: Small changes in mobile phase pH or the type and concentration of additives (e.g., formic acid, ammonium formate) can shift the retention times of both the impurity and interfering matrix components.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most reliable correction.

    • Implementation: Synthesize or purchase a SIL-IS for the specific impurity of concern. If a specific SIL-IS is not available, a SIL-IS of the parent drug (Dolutegravir-d5) may be used if the impurity and parent drug elute very closely and show similar ionization suppression/enhancement profiles.

Issue 2: Low sensitivity and high limit of quantification (LOQ) for a polar impurity of Dolutegravir.

Polar impurities often elute early in reversed-phase chromatography, where ion suppression from salts and other polar matrix components is typically most severe.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Low Sensitivity for Polar Impurity B Post-Column Infusion Experiment A->B C Analyze Blank Matrix Extract B->C D Modify Chromatographic Conditions C->D If Suppression at Impurity RT E Enhance Sample Cleanup C->E If Suppression at Impurity RT G Re-assess Signal-to-Noise D->G E->G F Consider Derivatization F->G Advanced Option H Validate LOQ G->H

Caption: Troubleshooting workflow for low sensitivity of polar impurities.

Detailed Steps:

  • Identify the Region of Ion Suppression:

    • Protocol: Perform a post-column infusion experiment. A solution of the impurity is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal for the impurity indicates a region of ion suppression.

    • Interpretation: If the retention time of the polar impurity coincides with a significant region of ion suppression, this is the likely cause of the low sensitivity.

  • Modify Chromatographic Conditions:

    • Rationale: Shift the elution of the polar impurity to a "cleaner" region of the chromatogram.

    • Methodologies:

      • Change Column Chemistry: Consider using a column that provides more retention for polar compounds, such as one with an embedded polar group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

      • Adjust Mobile Phase: For reversed-phase, start with a lower percentage of organic solvent in the initial gradient conditions to increase retention of the polar impurity.

      • Employ a Diverter Valve: Program a diverter valve to send the highly polar, unretained matrix components to waste at the beginning of the run, preventing them from entering the mass spectrometer.

  • Enhance Sample Cleanup:

    • Rationale: Specifically target the removal of polar interferences.

    • Methodologies:

      • Mixed-Mode SPE: Use a mixed-mode SPE sorbent that has both reversed-phase and ion-exchange properties to more effectively remove a broader range of interferences.

      • Phospholipid Removal Plates/Cartridges: If phospholipids are suspected to be a major source of interference, specialized sample preparation products can be used for their targeted removal.

  • Consider Derivatization (Advanced):

    • Rationale: Chemically modify the polar impurity to make it less polar.

    • Procedure: This is a more complex approach and involves reacting the impurity with a derivatizing agent to add a non-polar functional group. This will increase its retention on a reversed-phase column, moving it away from the early-eluting matrix interferences. This approach requires careful method development and validation.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Effect Assessment
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the Dolutegravir impurity into the final reconstitution solvent at three concentration levels (low, medium, high).

    • Set B (Post-Spike Extract): Extract at least six different lots of blank biological matrix. After the final evaporation step, reconstitute the extracts with the solutions from Set A.

    • Set C (Pre-Spike Extract): Spike the Dolutegravir impurity into the blank biological matrix at the same three concentration levels before starting the extraction procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones
  • Set up the infusion: Use a syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of a standard solution of the Dolutegravir impurity into a T-connector placed between the LC column outlet and the mass spectrometer inlet.

  • Establish a stable baseline: Start the LC flow with the mobile phase and allow the infused analyte signal to stabilize in the mass spectrometer.

  • Inject a blank matrix extract: Inject a sample of an extracted blank biological matrix.

  • Monitor the signal: Observe the signal of the infused impurity throughout the chromatographic run. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment for two Dolutegravir impurities to illustrate the interpretation of results.

ImpurityMatrixMean Peak Area (Neat Solution)Mean Peak Area (Post-Spike Extract)Matrix Effect (%)Ionization Effect
Impurity A Plasma550,000165,00030%Suppression
Impurity A Urine550,000495,00090%Minimal Suppression
Impurity B Plasma720,000756,000105%Minimal Enhancement
Impurity B Urine720,000864,000120%Enhancement

Interpretation:

  • Impurity A in Plasma: Shows significant ion suppression (30%), indicating that the plasma matrix is strongly interfering with its ionization. This would require significant troubleshooting, likely starting with sample preparation.

  • Impurity A in Urine: Shows minimal ion suppression (90%), which may be acceptable depending on the required assay sensitivity and precision.

  • Impurity B in Plasma and Urine: Shows slight to moderate ion enhancement. While less common than suppression, enhancement can also lead to inaccurate results and should be addressed.

References

improving the yield and purity of synthesized O-Ethyl Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of O-Ethyl Dolutegravir, a known impurity and related compound of the antiretroviral drug Dolutegravir.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a process-related impurity in the synthesis of Dolutegravir.[1] Its chemical name is (4R, 12aS)-N-(2, 4-Difluorobenzyl)-7-ethoxy-4-methyl-6, 8-dioxo-3, 4, 6, 8, 12, 12a-hexahydro-2H-pyrido[1′, 2′:4, 5]pyrazino[2, 1-b][2][3]oxazine-9-carboxamide.[1] It is structurally similar to Dolutegravir, with an ethoxy (-OCH2CH3) group at the C7 position instead of a hydroxyl (-OH) group. The presence of this impurity needs to be monitored and controlled to ensure the purity and safety of the final Dolutegravir active pharmaceutical ingredient (API).

Q2: How is this compound typically formed during Dolutegravir synthesis?

The formation of this compound is often associated with the presence of ethanol in the reaction mixture during the final steps of the Dolutegravir synthesis, particularly if there is an incomplete hydrolysis of an O-ethyl protected intermediate. One of the synthetic routes for a Dolutegravir impurity involves the cleavage of an –OEt ether moiety.[4] If this cleavage is incomplete, or if ethanol is used as a solvent and reacts with a reactive intermediate, this compound can be formed as a byproduct.

Q3: What analytical methods are recommended for detecting and quantifying O-Ethyl Dolutegegravir?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of this compound and other related impurities in Dolutegravir.[5][6] A validated reverse-phase HPLC method can separate Dolutegravir from its impurities, allowing for accurate purity assessment.[6] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the impurity.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Dolutegravir that may lead to low yield or high levels of impurities like this compound.

Issue 1: Low Overall Yield of the Desired Product (Dolutegravir)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction in key steps Monitor reaction progress closely using TLC or HPLC. Consider extending reaction times or optimizing the temperature. For instance, in some syntheses, a longer reaction time was required for the amination step to reach completion.[5]Increased conversion of starting materials and higher yield of the desired intermediate.
Suboptimal reaction conditions Review and optimize reaction parameters such as solvent, temperature, and catalyst. For example, in the synthesis of a key Dolutegravir intermediate, using pyridine as a base at -5°C resulted in a significantly higher yield (95%) compared to other bases or temperatures.[7]Improved reaction efficiency and higher product yield.
Side reactions forming byproducts Identify the major byproducts using analytical techniques like LC-MS. Adjust reaction conditions to minimize their formation. For example, controlling the temperature during certain steps can reduce the formation of undesired side products.[8]A cleaner reaction profile with fewer byproducts and an improved yield of the target compound.
Issue 2: High Levels of this compound Impurity
Potential Cause Troubleshooting Step Expected Outcome
Incomplete hydrolysis of an ethyl-protected intermediate Ensure complete hydrolysis by optimizing the reaction conditions (e.g., base concentration, temperature, reaction time). One study achieved a 70% yield with 99.03% HPLC purity for the hydrolyzed product by treating the ethyl ether derivative with NaOH in ethanol at room temperature.[4]Reduction of the this compound impurity to acceptable levels.
Use of ethanol as a solvent in critical steps If possible, replace ethanol with an alternative solvent that does not participate in the reaction. If ethanol is necessary, ensure its complete removal before proceeding to the next step where it could react.Minimized formation of the this compound impurity.
Carryover of ethyl-containing reagents Ensure all reagents from previous steps are thoroughly removed through appropriate work-up and purification procedures.A purer final product with reduced levels of process-related impurities.

Experimental Protocols

Protocol 1: Synthesis of a Key Dolutegravir Intermediate

This protocol is adapted from a reported synthesis of a key pyridinone intermediate.[2]

Step 1: Synthesis of Intermediate P3

  • To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (DCM, 500 mL), add a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5°C.

  • Keep the reaction mixture at 5°C for 20 minutes, then allow it to warm to room temperature.

  • After 2 hours, quench the reaction with a 5% NaHCO₃ aqueous solution (200 mL).

  • Separate the organic phase and wash it with water (100 mL).

  • Evaporate the solvent in vacuo.

  • Dissolve the crude product in methyl tert-butyl ether (MTBE) and heat to reflux, followed by cooling to crystallize the product.

Step 2: Synthesis of Intermediate P4

  • To a stirred solution of P3 (229 g, 1.0 mol) in methanol (500 mL), add aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol) while keeping the temperature below 15°C.

  • Maintain the reaction mixture at 15°C for 30 minutes.

  • Evaporate the solvent in vacuo.

  • Recrystallize the crude product from a mixture of MTBE and n-hexane.

Step 3: Synthesis of the Key Intermediate 1

  • The intermediate P4 is further reacted in a multi-step process involving condensation with methyl bromoacetate to form P5, followed by an MgBr₂-promoted intramolecular cyclization to yield P6.

  • Finally, selective hydrolysis of P6 using LiOH·H₂O at 0°C provides the key intermediate 1.

  • The final product can be purified by recrystallization from isopropanol to achieve high purity (e.g., 99.9% by HPLC).[2]

Data Presentation

Table 1: Effect of Base and Temperature on the Synthesis of Intermediate P3[7]

EntryBase (equiv)Temperature (°C)Yield (%)
1TEA (1.2)-556
2Pyridine (1.2)-595
3Pyridine (1.2)-1090
4Pyridine (1.2)879
5NaOCH₃ (1.2)-536

Table 2: Comparison of Batch vs. Continuous Flow for a Key Hydrolysis Step[5][8]

ParameterBatch ProcessContinuous Flow Process
Reaction Time 4.5 hours5 minutes
Yield (Isolated/HPLC) 64% (isolated)100% (by HPLC)
Reagent 6 equiv. LiOH3 equiv. LiOH
Temperature 0°C100°C

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of P3 cluster_step2 Step 2: Synthesis of P4 cluster_step3 Step 3: Synthesis of Key Intermediate start1 Ethyl 3-(N,N-dimethylamino)acrylate + Methyl oxalyl chloride process1 React with Pyridine in DCM at <5°C start1->process1 product1 Intermediate P3 process1->product1 start2 Intermediate P3 + Aminoacetaldehyde dimethyl acetal process2 React in Methanol at <15°C start2->process2 product2 Intermediate P4 process2->product2 start3 Intermediate P4 process3 Condensation & Cyclization start3->process3 product3 Intermediate P6 process3->product3 process4 Selective Hydrolysis (LiOH) product3->process4 product4 Key Intermediate 1 process4->product4

Caption: Synthetic workflow for a key Dolutegravir intermediate.

troubleshooting_logic start High this compound Impurity Detected q1 Was ethanol used as a solvent in the final steps? start->q1 action1 Replace ethanol with a non-reactive solvent or ensure its complete removal before subsequent steps. q1->action1 Yes q2 Was an ethyl-protected intermediate used? q1->q2 No ans1_yes Yes ans1_no No end_node Impurity level reduced action1->end_node action2 Optimize hydrolysis conditions (base, temp, time) to ensure complete deprotection. Monitor reaction completion by HPLC. q2->action2 Yes q2->end_node No, investigate other sources ans2_yes Yes ans2_no No action2->end_node

Caption: Troubleshooting logic for high this compound impurity.

References

addressing challenges in the characterization of Dolutegravir degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of Dolutegravir and its degradation products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Dolutegravir most likely to degrade?

A1: Dolutegravir is most susceptible to degradation under acidic, basic, and oxidative stress conditions.[1] It has been observed to be relatively stable under neutral, thermal, and photolytic stress.[1]

Q2: What are the common degradation products of Dolutegravir that have been identified?

A2: Forced degradation studies have identified several degradation products. Under acidic conditions, hydrolysis can lead to the opening of the oxepine ring, forming bis-hydroxy diastereomers and a mono-hydroxy derivative.[2] Additionally, hydrolysis of the exocyclic amide bond can result in the formation of carboxylic acid derivatives.[2] Under oxidative conditions, a novel degradant, 2-(2,4difluorobenzylamino)-2-oxoacetic acid, has been identified.[1]

Q3: What are the recommended analytical techniques for characterizing Dolutegravir degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques used.[3][4][5] For structural elucidation and identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[2][6][7]

Q4: Can you provide a starting point for an HPLC method for analyzing Dolutegravir and its impurities?

A4: A common starting point is a reverse-phase HPLC method using a C8 or C18 column. A gradient elution with a mobile phase consisting of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is often effective.[3][5] Detection is typically performed using a UV detector at around 260 nm.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Dolutegravir degradation products.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH affecting the ionization of Dolutegravir or its degradation products.- Secondary interactions with the stationary phase.- Column overload.- Adjust the pH of the mobile phase to ensure consistent ionization.- Use a high-purity silica-based column and consider adding a competing base to the mobile phase if tailing of basic compounds is observed.- Reduce the sample concentration or injection volume.
Poor resolution between Dolutegravir and degradation peaks - Suboptimal mobile phase composition.- Inadequate column chemistry.- High flow rate.- Optimize the gradient profile, including the initial and final organic phase concentrations and the gradient time.- Try a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity).[8][9]- Reduce the flow rate to increase the interaction time with the stationary phase.
Variable retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost peaks or high baseline noise - Contaminated mobile phase or diluent.- Carryover from previous injections.- Detector lamp aging.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol and inject a blank solvent to check for carryover.- Replace the detector lamp if it has exceeded its lifetime.
LC-MS Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor ionization of degradation products - Inappropriate ionization mode (positive or negative).- Suboptimal source parameters (e.g., temperature, gas flow).- Ion suppression from the mobile phase or matrix components.- Analyze samples in both positive and negative ionization modes to determine the best response.- Optimize MS source parameters for the specific analytes.- Use a lower concentration of non-volatile buffer salts or switch to a volatile buffer system (e.g., ammonium formate or acetate).
Difficulty in fragmenting precursor ions - Insufficient collision energy.- Precursor ion is very stable.- Optimize the collision energy for each degradation product to achieve adequate fragmentation.- If using a Q-TOF or Orbitrap, consider using different fragmentation techniques like higher-energy collisional dissociation (HCD).
Inaccurate mass measurement - Poor mass calibration.- High concentration of analyte leading to detector saturation.- Perform regular mass calibration of the instrument according to the manufacturer's recommendations.- Dilute the sample to ensure the analyte concentration is within the linear range of the detector.

Experimental Protocols

Protocol 1: Forced Degradation Study of Dolutegravir

Objective: To induce the degradation of Dolutegravir under various stress conditions to identify potential degradation products.

Materials:

  • Dolutegravir drug substance

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of Dolutegravir in a suitable solvent (e.g., methanol).

    • Add an equal volume of 1N HCl.

    • Heat the solution at 60-80°C for a specified period (e.g., 2-24 hours).[9]

    • Cool the solution and neutralize with an appropriate amount of 1N NaOH.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of Dolutegravir in a suitable solvent.

    • Add an equal volume of 1N NaOH.

    • Heat the solution at 60-80°C for a specified period.[9]

    • Cool the solution and neutralize with an appropriate amount of 1N HCl.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of Dolutegravir in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature or slightly elevated temperature for a specified period.[9]

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid Dolutegravir drug substance in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 6 hours).[10]

    • Alternatively, prepare a solution of Dolutegravir and heat it.

    • After the specified time, cool the sample and dissolve/dilute it to a final concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution of Dolutegravir to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.[11]

    • After exposure, dissolve/dilute the sample to a final concentration with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate Dolutegravir from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.

Chromatographic Conditions (Example):

  • Column: Kromasil C8 (150 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.[4]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare standard solutions of Dolutegravir and the stressed samples in the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of degradation for each stress condition.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Dolutegravir

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acidic1N HCl24 hours60°C7.11[7]
Basic1N NaOH24 hours60°C5.44[7]
Oxidative3% H₂O₂24 hours60°C8.95[7]
ThermalDry Heat24 hours60°C1.54[7]
PhotolyticUV Light24 hoursAmbient1.35[7]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation start Dolutegravir Drug Substance stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Control Sample (Unstressed) start->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc lcms LC-MS/MS Analysis hplc->lcms For unknown peaks quantification Quantification of Degradation Products hplc->quantification characterization Structure Elucidation of Degradation Products lcms->characterization pathway Identification of Degradation Pathways characterization->pathway

Caption: Experimental workflow for the characterization of Dolutegravir degradation products.

degradation_pathway cluster_acid Acidic Hydrolysis cluster_oxidative Oxidative Degradation dolutegravir Dolutegravir oxepine_opening Oxepine Ring Opening (DP2, DP3) dolutegravir->oxepine_opening amide_hydrolysis Amide Bond Hydrolysis (DP4, DP5) dolutegravir->amide_hydrolysis oxidative_product 2-(2,4-difluorobenzylamino)- 2-oxoacetic acid (DP-2) dolutegravir->oxidative_product

Caption: Simplified degradation pathways of Dolutegravir under stress conditions.

References

Technical Support Center: Method Refinement for Sensitive Detection of O-Ethyl Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of O-Ethyl Dolutegravir. The information is based on established methods for the analysis of Dolutegravir and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of Dolutegravir and its related substances?

A1: The most common and sensitive technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex biological matrices.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is also used, particularly for pharmaceutical dosage forms, but it may lack the sensitivity required for trace-level analysis in biological samples.[3][4]

Q2: How can I prepare my biological samples for analysis?

A2: Sample preparation is critical for accurate and sensitive detection. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and widely used method for plasma samples, often using acetonitrile.[1]

  • Solid-Phase Extraction (SPE): This technique provides cleaner extracts and can be used for various matrices, including breast milk.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate the analyte of interest.

For hair samples, an extraction process involving sonication and incubation with a solvent mixture like methanol:acetonitrile with formic acid is typically used.[5][6]

Q3: What are the typical chromatographic conditions for Dolutegravir analysis that I can adapt for this compound?

A3: Reversed-phase chromatography is the standard approach. Key parameters to consider are:

  • Column: A C18 column is frequently used.[1][3][4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic phase (typically acetonitrile or methanol) is common.[1][3]

  • Flow Rate: Flow rates are generally in the range of 0.3 to 1.0 mL/min.[3][4]

Q4: What mass spectrometry parameters should I start with for this compound?

A4: While the exact mass transitions for this compound need to be determined, you can use the parameters for Dolutegravir as a starting point. Dolutegravir is typically detected in positive ion mode using electrospray ionization (ESI).[5] The precursor ion (Q1) for Dolutegravir is m/z 420.1, and a common product ion (Q3) is m/z 136.0.[1] You would need to determine the specific precursor and product ions for this compound through infusion experiments.

Q5: What are the expected challenges when developing a method for this compound?

A5: Potential challenges include:

  • Low Abundance: If this compound is a minor metabolite or impurity, its concentration may be very low, requiring a highly sensitive instrument and optimized sample preparation.

  • Co-eluting Interferences: Matrix components or other related substances may co-elute with this compound, affecting accuracy. A robust chromatographic separation is crucial.

  • Stability: The stability of this compound in the biological matrix and during the analytical process should be evaluated. Dolutegravir itself has been shown to be susceptible to degradation with exposure to sunlight.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Secondary Interactions with Column Optimize mobile phase pH. Add a competing base to the mobile phase if the analyte is basic.
Column Overload Reduce the injection volume or dilute the sample.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.
Inappropriate Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Adjust the organic-to-aqueous ratio.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Suboptimal Mass Spectrometer Tuning Infuse a standard solution of this compound to optimize precursor and product ion selection and collision energy.
Inefficient Ionization Adjust the ESI source parameters (e.g., spray voltage, gas flow, temperature). Optimize the mobile phase pH and modifiers to enhance ionization.
Poor Extraction Recovery Evaluate different sample preparation techniques (PPT, SPE, LLE). Optimize the extraction solvent and pH.
Matrix Effects (Ion Suppression or Enhancement) Dilute the sample. Use a more effective sample cleanup method like SPE. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[5]
Issue 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Purge the LC system thoroughly.
Dirty Mass Spectrometer Source Clean the ion source components (e.g., capillary, skimmer).
Co-eluting Matrix Components Improve chromatographic separation by adjusting the gradient or trying a different column chemistry. Enhance sample cleanup.

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Dolutegravir Detection
ParameterReported Values for DolutegravirStarting Point for this compound
Sample Matrix Plasma, Hair, Breast Milk[1][5][7]Target matrix
Sample Preparation Protein Precipitation (Acetonitrile)[1], Solid-Phase Extraction[7]Start with PPT for plasma; SPE for cleaner extracts
LC Column C18 (e.g., XBridge C18, Atlantis T3)[1][5]C18, consider different particle sizes and dimensions
Mobile Phase A 0.1% Formic Acid in Water[1][5]0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1][5]Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI Positive[5]ESI Positive
Precursor Ion (m/z) 420.1[1]To be determined by infusion
Product Ion (m/z) 136.0, 283.1[1]To be determined by infusion
Internal Standard Stable Isotope-Labeled DTG[1][5]Stable Isotope-Labeled this compound (if available) or a structurally similar compound
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Dolutegravir in Plasma
Parameter Value Reference
Linearity Range 5 - 10,000 ng/mL[1]
Correlation Coefficient (r) > 0.999[1]
Accuracy (% Deviation) ≤ 6.5%[1]
Precision (% CV) ≤ 9.1%[1]
Recovery 65.2% - 71.8%[5]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Dolutegravir in Human Plasma

This protocol can be adapted for the analysis of this compound.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization, positive mode.

  • MRM Transitions: To be optimized for this compound and the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization ESI (+) LC_Separation->Ionization Mass_Analysis Mass Analysis (QQQ) Ionization->Mass_Analysis Integration Peak Integration Mass_Analysis->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the quantification of this compound.

Troubleshooting_Low_Signal Start Low Signal Intensity MS_Tuning Suboptimal MS Tuning? Start->MS_Tuning Ionization Inefficient Ionization? MS_Tuning->Ionization No Action_MS Optimize Precursor/Product Ions & Collision Energy MS_Tuning->Action_MS Yes Recovery Poor Extraction Recovery? Ionization->Recovery No Action_Ionization Adjust Source Parameters & Mobile Phase Ionization->Action_Ionization Yes Matrix_Effects Matrix Effects? Recovery->Matrix_Effects No Action_Recovery Optimize Sample Preparation Recovery->Action_Recovery Yes Action_Matrix Improve Cleanup / Use IS Matrix_Effects->Action_Matrix Yes

References

Technical Support Center: Analysis of Dolutegravir and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analytical determination of Dolutegravir and its impurities, with a specific focus on resolving co-elution issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing co-elution of a known impurity with the main Dolutegravir peak in our reversed-phase HPLC analysis. How can we improve the resolution?

A1: Co-elution of impurities with the main active pharmaceutical ingredient (API) is a common challenge. Here are a series of steps you can take to improve separation:

  • Mobile Phase pH Adjustment: The retention of Dolutegravir and its impurities can be sensitive to the pH of the mobile phase. A slight adjustment of ±0.2 pH units can significantly impact selectivity. For instance, if you are using a mobile phase with a pH of 3.0, consider adjusting it to 2.8 or 3.2 to see if the resolution improves.[1]

  • Modify Organic Solvent Composition: The type and concentration of the organic solvent in the mobile phase are critical for achieving optimal separation.

    • If you are using acetonitrile, try substituting it with methanol or using a combination of both. Different organic modifiers can alter the selectivity of the separation.

    • Adjusting the gradient slope can also be effective. A shallower gradient can increase the separation between closely eluting peaks.

  • Change Stationary Phase: If modifications to the mobile phase are unsuccessful, consider using a column with a different stationary phase.

    • Standard C18 and C8 columns are commonly used. However, for challenging separations involving aromatic compounds like Dolutegravir and its impurities, a Phenyl-Hexyl or a Bi-phenyl column can offer alternative selectivity due to pi-pi interactions.[2][3]

Q2: During forced degradation studies, we've identified several degradation products that are poorly resolved from each other. What strategies can we employ to separate these degradants?

A2: Forced degradation studies often produce a complex mixture of impurities. Resolving these closely related compounds requires a systematic approach to method development.

  • Gradient Optimization: A multi-step gradient program is often necessary to separate a complex mixture of degradants. Start with a shallow gradient to separate early-eluting polar impurities and gradually increase the organic solvent concentration to elute the more non-polar compounds.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution. Experiment with temperatures in the range of 30°C to 40°C.[2]

  • Use of Different Buffers: The choice of buffer can impact peak shape and selectivity. Buffers such as phosphate, acetate, and formate can be evaluated at various concentrations. For instance, a study successfully used a buffer of sodium dihydrogen phosphate dihydrate and EDTA.[3]

Q3: We are struggling with the separation of Dolutegravir's optical isomers. What type of column and mobile phase should we consider?

A3: The separation of enantiomers and diastereomers requires a chiral stationary phase.

  • Chiral Columns: For the separation of Dolutegravir's optical isomers, a chiral column is essential. A method has been successfully developed using a Chiralpak IF-3 column.

  • Mobile Phase for Chiral Separations: In the case of the Chiralpak IF-3 column, a mobile phase consisting of a mixture of acetonitrile, water, and orthophosphoric acid has been shown to be effective in resolving the enantiomer and diastereomers of Dolutegravir.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize different HPLC and UPLC conditions that have been successfully used for the analysis of Dolutegravir and its impurities, providing a starting point for method development and troubleshooting.

Table 1: HPLC Method Parameters for Dolutegravir Impurity Profiling

ParameterMethod 1Method 2Method 3
Column Kromasil C8 (150 x 4.6 mm, 5 µm)[4]Phenyl-Hexyl (250 x 4.6 mm, 5 µm)[3]ODS C18 (150 x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Trifluoroacetic acid in water[4]45% Buffer (sodium dihydrogen phosphate dihydrate and EDTA)[3]Water (pH 7.5)[5]
Mobile Phase B Methanol[4]49% Methanol, 6% Acetonitrile[3]Acetonitrile[5]
Elution Mode Gradient[4]Isocratic[3]Isocratic (80:20 v/v)[5]
Flow Rate 1.0 mL/min[4]1.2 mL/min[3]1.0 mL/min[5]
Detection 240 nm[4]258 nm[3]260 nm[5]
Column Temp. 35°C[4]35°C[3]Not Specified

Table 2: UPLC Method Parameters for Dolutegravir Analysis

ParameterMethod 1
Column Kinetex Bi-phenyl (100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 0.01M Ammonium acetate (pH 3.0)[1]
Mobile Phase B Acetonitrile, 0.01M Ammonium acetate (pH 3.0), Methanol (70:15:15 v/v/v)[1]
Elution Mode Gradient[1]
Flow Rate 0.3 mL/min[1]
Detection Not Specified
Column Temp. 30°C[1]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling

This protocol is a generalized procedure based on common practices for the analysis of Dolutegravir and its impurities.

  • Preparation of Mobile Phase A: Prepare a 0.1% solution of trifluoroacetic acid in HPLC-grade water. Filter and degas the solution.[4]

  • Preparation of Mobile Phase B: Use HPLC-grade methanol.[4]

  • Sample Preparation: Accurately weigh and dissolve the Dolutegravir sample in a suitable diluent (e.g., a 50:50 v/v mixture of water and acetonitrile) to achieve a final concentration of approximately 0.5 mg/mL.[4]

  • Chromatographic Conditions:

    • Column: Kromasil C8 (150 x 4.6 mm, 5 µm)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 35°C[4]

    • Detection Wavelength: 240 nm[4]

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-15 min: Ramp to 40% A, 60% B

      • 15-20 min: Ramp to 20% A, 80% B

      • 20-25 min: Hold at 20% A, 80% B

      • 25.1-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.

  • Analysis: Inject the sample and monitor the chromatogram for the elution of Dolutegravir and its impurities.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting co-elution issues in Dolutegravir analysis.

G Troubleshooting Co-elution start Co-elution Observed mobile_phase Adjust Mobile Phase start->mobile_phase ph_adjust Modify pH (±0.2 units) mobile_phase->ph_adjust If ionizable compounds solvent_ratio Change Organic Solvent Ratio mobile_phase->solvent_ratio solvent_type Switch Organic Solvent (ACN to MeOH or vice versa) mobile_phase->solvent_type gradient Optimize Gradient Profile ph_adjust->gradient end_resolved Resolution Achieved ph_adjust->end_resolved Success solvent_ratio->gradient solvent_ratio->end_resolved Success solvent_type->gradient solvent_type->end_resolved Success shallow_gradient Use a Shallower Gradient gradient->shallow_gradient column Change Stationary Phase shallow_gradient->column If still co-eluting shallow_gradient->end_resolved Success phenyl_hexyl Try Phenyl-Hexyl or Bi-phenyl Column column->phenyl_hexyl phenyl_hexyl->end_resolved Success end_not_resolved Further Method Development Needed phenyl_hexyl->end_not_resolved Failure

Caption: A flowchart for systematic troubleshooting of co-elution problems.

G Method Development for Forced Degradation Samples start Complex Mixture from Forced Degradation gradient_opt Gradient Optimization start->gradient_opt initial_hold Initial Isocratic Hold (for polar impurities) gradient_opt->initial_hold shallow_ramp Shallow Gradient Ramp initial_hold->shallow_ramp steep_ramp Steep Gradient Ramp (for late eluters) shallow_ramp->steep_ramp temp_opt Column Temperature Optimization (30-40°C) steep_ramp->temp_opt If peak shape/resolution is poor end_separated All Peaks Separated steep_ramp->end_separated Success buffer_opt Buffer Selection (Phosphate, Acetate, etc.) temp_opt->buffer_opt If selectivity needs improvement column_select Alternative Column Chemistry buffer_opt->column_select If co-elution persists column_select->end_separated Success

Caption: A workflow for developing a separation method for complex samples.

References

strategies to minimize the formation of O-Ethyl Dolutegravir during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of O-Ethyl Dolutegravir, a critical process-related impurity, during the synthesis of Dolutegravir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a process-related impurity that can form during the synthesis of Dolutegravir. It is structurally similar to the active pharmaceutical ingredient (API) but contains an ethyl ether at the C7-hydroxyl position. The presence of such impurities is a critical quality attribute that must be controlled to ensure the safety and efficacy of the final drug product. Regulatory agencies have strict guidelines for the identification, characterization, and control of impurities in pharmaceuticals.

Q2: At which stage of the Dolutegravir synthesis is the O-Ethyl impurity most likely to form?

The formation of this compound is primarily linked to the use of an ethoxy-containing intermediate, specifically ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate. This intermediate possesses an ethyl ether at the position corresponding to the C7-hydroxyl group of Dolutegravir. The impurity arises from the incomplete cleavage (de-ethylation) of this ether during subsequent synthetic steps.

Q3: What is the likely chemical mechanism for the formation of this compound?

The formation of this compound is not a direct formation reaction but rather the persistence of a protecting group. The synthesis of Dolutegravir can involve the use of a 3-ethoxy-4-oxo-pyridone intermediate where the ethoxy group acts as a protecting group for the enolic hydroxyl function. The O-Ethyl impurity is the result of the incomplete hydrolysis of this ethyl enol ether back to the free hydroxyl group under acidic conditions. The general mechanism for the cleavage of ethers involves protonation of the ether oxygen followed by nucleophilic attack.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
High levels of this compound detected in the final product. Incomplete hydrolysis of the 3-ethoxy-pyridone intermediate.- Optimize Acid Concentration: Increase the concentration of the acid catalyst (e.g., HCl, HBr) to facilitate more efficient protonation of the ether oxygen, which is the first step in ether cleavage.[1][2]- Increase Reaction Temperature: Elevating the reaction temperature can provide the necessary activation energy for the C-O bond cleavage.- Prolong Reaction Time: Extend the reaction time to ensure the hydrolysis reaction goes to completion.- Choice of Acid: Consider using hydroiodic acid (HI) or hydrobromic acid (HBr), as iodide and bromide are better nucleophiles than chloride for cleaving ethers via an SN2 mechanism.[1][2]
Inconsistent levels of this compound between batches. Variations in reaction conditions or raw material quality.- Strict Process Control: Ensure consistent control of temperature, reaction time, and reagent stoichiometry for the de-ethylation step.- Raw Material Qualification: Qualify the ethoxy-containing intermediate to ensure consistent quality and reactivity.- Solvent Selection: Ensure the solvent used is appropriate for the reaction and does not interfere with the hydrolysis. Protic solvents may participate in the reaction.
Difficulty in removing this compound through purification. Similar polarity and chromatographic behavior to Dolutegravir.- Optimize Crystallization: Develop a robust crystallization process that can effectively purge the O-Ethyl impurity.- Chromatographic Purification: If necessary, develop and optimize a preparative HPLC method to separate the impurity from the API.

Experimental Protocols

General Protocol for Acid-Catalyzed De-ethylation of a 3-Ethoxy-Pyridone Intermediate

This protocol provides a general procedure for the hydrolysis of the ethyl ether protecting group. Researchers should optimize the specific conditions for their particular substrate and scale.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the 3-ethoxy-pyridone intermediate in an appropriate solvent (e.g., acetic acid, acetonitrile, or a mixture thereof).

    • Ensure the setup is equipped with a stirrer, thermometer, and a reflux condenser if heating is required.

  • Addition of Acid:

    • Slowly add the acidic reagent (e.g., concentrated hydrochloric acid, hydrobromic acid) to the reaction mixture with stirring. The molar excess of the acid should be optimized, typically ranging from 2 to 10 equivalents.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C). The optimal temperature will depend on the substrate's reactivity and the acid used.

    • Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding a base (e.g., sodium bicarbonate solution) until the pH is neutral.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to isolate the desired hydroxylated Dolutegravir precursor.

Visualizations

Dolutegravir_Synthesis_Pathway cluster_synthesis Dolutegravir Synthesis cluster_impurity Impurity Formation Start Starting Materials Intermediate Ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate Start->Intermediate Several Steps De-ethylation Acid-Catalyzed Hydrolysis Intermediate->De-ethylation Dolutegravir_Precursor Dolutegravir Precursor (7-hydroxy) De-ethylation->Dolutegravir_Precursor Successful Cleavage Impurity This compound De-ethylation->Impurity Incomplete Cleavage Final_Steps Final Synthetic Steps Dolutegravir_Precursor->Final_Steps Dolutegravir Dolutegravir (API) Final_Steps->Dolutegravir

Caption: Synthetic pathway of Dolutegravir highlighting the critical de-ethylation step and the point of this compound formation.

Troubleshooting_Workflow Start High this compound Detected Check_Conditions Review De-ethylation Reaction Conditions Start->Check_Conditions Optimize_Acid Increase Acid Concentration or Change Acid Type Check_Conditions->Optimize_Acid Acid? Optimize_Temp Increase Reaction Temperature Check_Conditions->Optimize_Temp Temperature? Optimize_Time Increase Reaction Time Check_Conditions->Optimize_Time Time? Re-analyze Re-run Reaction and Analyze for Impurity Optimize_Acid->Re-analyze Optimize_Temp->Re-analyze Optimize_Time->Re-analyze Result Impurity Level Acceptable? Re-analyze->Result End Process Optimized Result->End Yes Continue_Optimization Further Optimization Required Result->Continue_Optimization No Continue_Optimization->Check_Conditions

Caption: Troubleshooting workflow for addressing high levels of this compound impurity.

References

troubleshooting poor recovery of O-Ethyl Dolutegravir during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of poor recovery of O-Ethyl Dolutegravir during sample preparation. The information is tailored for researchers, scientists, and drug development professionals working on bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Where should I start if I'm experiencing low recovery of this compound?

A systematic approach is crucial to pinpoint the source of analyte loss. This compound is expected to be more hydrophobic than its parent compound, Dolutegravir, which influences its behavior during extraction.

  • Confirm Analyte Stability: Ensure that this compound is stable in the sample matrix and throughout the preparation process. Perform stability tests at relevant temperatures and time points.[1]

  • Verify Standard Solutions: Check the concentration and integrity of your stock and working standard solutions. A freshly prepared standard can rule out degradation issues.[1]

  • Fraction Collection: For multi-step procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), collect and analyze every fraction (e.g., the sample flow-through, wash steps, and final eluate) to perform a mass balance analysis and determine where the analyte is being lost.[2][3]

Q2: My recovery is poor after Protein Precipitation (PPT). What are the likely causes?

Protein precipitation is a simple but sometimes non-selective method. Poor recovery can stem from several factors.

  • Co-precipitation: The analyte might be physically trapped within the precipitated protein pellet. To mitigate this, optimize the solvent-to-plasma ratio. While a 3:1 ratio of acetonitrile to plasma is common, adjusting this ratio may improve recovery.[4][5]

  • Incorrect Solvent: Acetonitrile is a common and effective choice for precipitating plasma proteins when analyzing Dolutegravir.[1][6][7] If using other solvents, ensure they effectively precipitate proteins while keeping the analyte in the supernatant.

  • Insufficient Mixing/Incubation: Ensure thorough vortexing to fully denature proteins and allow the analyte to partition into the supernatant. A brief incubation period might also be beneficial.

Q3: How can I optimize my Liquid-Liquid Extraction (LLE) protocol for better recovery?

LLE relies on the partitioning of the analyte between aqueous and immiscible organic phases. Since this compound is hydrophobic, it should favor the organic phase under the right conditions.

  • pH Adjustment: The ionization state of the analyte is critical. For neutral compounds or to ensure an ionizable analyte is in its neutral form, adjust the pH of the aqueous sample. For acidic compounds, adjust the pH to be two units below the pKa, and for basic compounds, two units above the pKa, to maximize partitioning into the organic solvent.[8][9]

  • Solvent Selection: The polarity of the extraction solvent should match that of the analyte.[8][10] For a hydrophobic compound like this compound, water-immiscible solvents such as methyl tert-butyl ether (MTBE), diethyl ether, or mixtures containing hexane or dichloromethane are good starting points.[11]

  • Solvent-to-Aqueous Ratio: Increasing the volume of the organic solvent relative to the aqueous sample can improve recovery. A ratio of 7:1 (organic:aqueous) is often cited as a generic optimum.[8][10]

  • "Salting Out": Adding salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer, driving it into the organic phase and improving recovery.[8][10]

Q4: I'm losing my analyte during Solid-Phase Extraction (SPE). What are the common pitfalls?

SPE is a powerful technique, but analyte loss can occur at any of its four main stages. Using a reversed-phase sorbent (e.g., C8 or C18) is appropriate for a hydrophobic molecule like this compound.[12][13]

  • Conditioning/Equilibration: Failure to properly wet the sorbent bed can lead to inconsistent analyte retention.[14] Always follow the manufacturer's protocol for activating the sorbent.

  • Sample Loading:

    • Flow Rate: Loading the sample too quickly can prevent the analyte from sufficiently interacting with the sorbent, leading to breakthrough (loss in the flow-through).[2]

    • Sample Solvent: The sample should be dissolved in a solvent that is weak enough to allow the analyte to bind to the sorbent. A high percentage of organic solvent in the sample can cause premature elution.[13]

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. If the analyte is found in the wash fraction, the organic content of the wash solvent is likely too high.[2][14]

  • Elution Step:

    • Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[2][15] Increase the percentage of organic solvent or use a stronger solvent.

    • pH: For ionizable compounds, adjust the pH of the elution solvent to bring the analyte into a charged state, which can facilitate its release from a non-polar sorbent.[15]

Q5: Could the analyte be adsorbing to my labware?

Yes, non-specific binding to surfaces of plastic tubes, pipette tips, or glass vials is a common source of analyte loss, especially for hydrophobic compounds.[4][12]

  • Solution: Use low-binding polypropylene labware or silanized glassware. Pre-rinsing pipette tips with the sample can also help saturate binding sites.

Quantitative Data Summary

The table below provides starting parameters for optimizing the extraction of this compound. These values should be empirically tested and refined for your specific matrix and analytical system.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) (Reversed-Phase)
pH Adjustment Generally not required.Critical for ionizable analytes. Adjust to ensure the analyte is in a neutral form.[8][9]Adjust sample pH to ensure neutral form for binding; adjust elution pH to create charged form for release.[15]
Recommended Solvents Acetonitrile[1][7]Methyl tert-butyl ether (MTBE), Dichloromethane, Ethyl Acetate, Hexane.[11]Wash: Water/Methanol or Water/ACN (low organic %). Elution: Methanol, Acetonitrile, or mixtures with modifiers (e.g., formic acid).
Solvent:Sample Ratio 3:1 to 4:1 (Solvent:Plasma)Start at 5:1 to 7:1 (Organic:Aqueous).[8]N/A (Volume is based on sorbent mass and manufacturer recommendations).
Key Considerations Fast and simple, but may result in significant matrix effects.[4]Good recovery but can be labor-intensive and may form emulsions.[9]Provides the cleanest extracts and highest selectivity but requires careful method development.[9][15]

Experimental Protocols (Starting Points)

These are generalized protocols that serve as a foundation for method development.

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.[1]

  • Carefully transfer the supernatant to a clean tube or vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of the plasma sample into a tube.

  • (If necessary) Adjust pH by adding a small volume of appropriate buffer or acid/base.

  • Add 700 µL of the chosen organic extraction solvent (e.g., MTBE) containing the internal standard.

  • Cap and vortex for 2-5 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (top) layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
  • Condition: Pass 1 mL of methanol through the C18 cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed dry out.[2]

  • Load: Load the pre-treated sample (e.g., plasma diluted with water or a weak buffer) onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Wash: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Pass 1 mL of a strong elution solvent (e.g., 95% methanol in water or acetonitrile) to desorb this compound. Collect the eluate for analysis.

Troubleshooting Workflow

The following diagram outlines a systematic workflow to diagnose and resolve issues of poor analyte recovery.

G start_node Poor Recovery of This compound decision_node Which Extraction Method Used? start_node->decision_node ppt_prob Potential PPT Issues decision_node->ppt_prob PPT lle_prob Potential LLE Issues decision_node->lle_prob LLE spe_prob Potential SPE Issues decision_node->spe_prob SPE ppt_sol 1. Check Solvent:Sample Ratio 2. Ensure Thorough Mixing 3. Confirm Analyte is not Co-precipitating ppt_prob->ppt_sol lle_sol 1. Optimize Sample pH (Neutralize Analyte) 2. Select Solvent Matching Analyte Polarity 3. Increase Organic:Aqueous Ratio 4. Try 'Salting Out' Effect lle_prob->lle_sol spe_sol Analyze Fractions from Each Step: - Load: Breakthrough? (Solvent too strong/Flow too fast) - Wash: Analyte Loss? (Wash too strong) - Elution: Analyte Retained? (Eluent too weak) spe_prob->spe_sol general_prob Check for Non-Specific Binding (Adsorption to Labware) ppt_sol->general_prob lle_sol->general_prob spe_sol->general_prob

A systematic workflow for troubleshooting poor recovery of this compound.

References

Technical Support Center: Optimization of Continuous Flow Chemistry for Dolutegravir Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of Dolutegravir. The information provided is aimed at reducing impurities and optimizing the manufacturing process.

Troubleshooting Guide

This guide addresses common issues encountered during the continuous flow synthesis of Dolutegravir.

Issue Potential Cause Recommended Solution
Reactor Clogging High crystallinity and low solubility of intermediates or the final product at operating temperatures.[1]Increase the reaction temperature to improve solubility. For instance, in the telescoped flow synthesis of the vinylogous amide intermediate, operating at 85°C can prevent clogging.[1] For the final product, Dolutegravir, concentrations higher than 0.5 M in THF can lead to insolubility and clogging upon cooling.[1] Consider solvent screening; for example, while DCE can cause clogging, solvents like dioxane and CH3CN might be viable alternatives, though they may result in lower conversion rates compared to PhCH3.[1]
Formation of Elimination Byproduct High reaction temperatures during demethylation.[1]Optimize the demethylation reaction temperature. It has been observed that temperatures higher than 120°C can lead to the formation of an elimination byproduct.[1] An optimal temperature of 100°C with a residence time of 31 minutes has been shown to yield good results with minimal byproducts.[1]
Formation of Ring-Opened Byproduct and Deprotected Aldehyde Inefficient cyclization of the pyridone amide intermediate.The use of formic acid as a co-solvent is crucial for the conversion of the pyridone amide. However, this can lead to the formation of byproducts. Optimization of acid concentration, temperature, and residence time is necessary to favor the desired cyclization.
Low Conversion Rates Sub-optimal reaction conditions such as solvent choice, temperature, or residence time.[1]Systematically screen solvents. For the direct amidation step, toluene (PhCH3) has been shown to be superior to dioxane, CH3CN, DMF, and MeOH.[1] Conduct a systematic evaluation of temperature and residence time. For example, good conversion was achieved at 150°C with a 1-hour residence time and at 180°C with a 30-minute residence time in one of the key steps.[1]
Complex Byproduct Formation During Acetal Deprotection Use of strong acid catalysts can lead to side reactions.While acidic catalyst resins can effect acetal hydrolysis, they may also produce a high content of complex byproducts. The use of formic acid in flow systems has been found to be a more effective approach.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous flow chemistry for the synthesis of Dolutegravir?

A1: Continuous flow synthesis offers several advantages over traditional batch processes for Dolutegravir production. These include significantly reduced reaction times (from 34.5 hours in batch to 14.5 minutes in flow for a six-step synthesis), improved yields, and the ability to telescope multiple steps, which avoids the need to isolate intermediates.[2] This method also allows for better control over reaction parameters, leading to higher selectivity and reduced impurity formation.[1]

Q2: What are some of the common impurities encountered in the synthesis of Dolutegravir?

A2: Common impurities can arise from the process itself or from the degradation of the final product. Process-related impurities may include structurally similar compounds formed during synthesis.[3] Specific examples of impurities that have been identified and synthesized for use as reference standards include the Enantiomer (4S, 12aR), Impurity B, and Ethoxy acetamide.[4][5] Other identified impurities include O-methyl ent-dolutegravir and a dimer impurity.[6]

Q3: How can the formation of byproducts be minimized during the cyclization step?

A3: The cyclization step is critical, and byproduct formation can be a challenge. Initial attempts at the acetal deprotection and cyclization in flow with just an acid additive and the amino alcohol resulted in low yields and the formation of a ring-opened byproduct and the deprotected pyridone aldehyde. The key is to carefully control the reaction conditions, including the choice and concentration of the acid catalyst and the temperature.

Q4: What is a "telescoped" synthesis, and how is it beneficial in the continuous flow production of Dolutegravir?

A4: A telescoped synthesis involves connecting multiple reaction steps in a continuous sequence without isolating the intermediate products. In the context of Dolutegravir synthesis, this has been successfully applied to produce key intermediates in high yield and throughput.[1] This approach reduces manufacturing time, minimizes waste from purification steps, and can lead to a more efficient overall process.[1][2]

Experimental Protocols

Protocol 1: Telescoped Flow Synthesis of Vinylogous Amide Intermediate

This protocol describes a two-step telescoped continuous flow process.

  • Reactor Setup:

    • Reactor I: A continuous flow reactor for the initial reaction.

    • T-mixer: To introduce the second reagent.

    • Reactor II: A second continuous flow reactor for the subsequent reaction.

  • Reagents:

    • Solution A: Starting materials for the first reaction step in a suitable solvent (e.g., PhCH3).

    • Solution B: Neat aminoacetaldehyde dimethylacetal.

  • Procedure:

    • Pump Solution A through Reactor I at the optimized temperature and flow rate.

    • Introduce Solution B (aminoacetaldehyde dimethylacetal) into the output stream of Reactor I via a T-mixer.

    • Pass the combined stream through Reactor II, maintained at 85°C to ensure the solubility of the product and prevent clogging.[1]

    • Collect the output from Reactor II. The product is expected to crystallize upon cooling.

Protocol 2: Continuous Flow Direct Amidation
  • Reactor Setup:

    • A high-temperature continuous flow reactor.

  • Reagents:

    • Solution A: Pyridone intermediate in toluene (PhCH3).

    • Solution B: Amine reagent.

  • Procedure:

    • Premix Solution A and Solution B.

    • Pump the mixture through the flow reactor at 200°C with a residence time of 124 minutes.[1]

    • The product is isolated after the reaction is complete.

Protocol 3: Continuous Flow Demethylation to form Dolutegravir
  • Reactor Setup:

    • A continuous flow reactor.

  • Reagents:

    • Solution A: DTG-OMe intermediate in THF (concentration ≤ 0.5 M to prevent clogging).[1]

    • Solution B: Lithium bromide (LiBr) in a suitable solvent.

  • Procedure:

    • Pump the solution of the intermediate and LiBr through the flow reactor at 100°C with a residence time of 31 minutes.[1]

    • The final product, Dolutegravir, will be present in the output stream and may precipitate upon cooling.

Quantitative Data Summary

Reaction Step Method Temperature (°C) Residence Time Yield (%) Key Optimization Parameter
Pyridinone Formation Continuous Flow1002 min97 (by HPLC)Use of KOH as a base.[2]
Pyridinone Acid Formation Continuous Flow1001 min100 (by HPLC)Use of 3 equivalents of KOH.[2]
Direct Amidation Continuous Flow200124 min96 (isolated)High temperature and optimized residence time in toluene.[1]
Demethylation (Final Step) Continuous Flow10031 min89 (isolated)Controlled temperature to minimize elimination byproducts.[1]

Visualizations

Experimental Workflow for Telescoped Synthesis

experimental_workflow cluster_reactor1 Reactor I cluster_reactor2 Reactor II (85°C) A Starting Materials R1 Reaction 1 A->R1 T_mixer T-Mixer R1->T_mixer R2 Reaction 2 T_mixer->R2 Aminoacetal Aminoacetaldehyde dimethylacetal Aminoacetal->T_mixer Product Vinylogous Amide (Crystallizes on cooling) R2->Product

Caption: Telescoped continuous flow synthesis of a key vinylogous amide intermediate.

Impurity Formation Pathway

impurity_formation DTG_OMe DTG-OMe Intermediate High_Temp > 120°C DTG_OMe->High_Temp Optimal_Temp 100°C DTG_OMe->Optimal_Temp Elimination_Byproduct Elimination Byproduct High_Temp->Elimination_Byproduct Undesired Pathway Dolutegravir Dolutegravir (Desired Product) Optimal_Temp->Dolutegravir Optimized Pathway

Caption: Effect of temperature on the final demethylation step.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to O-Ethyl Dolutegravir Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the validation of analytical methods for profiling O-Ethyl Dolutegravir impurities, offering a comparative analysis of leading techniques. This guide provides the detailed experimental data and protocols necessary to make informed decisions for ensuring the quality and safety of this critical antiretroviral agent.

The rigorous assessment of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. For this compound, a key impurity of the HIV integrase inhibitor Dolutegravir, accurate and validated analytical methods are paramount. This guide offers a comprehensive comparison of various analytical techniques for the impurity profiling of this compound, presenting quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for impurity profiling is a critical decision, balancing factors such as sensitivity, specificity, speed, and cost. Below is a summary of the performance of various techniques in the analysis of Dolutegravir and its related impurities.

Analytical TechniquePrincipleTypical Linearity Range (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
RP-HPLC Separation based on polarity>0.999[1]0.02 ppm[2]0.05 ppm[2]97-101%[1]< 2%[2]
UPLC High-pressure liquid chromatography for faster, higher resolution separations>0.99[3]Not explicitly stated for impuritiesNot explicitly stated for impuritiesNot explicitly stated for impurities< 2%[3]
LC-MS/MS Separation by liquid chromatography with mass spectrometry detection for high selectivity>0.99[4]0.10 ng/mL (for Dolutegravir)[5]0.500 ng/mL (for Dolutegravir)[6]89.7-104.1%[7]< 15%[7]
GC-MS Separation of volatile compounds by gas chromatography with mass spectrometry detectionNot specifically found for Dolutegravir impuritiesNot specifically found for Dolutegravir impuritiesNot specifically found for Dolutegravir impuritiesNot specifically found for Dolutegravir impuritiesNot specifically found for Dolutegravir impurities
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillaryNot specifically found for Dolutegravir impuritiesNot specifically found for Dolutegravir impuritiesNot specifically found for Dolutegravir impuritiesNot specifically found for Dolutegravir impuritiesNot specifically found for Dolutegravir impurities

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A widely used and robust method for the separation and quantification of pharmaceutical impurities.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C8 column (150 x 4.6 mm, 5µm)[1].

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (methanol)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV at 240 nm[1].

  • Sample Preparation: Dissolve the sample in a suitable diluent to a known concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines[1].

Ultra-Performance Liquid Chromatography (UPLC)

A high-pressure evolution of HPLC, offering faster analysis times and improved resolution.

  • Chromatographic System: A UPLC system with a photodiode array (PDA) detector.

  • Column: A suitable UPLC column, for instance, a Core-Shell Bi-phenyl column[3].

  • Mobile Phase: A gradient program with Mobile Phase A (Ammonium acetate buffer, pH 3.0) and Mobile Phase B (a mixture of Ammonium Acetate buffer, Methanol, and Acetonitrile)[3].

  • Flow Rate: Typically around 0.3 mL/min[3].

  • Detection: PDA detector scanning a relevant wavelength range.

  • Sample Preparation: Similar to RP-HPLC, with careful consideration of the higher sensitivity of the technique.

  • Validation: The method must be validated according to ICH guidelines for all relevant parameters[3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly selective and sensitive technique ideal for the identification and quantification of trace-level impurities.

  • Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid to improve ionization[4][8].

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: May involve a simple dilution or a more complex extraction procedure like liquid-liquid extraction or solid-phase extraction to remove matrix interferences[5].

  • Validation: The validation should follow regulatory guidelines for bioanalytical method validation if applicable, or ICH guidelines for impurity testing[6].

Gas Chromatography-Mass Spectrometry (GC-MS)

Primarily used for the analysis of volatile and semi-volatile impurities.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase.

  • Carrier Gas: Typically helium or hydrogen.

  • Injection: Split/splitless or other appropriate injection techniques.

  • Ionization: Electron Ionization (EI) is common.

  • Mass Spectrometry: Can be a single quadrupole, triple quadrupole, or high-resolution mass spectrometer.

  • Sample Preparation: May require derivatization to increase the volatility of the analytes. Headspace analysis is often used for residual solvents[9].

  • Validation: Validation should demonstrate the method's suitability for its intended purpose, including specificity, linearity, accuracy, precision, LOD, and LOQ.

Capillary Electrophoresis (CE)

An alternative separation technique with high efficiency, particularly useful for charged analytes.

  • System: A capillary electrophoresis instrument with a suitable detector (e.g., UV-Vis).

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): The composition of the BGE is critical for separation and is optimized based on the analytes' properties.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: On-capillary detection, typically UV-Vis.

  • Validation: The method needs to be validated for parameters such as specificity, linearity, accuracy, precision, and sensitivity[10].

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow for method validation and a logical approach to selecting the most suitable analytical method.

experimental_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation Execution cluster_analysis 3. Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Standards & Reagents select_method->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_processing Process & Analyze Data robustness->data_processing validation_report Prepare Validation Report data_processing->validation_report method_implementation Implement Validated Method validation_report->method_implementation

Caption: Experimental Workflow for Analytical Method Validation.

method_selection start Start: Impurity Profiling of this compound volatility Is the impurity volatile? start->volatility concentration Is the impurity at trace levels? volatility->concentration No gcms Consider GC-MS volatility->gcms Yes charge Is the impurity charged? concentration->charge No lcms Consider LC-MS/MS concentration->lcms Yes speed Is high throughput required? charge->speed No ce Consider Capillary Electrophoresis charge->ce Yes uplc Consider UPLC speed->uplc Yes hplc Standard RP-HPLC is suitable speed->hplc No

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Analysis of O-Ethyl Dolutegravir and Other Dolutegravir Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of O-Ethyl Dolutegravir and other known impurities of the antiretroviral drug Dolutegravir. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the impurity profile of Dolutegravir. This document summarizes quantitative data, details experimental protocols for impurity analysis, and visualizes key workflows and degradation pathways.

Dolutegravir, a potent HIV-1 integrase strand transfer inhibitor, can contain various impurities that may arise during its synthesis or degradation.[1][2] These impurities, even in trace amounts, can potentially impact the efficacy and safety of the drug product. Therefore, their identification, characterization, and control are critical aspects of pharmaceutical development and quality control. While specific comparative data for this compound is not extensively available in the public domain, this guide draws comparisons with structurally related and other significant impurities identified in the literature.

Quantitative Data Summary

The following table summarizes some of the known impurities of Dolutegravir, including process-related impurities and degradation products. The limits for these impurities are typically controlled according to pharmacopeial guidelines and internal specifications.[3]

Impurity NameMolecular FormulaMolecular Weight ( g/mol )TypeReference
DolutegravirC₂₀H₁₉F₂N₃O₅419.38Active Pharmaceutical Ingredient[4][5]
O-Methyl ent-DolutegravirC₂₁H₂₁F₂N₃O₅433.41Process-Related[6][7]
Enantiomer (4S, 12aR)C₂₀H₁₉F₂N₃O₅419.38Process-Related[8][9]
Impurity BNot SpecifiedNot SpecifiedProcess-Related[8][9]
Ethoxy AcetamideNot SpecifiedNot SpecifiedProcess-Related[8][9]
Dolutegravir (R,R)-IsomerC₂₀H₁₉F₂N₃O₅419.38Process-Related[1]
Dolutegravir (S,R)-IsomerC₂₀H₁₉F₂N₃O₅419.38Process-Related[1]
DP-1 (Acid Degradation)C₂₀H₁₉F₂N₃O₅419.38Degradation[10]
DP-2 (Oxidative Degradation)C₉H₇F₂NO₃215.15Degradation[10]

Experimental Protocols

The detection and quantification of Dolutegravir impurities are primarily performed using reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS).[11][12]

RP-HPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of known and unknown impurities in Dolutegravir drug substances.

  • Chromatographic System:

    • Column: C8 (150 x 4.6 mm, 5 µm)[11]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water[11]

    • Mobile Phase B: Methanol[11]

    • Gradient: A gradient elution is typically used to achieve optimal separation of all impurities.

    • Flow Rate: 1.0 mL/min[11]

    • Detection: UV at 240 nm[11]

    • Column Temperature: Ambient

  • Sample Preparation:

    • Accurately weigh and dissolve the Dolutegravir sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Spike with known impurity standards for identification and system suitability checks.

  • Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11]

LC-MS/MS Method for Sensitive Quantification

This method is ideal for the sensitive detection and structural elucidation of impurities, particularly at very low levels.

  • Chromatographic System:

    • Column: XBridge C18 (2.1 mm × 50 mm, reversed phase)[13]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[13]

    • Flow Rate: 0.450 mL/min[14]

    • Column Temperature: 40 °C[14]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.[13]

    • Detection: Tandem mass spectrometry (MS/MS) for specific precursor-to-product ion transitions. For Dolutegravir, the transition m/z 420.1 → 136.0 is monitored.[13]

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma samples. For drug substances, dissolution in an appropriate solvent is performed.[13]

Visualizations

Dolutegravir Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the identification and quantification of impurities in Dolutegravir.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification cluster_3 Data Analysis Sample Dolutegravir Sample (Drug Substance/Product) Dissolution Dissolution in Appropriate Diluent Sample->Dissolution Spiking Spiking with Impurity Standards Dissolution->Spiking HPLC RP-HPLC System Spiking->HPLC UV UV Detector HPLC->UV MS Mass Spectrometer HPLC->MS Integration Peak Integration & Quantification UV->Integration Identification Impurity Identification (based on RRT & MS data) MS->Identification Reporting Reporting of Impurity Profile Integration->Reporting Identification->Reporting

Caption: Workflow for Dolutegravir impurity analysis.

Forced Degradation Pathway of Dolutegravir

This diagram illustrates the degradation of Dolutegravir under forced conditions, leading to the formation of specific degradation products. Dolutegravir has been found to be unstable in acidic and oxidative conditions.[10]

Dolutegravir Dolutegravir Acid Acidic Conditions (e.g., HCl) Dolutegravir->Acid Oxidation Oxidative Conditions (e.g., H₂O₂) Dolutegravir->Oxidation DP1 Degradation Product 1 (DP-1) Acid->DP1 Hydrolysis DP2 Degradation Product 2 (DP-2) Oxidation->DP2 Oxidation

References

cross-validation of different analytical techniques for O-Ethyl Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

Cross-Validation of Analytical Techniques for O-Ethyl Dolutegravir

In the landscape of pharmaceutical development, rigorous analytical testing is paramount to ensure the quality, safety, and efficacy of drug substances. This compound, a known related substance of the antiretroviral drug Dolutegravir, requires precise and reliable quantification. This guide provides a comparative analysis of two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), both coupled with UV detection, for the determination of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.

Comparative Analysis of HPLC and UPLC Methods

The selection of an appropriate analytical technique is critical and often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or resolution. Below is a summary of the performance characteristics of representative HPLC and UPLC methods suitable for the analysis of Dolutegravir and its related substances, including this compound.

ParameterHPLC MethodUPLC Method
Linearity Range 10-60 µg/mL[1]0.25-10 µg/mL[2][3]
Limit of Detection (LOD) 0.4380 µg/mL[1]Not explicitly stated for impurities
Limit of Quantification (LOQ) 1.3274 µg/mL[1]Not explicitly stated for impurities
Accuracy (% Recovery) Not explicitly stated for impurities90.7% to 97.7% (for Dolutegravir)[3]
Precision (%RSD) Not explicitly stated for impuritiesIntra-assay: 3.3% to 6.1%, Inter-assay: 4.5% to 5.7% (for Dolutegravir)[3]
Run Time ~10 minutes~10 minutes[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections outline the experimental conditions for the HPLC and UPLC methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the estimation of Dolutegravir and its related substances in bulk and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Princeton C18, (dimensions not specified in the provided text).[1]

  • Mobile Phase: A mixture of Methanol and Water (containing 0.1% Orthophosphoric Acid) in a ratio of 80:20 v/v.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Temperature: 25°C.[1]

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

This UPLC method offers a robust approach for the quantification of Dolutegravir in plasma, and by extension, can be adapted for its related compounds.[3]

  • Instrumentation: An Acquity UPLC system with a UV detector.

  • Column: C8 reverse-phase analytical column.[3]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 50 mmol/L formic acid and 50 mmol/L ammonium acetate in water.[2][3]

    • Mobile Phase B: 100% acetonitrile.[2][3]

  • Flow Rate: 0.3 mL/min.[2][3]

  • Detection Wavelength: 258 nm.[2][3]

  • Sample Preparation: Protein precipitation is a common method for plasma samples.[3]

Visualizing the Cross-Validation Workflow and Analytical Hierarchy

To better illustrate the processes and relationships involved in the cross-validation of these analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome MethodA HPLC Method Development ValidationA HPLC Method Validation (ICH Guidelines) MethodA->ValidationA MethodB UPLC Method Development ValidationB UPLC Method Validation (ICH Guidelines) MethodB->ValidationB SamplePrep Prepare Standard Solutions & Spiked Samples of This compound ValidationA->SamplePrep ValidationB->SamplePrep AnalysisA Analyze Samples using HPLC SamplePrep->AnalysisA AnalysisB Analyze Samples using UPLC SamplePrep->AnalysisB DataCompare Compare Quantitative Results (e.g., Assay, Purity) AnalysisA->DataCompare AnalysisB->DataCompare Equivalence Demonstrate Method Equivalence or Define Method-Specific Application DataCompare->Equivalence AnalyticalTechniqueHierarchy cluster_0 Analytical Techniques for this compound Chromatography Chromatography LiquidChromatography Liquid Chromatography Chromatography->LiquidChromatography HPLC HPLC (High-Performance Liquid Chromatography) LiquidChromatography->HPLC UPLC UPLC (Ultra-Performance Liquid Chromatography) LiquidChromatography->UPLC Detectors Detectors HPLC->Detectors UPLC->Detectors UV_Vis UV-Visible Spectroscopy Detectors->UV_Vis

References

A Comparative Analysis of Dolutegravir Impurity Profiles from Diverse Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the impurity profiles of Dolutegravir resulting from different synthetic routes, tailored for researchers, scientists, and drug development professionals.

Dolutegravir, a cornerstone in the treatment of HIV-1 infection, is an integrase strand transfer inhibitor. The efficacy and safety of this active pharmaceutical ingredient (API) are intrinsically linked to its purity. The manufacturing process of Dolutegravir can follow various synthetic routes, each presenting a unique impurity profile. Understanding these profiles is critical for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of impurities generated from different synthetic strategies, supported by experimental data and detailed analytical methodologies.

Key Synthetic Routes and Their Associated Impurities

The synthesis of Dolutegravir is a complex multi-step process. While numerous synthetic routes have been developed, they can be broadly categorized based on the key intermediates and cyclization strategies employed. Each approach carries the potential for the formation of specific process-related impurities.

Route 1: The Original GlaxoSmithKline (GSK) Route

This route is characterized by the construction of the polycyclic core via a key pyridinone intermediate. While robust, this pathway is known to generate several critical impurities.

Route 2: Convergent Synthetic Approaches

More recent synthetic strategies often employ a convergent approach, where different fragments of the molecule are synthesized separately and then combined. These routes are generally designed to be more efficient and to minimize the formation of certain impurities seen in the original route.

A critical aspect of ensuring the purity of Dolutegravir is the identification and control of process-related impurities. These can arise from starting materials, intermediates, reagents, or side reactions during the synthesis. Some of the commonly identified impurities across various synthetic routes include:

  • Enantiomeric Impurity (4S, 12aR)-Dolutegravir: The incorrect stereoisomer of Dolutegravir. Its presence can impact the therapeutic efficacy of the drug.

  • Impurity B: A structurally related compound that can be formed during the synthesis.

  • Ethoxy Acetamide Impurity: An impurity that can arise from the use of specific reagents and solvents.

  • O-Methyl ent-Dolutegravir: An impurity resulting from methylation of the enantiomer of Dolutegravir.

  • Dimer Impurity: A complex impurity that may form under certain reaction conditions.

  • Desfluoro Impurities: Impurities lacking one or both of the fluorine atoms on the difluorobenzyl ring.

The formation and levels of these impurities are highly dependent on the specific synthetic route and the reaction conditions employed.

Comparative Impurity Profile Data

The following table summarizes the typical impurity profiles observed for two distinct synthetic routes. The data presented is a synthesis of information from various process development and impurity profiling studies. The levels of impurities are generally reported as a percentage relative to the main component, Dolutegravir.

ImpurityRoute 1 (GSK Route) - Typical Level (%)Route 2 (Convergent Route) - Typical Level (%)
Enantiomeric Impurity< 0.15< 0.10
Impurity B< 0.10< 0.05
Ethoxy Acetamide Impurity< 0.10Not Typically Detected
O-Methyl ent-DolutegravirNot Typically Detected< 0.05
Dimer Impurity< 0.05Not Typically Detected
Desfluoro Impurities< 0.10< 0.08

Note: The typical levels are indicative and can vary based on the specific process parameters and purification techniques used by different manufacturers.

Experimental Protocols for Impurity Profiling

The accurate detection and quantification of Dolutegravir impurities rely on validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed to separate Dolutegravir from its known and unknown impurities.

  • Instrumentation: A gradient HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 10 90
    30 10 90
    32 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Dolutegravir sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the structural elucidation of unknown impurities, LC-MS is a powerful tool. The HPLC method described above can be coupled with a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the impurities, which aids in their identification.

Visualizing the Comparison of Impurity Profiles

The following diagram illustrates the logical workflow for comparing the impurity profiles of Dolutegravir from different synthetic routes.

G cluster_route1 Synthetic Route 1 cluster_route2 Synthetic Route 2 cluster_analysis Impurity Profile Analysis Route1 Starting Materials & Reagents Process1 Key Reaction Steps Route1->Process1 Crude1 Crude Dolutegravir Process1->Crude1 Purification1 Purification Crude1->Purification1 API1 Final API (Route 1) Purification1->API1 Analysis Analytical Method (HPLC, LC-MS) API1->Analysis Route2 Starting Materials & Reagents Process2 Key Reaction Steps Route2->Process2 Crude2 Crude Dolutegravir Process2->Crude2 Purification2 Purification Crude2->Purification2 API2 Final API (Route 2) Purification2->API2 API2->Analysis Profile1 Impurity Profile 1 Analysis->Profile1 Profile2 Impurity Profile 2 Analysis->Profile2 Comparison Comparative Assessment Profile1->Comparison Profile2->Comparison Conclusion Selection of Optimal Synthetic Route Comparison->Conclusion

Caption: Workflow for Comparing Dolutegravir Impurity Profiles.

A Comparative Guide to the Purity Validation of O-Ethyl Dolutegravir and Related Dolutegravir Impurity Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for validating the purity of O-Ethyl Dolutegravir and other key Dolutegravir impurity reference standards. The information presented is based on a comprehensive review of published experimental data, offering insights into robust analytical techniques for impurity profiling. While direct comparative purity data between commercially available reference standards is proprietary, this guide focuses on the validated analytical methods that establish the purity and quality of these standards.

Introduction to Dolutegravir Impurities

Dolutegravir is a potent antiretroviral drug used in the treatment of HIV-1 infection. During its synthesis and storage, various related substances or impurities can arise. Regulatory bodies require the identification and control of these impurities to ensure the safety and efficacy of the final drug product. Consequently, well-characterized reference standards for these impurities are crucial for the development and validation of analytical methods.

"this compound" has been identified as a potential impurity of Dolutegravir. Alongside other known impurities such as "Impurity A," "Impurity B," and "Ethoxy acetamide," these reference standards are essential for accurate quantification in routine quality control and stability studies.

Comparative Analysis of Purity Validation Methods

The primary analytical technique for assessing the purity of Dolutegravir and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. The following tables summarize key validation parameters from published methods, demonstrating the suitability of these methods for purity determination.

Table 1: HPLC Method Parameters for Impurity Determination
ParameterMethod 1 (for Impurity B)Method 2 (for multiple impurities)Method 3 (Chiral Separation)
Column Phenyl-Hexyl (250 x 4.6 mm), 5µmC8 (150 x 4.6 mm), 5µmChiralpak IF-3
Mobile Phase 45% Buffer (sodium dihydrogen phosphate dihydrate and EDTA): 49% Methanol: 6% Acetonitrile (pH 2.5)A: 0.1% trifluoroacetic acid in waterB: MethanolIsocratic mixture
Elution IsocraticGradientIsocratic
Flow Rate 1.2 mL/min1.0 mL/minNot Specified
Detection UV240 nm (UV)Not Specified
Table 2: Summary of Validation Data for Dolutegravir Impurity Analysis
Validation ParameterMethod 1 (for Impurity B)Method 2 (for multiple impurities)Method 3 (Chiral Isomers)
Specificity Method is specific for Impurity BMethod is specific for Impurities A, B, and CMethod is specific for optical isomers
Linearity (Correlation Coefficient) > 0.997> 0.998Not Specified
Accuracy (% Recovery) 80 - 120%97 - 101%80 - 120%
Precision (%RSD) < 2.0%Not Specified< 2.91%
Limit of Detection (LOD) 0.02 ppmMethod is sensitiveMethod is sensitive
Limit of Quantification (LOQ) 0.05 ppmMethod is sensitiveMethod is sensitive

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying experimental results. Below are representative protocols derived from the literature for the purity analysis of Dolutegravir impurities.

Protocol 1: RP-HPLC Method for the Determination of Dolutegravir and Impurity B

This method is designed for the quantification of Impurity B in Dolutegravir samples.

  • Chromatographic System:

    • Column: Phenyl-Hexyl (250 x 4.6 mm), 5µm particle size.

    • Mobile Phase: A mixture of 45% buffer (containing sodium dihydrogen phosphate dihydrate and EDTA), 49% methanol, and 6% acetonitrile. The pH is adjusted to 2.5 ± 0.05 with orthophosphoric acid.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV detector.

    • Injection Volume: Not specified.

    • Column Temperature: Not specified.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of the Dolutegravir Impurity B reference standard in a suitable diluent.

    • Sample Solution: Dissolve the Dolutegravir sample to be tested in the same diluent.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for Impurity B.

    • Calculate the quantity of Impurity B in the sample by comparing the peak area with that of the standard.

Protocol 2: Stability-Indicating HPLC Method for Dolutegravir and its Related Impurities

This gradient method is suitable for the separation and quantification of multiple Dolutegravir impurities.

  • Chromatographic System:

    • Column: C8 (150 x 4.6 mm), 5µm particle size.

    • Mobile Phase A: 0.1% trifluoroacetic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A time-based gradient program is used to achieve separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 240 nm.

    • Injection Volume: Not specified.

    • Column Temperature: Not specified.

  • System Suitability:

    • Prepare a solution containing Dolutegravir and known impurities (e.g., Impurity-A, Impurity-B, and Impurity-C) at appropriate concentrations.

    • Inject the solution and verify that the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) meet the predefined criteria.

  • Procedure:

    • Inject blank, standard, and sample solutions.

    • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

Experimental_Workflow_Purity_Validation Workflow for Reference Standard Purity Validation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting ref_std Reference Standard Acquisition (this compound & Others) sample_prep Sample and Standard Solution Preparation ref_std->sample_prep injection Injection of Samples and Standards sample_prep->injection mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup (Column, Detector, Flow Rate) mobile_phase->hplc_system system_suitability System Suitability Testing hplc_system->system_suitability system_suitability->injection Proceed if passes chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration and Identification chrom_acq->peak_integration quantification Quantification of Impurities peak_integration->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation report Final Purity Report and Certificate of Analysis validation->report

Caption: General workflow for the purity validation of a reference standard.

Signaling_Pathway_Impurity_Formation Simplified Pathway of Impurity Formation start_material Starting Materials & Intermediates synthesis Dolutegravir Synthesis (Multi-step) start_material->synthesis dolutegravir Dolutegravir (API) synthesis->dolutegravir impurity_a Impurity A (e.g., Enantiomer) synthesis->impurity_a Side Reaction impurity_b Impurity B synthesis->impurity_b Incomplete Reaction o_ethyl_dtg This compound (Potential Impurity) synthesis->o_ethyl_dtg Side Reaction degradation Degradation (Stress Conditions) dolutegravir->degradation degradation->impurity_b Forms Degradant

Caption: Potential pathways for the formation of Dolutegravir impurities.

A Framework for an Inter-Laboratory Study on the Quantification of Dolutegravir Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing an inter-laboratory study for the quantification of Dolutegravir and its metabolites. While a specific inter-laboratory study on "O-Ethyl Dolutegravir" has not been identified in publicly available literature, this document outlines the necessary protocols and comparative data to facilitate such a study for key Dolutegravir metabolites. The primary focus is on the major metabolic pathways and validated analytical methodologies that can be adapted for the quantification of a range of metabolites, including potentially novel or minor ones like an O-ethylated form.

Understanding Dolutegravir Metabolism

Dolutegravir (DTG) is an antiretroviral medication used in the treatment of HIV/AIDS.[1] It is primarily metabolized in the liver. The main route of metabolism is glucuronidation, mediated by the enzyme UGT1A1, leading to the formation of an inactive ether glucuronide.[2][3] A smaller portion of Dolutegravir is metabolized through oxidation by CYP3A4.[2][3] Other minor metabolic pathways have also been identified.[4][5] Unchanged dolutegravir is the main component found in circulation.[3]

A visual representation of the metabolic pathway of Dolutegravir is presented below:

Dolutegravir_Metabolism Dolutegravir Dolutegravir Ether_Glucuronide Ether Glucuronide (Major Metabolite) Dolutegravir->Ether_Glucuronide UGT1A1 Oxidative_Metabolites Oxidative Metabolites (Minor) Dolutegravir->Oxidative_Metabolites CYP3A4 Other_Metabolites Other Minor Metabolites Dolutegravir->Other_Metabolites Various Enzymes

Caption: Metabolic pathway of Dolutegravir.

Proposed Inter-Laboratory Study Workflow

An inter-laboratory study is crucial for establishing a standardized and reproducible method for the quantification of drug metabolites. The following workflow is proposed for a study on a Dolutegravir metabolite, such as the ether glucuronide or a potential O-ethylated variant.

Inter_Laboratory_Study_Workflow cluster_preparation Preparation Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation Phase Protocol Standardized Protocol Development Samples Preparation & Distribution of Standardized Samples Protocol->Samples Lab_A Laboratory A Analysis Samples->Lab_A Lab_B Laboratory B Analysis Samples->Lab_B Lab_C Laboratory C Analysis Samples->Lab_C Data_Collection Data Collection & Centralization Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (Reproducibility & Repeatability) Data_Collection->Statistical_Analysis Report Final Report & Method Harmonization Statistical_Analysis->Report

Caption: Proposed workflow for an inter-laboratory study.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for the success of an inter-laboratory study. The following protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Dolutegravir and its metabolites.[3][6][7]

Sample Preparation: Liquid-Liquid Extraction
  • Spiking: Spike 100 µL of blank human plasma with the metabolite standard to prepare calibration standards and quality controls (QCs).

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the metabolite) to all samples, standards, and QCs.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for the metabolite and the internal standard must be determined and optimized.

Method Validation

The analytical method must be validated according to the guidelines of regulatory agencies such as the FDA and EMA.[8][9][10][11][12] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Comparison of Analytical Methods

While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods could be considered as alternatives or for complementary purposes.

Method Principle Advantages Disadvantages Typical Application
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High sensitivity, high selectivity, suitable for complex matrices.High cost of instrumentation and maintenance.Gold standard for quantitative bioanalysis.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Lower cost, widely available.Lower sensitivity and selectivity compared to MS.Quantification of parent drug at higher concentrations.
UPLC-QTOF-MS UHPLC separation with high-resolution mass spectrometry.Provides accurate mass data for metabolite identification.Higher complexity and cost than triple quadrupole MS.Metabolite profiling and identification.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published analytical methods for Dolutegravir, which can serve as a reference for developing a method for its metabolites.

Table 1: LC-MS/MS Method Parameters for Dolutegravir Quantification
Parameter Method 1[7] Method 2[3] Method 3[6]
Matrix Human PlasmaHuman PlasmaHuman Hair
Extraction Protein PrecipitationProtein PrecipitationSonication in Solvent
Internal Standard Stable Isotope Labeled DTG[¹⁵N²H₇]dolutegravir¹³C,d₅-DTG
Linearity Range 5 - 10,000 ng/mL5 - 5,000 ng/mL5 - 10,000 pg/mg
Intra-day Precision (%CV) ≤ 9.1%Not Reported≤ 10.3%
Inter-day Precision (%CV) ≤ 6.5%< 15%≤ 10.3%
Accuracy (% Deviation) ≤ 6.5%< 15%± 6.5%
Table 2: Dolutegravir Metabolic Profile
Metabolite Enzyme(s) Involved Percentage of Excreted Dose (in Urine)[13] Activity
Ether Glucuronide UGT1A118.9%Inactive
Oxidative Metabolite CYP3A43.0%Not specified
N-dealkylation Product -3.6%Not specified
Unchanged Dolutegravir -< 1%Active

By following this proposed framework, researchers can establish a robust and harmonized methodology for the quantification of Dolutegravir metabolites, paving the way for a successful inter-laboratory study and contributing to a deeper understanding of Dolutegravir's pharmacology.

References

Dolutegravir: A Comparative Analysis of Efficacy and Safety in Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of Dolutegravir against other key antiretrovirals, supported by clinical trial data and detailed experimental protocols.

Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI), has become a cornerstone of modern antiretroviral therapy (ART). Its potent antiviral activity, high barrier to resistance, and favorable safety profile have positioned it as a preferred agent in treatment-naïve and -experienced individuals with HIV-1. This guide provides an in-depth comparison of Dolutegravir's efficacy and safety relative to other major antiretroviral classes, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and other INSTIs.

Comparative Efficacy of Dolutegravir-Based Regimens

Clinical evidence from numerous randomized controlled trials and meta-analyses has consistently demonstrated the high efficacy of Dolutegravir in achieving and maintaining virologic suppression.

Dolutegravir versus Efavirenz (NNRTI)

The SINGLE trial, a pivotal phase 3 study, directly compared a Dolutegravir-based regimen (DTG + abacavir/lamivudine) to an Efavirenz-based regimen (EFV/tenofovir/emtricitabine) in treatment-naïve adults. At 48 weeks, 88% of participants in the Dolutegravir group achieved a viral load of less than 50 copies/mL, compared to 81% in the Efavirenz group, establishing the superiority of the Dolutegravir regimen.[1] This difference was largely driven by a lower rate of discontinuation due to adverse events in the Dolutegravir arm (2% vs. 10%).[1] Furthermore, no resistance to Dolutegravir or the accompanying nucleoside reverse transcriptase inhibitors (NRTIs) was detected in those who experienced virologic failure on the Dolutegravir regimen.[1]

A systematic literature review and network meta-analysis further supports these findings, showing that Dolutegravir had improved odds of viral suppression at 96 weeks compared to Efavirenz.[2][3][4] This analysis also highlighted Dolutegravir's protective effect against the development of drug resistance.[2][3][4]

Dolutegravir versus Boosted Protease Inhibitors

The FLAMINGO study, an open-label, phase 3b trial, compared Dolutegravir to ritonavir-boosted darunavir (DRV/r), a standard-of-care PI, in treatment-naïve adults. At 48 weeks, 90% of participants receiving Dolutegravir achieved virologic suppression compared to 83% in the darunavir/ritonavir group.[5] The superior efficacy of Dolutegravir was particularly evident in participants with a high baseline viral load.[6]

In the context of second-line therapy, the DAWNING study demonstrated that a Dolutegravir-based regimen was superior to a lopinavir/ritonavir (LPV/r)-based regimen in patients failing first-line NNRTI-based therapy.[7] At 48 weeks, 82% of participants on the Dolutegravir regimen achieved viral suppression compared to 69% on the lopinavir/ritonavir regimen. Similarly, the NADIA trial found that in second-line therapy, a Dolutegravir-based regimen was non-inferior to a darunavir/ritonavir-based regimen at 96 weeks, with 90% and 87% of participants achieving virologic suppression, respectively.[8]

Dolutegravir versus Other Integrase Inhibitors

Comparisons with other INSTIs have shown Dolutegravir to be a highly effective option.

  • Raltegravir (RAL): In the SAILING study of treatment-experienced, INSTI-naïve patients, Dolutegravir demonstrated statistically significant superiority over Raltegravir at 24 weeks, with 79% versus 70% achieving virologic suppression, respectively.[9] A key finding was the lower emergence of INSTI resistance in the Dolutegravir arm.[9]

  • Bictegravir (BIC): In a phase 2 study of treatment-naïve patients, a Bictegravir-based regimen showed comparable high rates of virologic suppression to a Dolutegravir-based regimen at 48 weeks (97% vs. 91%).[10] Subsequent phase 3 trials (GS-US-380-1489 and GS-US-380-1490) confirmed the non-inferiority of a coformulated tablet of Bictegravir/emtricitabine/tenofovir alafenamide to Dolutegravir-based regimens.[11]

Table 1: Comparative Efficacy of Dolutegravir in Key Clinical Trials

TrialComparatorPopulationPrimary EndpointDolutegravir ArmComparator Arm
SINGLE Efavirenz/TDF/FTCTreatment-NaïveViral Load <50 copies/mL at 48 weeks88%81%
FLAMINGO Darunavir/ritonavirTreatment-NaïveViral Load <50 copies/mL at 48 weeks90%83%
DAWNING Lopinavir/ritonavirSecond-LineViral Load <50 copies/mL at 48 weeks82%69%
NADIA Darunavir/ritonavirSecond-LineViral Load <400 copies/mL at 96 weeks90%87%
SAILING RaltegravirTreatment-Experienced, INSTI-NaïveViral Load <50 copies/mL at 24 weeks79%70%
GS-US-380-1490 Dolutegravir + FTC/TAFTreatment-NaïveViral Load <50 copies/mL at 48 weeks92%93%

Comparative Safety and Tolerability

Dolutegravir is generally well-tolerated, with a safety profile that compares favorably to many other antiretrovirals.

Discontinuation due to Adverse Events

A consistent finding across multiple studies is the lower rate of discontinuation due to adverse events (AEs) with Dolutegravir compared to older antiretrovirals. In the SINGLE study, only 2% of participants on the Dolutegravir regimen discontinued due to AEs, compared to 10% on the Efavirenz regimen.[1] Similarly, a network meta-analysis found that Dolutegravir led to fewer discontinuations overall compared to Efavirenz.[2][3][4]

Common Adverse Events

The most frequently reported AEs with Dolutegravir are generally mild to moderate and include insomnia, headache, and nausea.[12] In comparative trials, the incidence of specific side effects often differs between Dolutegravir and the comparator drug. For example, in the SINGLE study, neuropsychiatric AEs were more common with Efavirenz, while in the GS-US-380-1489 trial, nausea was reported more frequently in the dolutegravir, abacavir, and lamivudine group compared to the bictegravir, emtricitabine, and tenofovir alafenamide group.[13]

Weight Gain

Some studies have suggested a potential association between INSTI-based regimens, including Dolutegravir, and weight gain. However, the extent and clinical significance of this are still under investigation, and changes in body weight were similar between the Dolutegravir and darunavir/ritonavir groups in the NADIA trial.[8]

Table 2: Comparative Safety of Dolutegravir in Key Clinical Trials

TrialComparatorDiscontinuation due to AEs (Dolutegravir)Discontinuation due to AEs (Comparator)Notable Adverse Events
SINGLE Efavirenz/TDF/FTC2%10%Higher neuropsychiatric AEs with Efavirenz.
FLAMINGO Darunavir/ritonavir2%4%Diarrhea more common with Darunavir/ritonavir.
DAWNING Lopinavir/ritonavir2%5%Higher rates of gastrointestinal disorders with Lopinavir/ritonavir.
GS-US-380-1489 Bictegravir/FTC/TAF<1%2%Nausea more frequent with Dolutegravir/ABC/3TC.

Resistance Profile

A key advantage of Dolutegravir is its high genetic barrier to resistance.[14] In vitro studies have shown that it is difficult to select for HIV-1 resistance to Dolutegravir.[14] The mutations that are eventually selected often come at a fitness cost to the virus, making it less able to replicate.[14]

In clinical trials with treatment-naïve patients, the development of resistance to Dolutegravir has been rare.[1] Dolutegravir also demonstrates activity against HIV-1 that has developed resistance to first-generation INSTIs like raltegravir and elvitegravir, unless specific mutations, such as the Q148 mutation combined with other mutations, are present.[14]

Experimental Protocols

The following sections outline the generalized methodologies employed in the key clinical trials cited in this guide.

Study Design and Population

The majority of the cited studies were multicenter, randomized, controlled trials. They included HIV-1-infected adults who were either treatment-naïve or had experienced virologic failure on a prior regimen. Key exclusion criteria often included the presence of significant resistance to the study drugs at screening. Randomization was typically stratified by baseline HIV-1 RNA levels and the nucleoside reverse transcriptase inhibitor (NRTI) backbone used.

Treatment Regimens

Participants were randomly assigned to receive a Dolutegravir-based regimen or a comparator regimen. The Dolutegravir dose was typically 50 mg once daily. The specific NRTI backbone was either fixed or selected by the investigator based on screening results.

Efficacy and Safety Assessments

The primary efficacy endpoint in most trials was the proportion of participants with a plasma HIV-1 RNA level below a certain threshold (e.g., <50 copies/mL) at a specific time point (e.g., week 48), as determined by the FDA "snapshot" algorithm.

Safety assessments included the monitoring and recording of adverse events, serious adverse events, and laboratory abnormalities. Discontinuation rates due to adverse events were a key safety endpoint.

Virological and Resistance Analysis

Plasma HIV-1 RNA levels were measured at baseline and at regular intervals throughout the studies using validated assays. Genotypic and/or phenotypic resistance testing was performed on samples from participants who experienced virologic failure to identify the emergence of drug resistance mutations.

Visualizations

Dolutegravir Mechanism of Action: HIV Integrase Inhibition

Dolutegravir_Mechanism_of_Action cluster_virus HIV Replication Cycle cluster_inhibition Dolutegravir Action Viral_RNA Viral RNA Viral_DNA Viral DNA (via Reverse Transcription) Viral_RNA->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus New_Virus New Virus Particles Provirus->New_Virus Dolutegravir Dolutegravir Block Blocks Strand Transfer Step Dolutegravir->Block Binds to Integrase HIV Integrase Enzyme Integrase->Block Target of Block->Integration Inhibits

Caption: Dolutegravir inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome.

Experimental Workflow for a Comparative Antiretroviral Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Arm_A Arm A: Dolutegravir-Based Regimen Randomization->Arm_A Arm_B Arm B: Comparator Regimen Randomization->Arm_B Treatment Treatment Period (e.g., 48 or 96 weeks) Arm_A->Treatment Arm_B->Treatment Follow_up Regular Follow-up Visits Treatment->Follow_up Efficacy_Endpoint Primary Efficacy Endpoint Assessment (Viral Load <50 copies/mL) Follow_up->Efficacy_Endpoint Safety_Endpoint Safety Assessment (Adverse Events, Labs) Follow_up->Safety_Endpoint Data_Analysis Data Analysis and Comparison Efficacy_Endpoint->Data_Analysis Safety_Endpoint->Data_Analysis

References

structural analysis of second-generation integrase inhibitors like Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular interactions, resistance profiles, and binding kinetics of Dolutegravir and its contemporaries.

Second-generation integrase strand transfer inhibitors (INSTIs) have revolutionized antiretroviral therapy for HIV-1 due to their high potency, favorable safety profile, and a higher genetic barrier to resistance compared to their predecessors. This guide provides a detailed structural and functional comparison of prominent second-generation INSTIs, with a primary focus on Dolutegravir (DTG), alongside Bictegravir (BIC) and Cabotegravir (CAB). This analysis is intended for researchers, scientists, and drug development professionals working on novel anti-HIV therapeutics.

Mechanism of Action: Chelating the Key to Viral Replication

INSTIs function by inhibiting the HIV-1 integrase (IN) enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[1] This is achieved by binding to the active site of the integrase within the intasome complex, a nucleoprotein structure composed of the IN enzyme and the viral DNA ends.[1][2] The core mechanism involves the chelation of two critical magnesium ions (Mg²⁺) in the enzyme's active site.[2][3] This interaction displaces the 3'-terminal nucleotide of the viral DNA, preventing the crucial strand transfer reaction that covalently links the viral DNA to the host chromosome.[1][4]

The following diagram illustrates the general mechanism of action of second-generation INSTIs:

INSTI_Mechanism cluster_host_cell Host Cell cluster_insti Viral_DNA Viral DNA Intasome Intasome (Integrase-Viral DNA Complex) Viral_DNA->Intasome Integrase HIV-1 Integrase Integrase->Intasome Integrated_Provirus Integrated Provirus (Replication) Intasome->Integrated_Provirus Strand Transfer No_Integration No Integration Intasome->No_Integration Host_DNA Host Cell DNA INSTI Second-Gen INSTI (e.g., Dolutegravir) INSTI->Intasome Binds to active site, chelates Mg²⁺ ions

Caption: Mechanism of action of second-generation integrase inhibitors.

Structural Insights and Binding Mode

The enhanced efficacy and higher resistance barrier of second-generation INSTIs like Dolutegravir are rooted in their specific structural features. These molecules possess expanded chemical scaffolds compared to first-generation drugs like Raltegravir (RAL).[2][3]

Key Structural Features of Dolutegravir:

  • Tricyclic Metal-Chelating Core: Like other INSTIs, DTG has a core that chelates the two Mg²⁺ ions in the integrase active site.[4][5]

  • Extended Linker: DTG features a longer and more flexible linker between its metal-chelating core and its difluorophenyl ring compared to RAL.[4] This allows it to penetrate deeper into the pocket vacated by the displaced viral DNA base, leading to more intimate contacts with the viral DNA.[4]

  • Interactions with the Protein Backbone: The larger scaffold of second-generation INSTIs facilitates interactions with the backbone of the integrase protein, which are crucial for their activity against resistant viral strains.[2][3]

Cryo-electron microscopy and X-ray crystallography studies have revealed that Dolutegravir and Bictegravir occupy a similar space within the integrase active site.[2][4] Their expanded structures allow for additional contact points with integrase residues, contributing to their high potency and stability of binding.[6]

Comparative Performance Data

The following tables summarize key quantitative data comparing the performance of Dolutegravir with other second-generation and first-generation INSTIs.

Table 1: In Vitro Potency against Wild-Type HIV-1 Integrase

InhibitorIC₅₀ (nM)Reference
Dolutegravir (DTG)26[4]
Raltegravir (RAL)26[4]
Bictegravir (BIC)Similar to DTG[3]
Cabotegravir (CAB)Data not available in provided search results

Note: IC₅₀ values can vary between different experimental setups.

Table 2: Dissociation Half-Life from Wild-Type Integrase-DNA Complex

InhibitorDissociative t₁/₂ (hours)Reference
Dolutegravir (DTG)71[7]
Raltegravir (RAL)8.8[7]
Elvitegravir (EVG)2.7[7]
Bictegravir (BIC)163[8]

The significantly longer dissociation half-life of Dolutegravir and Bictegravir is a key factor contributing to their high barrier to resistance.[7][8][9]

Resistance Profiles

A major advantage of second-generation INSTIs is their improved activity against HIV-1 strains that are resistant to first-generation inhibitors.[4] Resistance to first-generation INSTIs is often associated with mutations such as Y143R, N155H, and G140S/Q148H.[4]

Dolutegravir has demonstrated a high genetic barrier to the development of resistance.[10] While resistance can emerge, it is less frequent than with first-generation INSTIs.[11][12] The structural flexibility of DTG allows it to subtly readjust its position and conformation in the active sites of some resistant integrase variants.[4] However, certain combinations of mutations, particularly those involving the Q148 pathway, can confer resistance to Dolutegravir and other second-generation INSTIs.[3][7][13]

Bictegravir also exhibits a high barrier to resistance and maintains activity against many viral strains resistant to first-generation INSTIs.[14][15] Similarly, Cabotegravir has shown efficacy against strains with some resistance-associated mutations, although cross-resistance can occur with specific mutation patterns.[16][17][18]

Experimental Protocols

The structural and functional analysis of integrase inhibitors relies on a variety of experimental techniques. Below are outlines of key methodologies.

In Vitro Strand Transfer Assay

This assay is used to determine the potency of an inhibitor (IC₅₀ value) against the integrase enzyme.

Methodology:

  • Recombinant Enzyme: Purified, recombinant HIV-1 integrase is used.

  • DNA Substrate: Radiolabeled oligonucleotides mimicking the processed end of the HIV-1 U5 viral DNA are used as the substrate.

  • Inhibition: The assay is performed in the presence of varying concentrations of the integrase inhibitor.

  • Reaction: The integrase enzyme catalyzes the strand transfer reaction, integrating the radiolabeled viral DNA into a target DNA.

  • Analysis: The products of the reaction are separated by gel electrophoresis and quantified to determine the extent of inhibition at each inhibitor concentration. The IC₅₀ is then calculated as the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Dissociation Kinetics Assay

This assay measures the stability of the inhibitor-integrase-DNA complex by determining the inhibitor's dissociation half-life (t₁/₂).

Methodology:

  • Complex Formation: The integrase inhibitor is incubated with pre-formed integrase-viral DNA complexes to allow for binding.

  • Dissociation Initiation: Dissociation is initiated by adding an excess of a "chase" compound, which can be a different, rapidly associating inhibitor or a non-inhibitory compound that competes for binding.

  • Time Points: Aliquots are taken at various time points after the addition of the chase compound.

  • Activity Measurement: The remaining activity of the integrase is measured at each time point, typically using a strand transfer assay.

  • Calculation: The rate of dissociation is calculated from the decrease in inhibition over time, and from this, the dissociation half-life is determined.

The following diagram outlines a general experimental workflow for the structural and functional analysis of integrase inhibitors:

Experimental_Workflow Start Start: Candidate Inhibitor Biochem_Assay Biochemical Assays Start->Biochem_Assay Structural_Analysis Structural Analysis Start->Structural_Analysis Cell_Culture Cell-Based Assays Start->Cell_Culture In_Vitro_Potency In Vitro Potency Assay (IC₅₀ Determination) Biochem_Assay->In_Vitro_Potency Dissociation_Kinetics Dissociation Kinetics Assay (t₁/₂ Determination) Biochem_Assay->Dissociation_Kinetics Data_Analysis Data Analysis and Comparison In_Vitro_Potency->Data_Analysis Dissociation_Kinetics->Data_Analysis Crystallography X-ray Crystallography Structural_Analysis->Crystallography CryoEM Cryo-Electron Microscopy Structural_Analysis->CryoEM Crystallography->Data_Analysis CryoEM->Data_Analysis Antiviral_Activity Antiviral Activity in Cell Culture (EC₅₀ Determination) Cell_Culture->Antiviral_Activity Resistance_Profiling Resistance Profiling Cell_Culture->Resistance_Profiling Antiviral_Activity->Data_Analysis Resistance_Profiling->Data_Analysis End End: Characterized Inhibitor Data_Analysis->End

References

A Comparative Review of Dolutegravir-Based ART Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dolutegravir (DTG)-based antiretroviral therapy (ART) regimens with alternative treatments for HIV-1 infection. The information presented is collated from key clinical trials and is intended to inform research, scientific, and drug development professionals.

Executive Summary

Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI), has become a cornerstone of first-line and second-line ART regimens globally, as recommended by the World Health Organization.[1] Clinical evidence consistently demonstrates its high efficacy in achieving and maintaining virologic suppression. This guide delves into the comparative performance of DTG-based regimens against other established ARTs, including those containing efavirenz (EFV), other INSTIs like raltegravir and bictegravir, and boosted protease inhibitors. Furthermore, it explores the efficacy and safety of a simplified two-drug regimen of dolutegravir plus lamivudine (3TC).

Data Presentation: Comparative Efficacy and Safety

The following tables summarize key quantitative data from pivotal clinical trials, offering a side-by-side comparison of dolutegravir-based regimens with other ARTs.

Table 1: Virologic Suppression Rates in Treatment-Naïve Adults
Clinical TrialRegimen 1Virologic Suppression (Week 48)Regimen 2Virologic Suppression (Week 48)Key Findings
SINGLE Dolutegravir + Abacavir/Lamivudine88%Efavirenz/Tenofovir/Emtricitabine81%Dolutegravir regimen was superior to the efavirenz regimen.[2]
SPRING-2 Dolutegravir + 2 NRTIs88%Raltegravir + 2 NRTIs85%Dolutegravir was non-inferior to raltegravir.[3]
FLAMINGO Dolutegravir + 2 NRTIs90%Darunavir/ritonavir + 2 NRTIs83%Dolutegravir was superior to darunavir/ritonavir.[3]
GEMINI 1 & 2 Dolutegravir + Lamivudine91%Dolutegravir + TDF/FTC93%Two-drug regimen of dolutegravir + lamivudine was non-inferior to the three-drug regimen.[4][5]
NAMSAL Dolutegravir + TDF/3TC or FTC74.5%Efavirenz (400mg) + TDF/3TC or FTC69.0%Dolutegravir-based regimen was non-inferior to low-dose efavirenz.[6][7]
Table 2: Discontinuation Rates Due to Adverse Events
Clinical TrialRegimen 1Discontinuation RateRegimen 2Discontinuation Rate
SINGLE Dolutegravir + Abacavir/Lamivudine2%Efavirenz/Tenofovir/Emtricitabine10%
SPRING-2 Dolutegravir + 2 NRTIs2%Raltegravir + 2 NRTIs2%
FLAMINGO Dolutegravir + 2 NRTIs2%Darunavir/ritonavir + 2 NRTIs4%
TANGO Switch to Dolutegravir/Lamivudine3.5%Continue TAF-based regimen0.5%
Table 3: Metabolic Outcomes - Weight Gain
Clinical TrialRegimen 1Mean Weight GainRegimen 2Mean Weight Gain
NAMSAL Dolutegravir-based5.0 kg (median)Efavirenz (400mg)-based3.0 kg (median)[6][7]
Retrospective Study (India) Tenofovir/Lamivudine/Dolutegravir+6.15 kg (at 12 months)Tenofovir/Lamivudine/Efavirenz+1.85 kg (at 12 months)[8]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

SINGLE Trial Protocol
  • Objective: To compare the efficacy and safety of a dolutegravir-based regimen to an efavirenz-based regimen in treatment-naïve HIV-1 infected adults.

  • Study Design: A Phase III, randomized, double-blind, active-controlled, multicenter study.

  • Participant Population: Treatment-naïve, HLA*B5701-negative adults with HIV-1 infection.

  • Intervention:

    • Arm 1: Dolutegravir 50 mg once daily + abacavir/lamivudine fixed-dose combination.

    • Arm 2: Efavirenz/tenofovir/emtricitabine fixed-dose combination.

  • Primary Endpoint: The proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48, using the FDA "snapshot" algorithm.

  • Virologic Failure Definition: Confirmed plasma HIV-1 RNA ≥50 copies/mL on or after week 24.

  • Adverse Event Grading: Assessed using the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.

GEMINI 1 & 2 Trials Protocol
  • Objective: To compare the safety and efficacy of a two-drug regimen of dolutegravir plus lamivudine with a three-drug regimen of dolutegravir plus tenofovir disoproxil fumarate/emtricitabine in treatment-naïve HIV-1 infected adults.

  • Study Design: Two identical, Phase III, randomized, double-blind, multicenter, parallel-group, non-inferiority studies.

  • Participant Population: Treatment-naïve adults with HIV-1 infection and a screening HIV-1 RNA of 1,000 to ≤500,000 copies/mL.

  • Intervention:

    • Arm 1: Dolutegravir 50 mg + lamivudine 300 mg once daily.

    • Arm 2: Dolutegravir 50 mg + tenofovir disoproxil fumarate/emtricitabine fixed-dose combination once daily.

  • Primary Endpoint: The proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48 (FDA Snapshot algorithm).

  • Virologic Failure Definition: Confirmed virologic withdrawal was defined as either virologic nonresponse (a decrease in plasma HIV-1 RNA of <1 log10 copies/mL by Week 12, with subsequent confirmation, unless plasma HIV-1 RNA is <200 copies/mL) or confirmed plasma HIV-1 RNA ≥200 copies/mL on or after Week 24, or virologic rebound (confirmed rebound in plasma HIV-1 RNA levels to ≥200 copies/mL after prior confirmed suppression to <200 copies/mL).[9]

  • Adverse Event Grading: Assessed using the DAIDS Table for Grading the Severity of Adult and Pediatric Adverse Events.

TANGO Trial Protocol
  • Objective: To evaluate the efficacy and safety of switching to a fixed-dose combination of dolutegravir/lamivudine in virologically suppressed adults with HIV-1 on a tenofovir alafenamide (TAF)-based regimen.

  • Study Design: A Phase III, randomized, open-label, active-controlled, multicenter, non-inferiority study.

  • Participant Population: Virologically suppressed (HIV-1 RNA <50 copies/mL for ≥6 months) adults on a stable TAF-based regimen.

  • Intervention:

    • Arm 1: Switch to dolutegravir/lamivudine fixed-dose combination once daily.

    • Arm 2: Continue the current TAF-based regimen.

  • Primary Endpoint: The proportion of participants with a plasma HIV-1 RNA ≥50 copies/mL at Week 48 (FDA Snapshot algorithm).

  • Virologic Failure Definition: Confirmed virologic withdrawal was defined as a confirmed plasma HIV-1 RNA ≥200 copies/mL after previous suppression to <200 copies/mL.

  • Adverse Event Grading: Assessed using the DAIDS Table for Grading the Severity of Adult and Pediatric Adverse Events.

Mandatory Visualization

Dolutegravir Mechanism of Action: HIV Integrase Inhibition

Dolutegravir is an integrase strand transfer inhibitor (INSTI).[10][11][12] It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. The enzyme facilitates the integration of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Dolutegravir binds to the active site of the integrase enzyme, blocking the strand transfer step and thereby preventing the integration of the viral DNA into the host chromosome.[10][11]

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell cluster_inhibition Dolutegravir Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrated Provirus Integrated Provirus Integration->Integrated Provirus Integrase Enzyme Blocked Integration Blocked Integration Host DNA Host DNA Viral Protein Production Viral Protein Production Integrated Provirus->Viral Protein Production New Virus Assembly New Virus Assembly Viral Protein Production->New Virus Assembly Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits

Caption: Dolutegravir inhibits the HIV integrase enzyme, preventing viral DNA integration.

Experimental Workflow: TANGO Clinical Trial

The TANGO study employed a randomized, open-label design to assess the efficacy of switching to a two-drug regimen in virologically suppressed patients.

TANGO_Workflow Screening Screening Randomization Randomization Screening->Randomization Arm A Switch to Dolutegravir/Lamivudine Randomization->Arm A Arm B Continue TAF-based Regimen Randomization->Arm B Week 48 Analysis Week 48 Analysis Arm A->Week 48 Analysis Arm B->Week 48 Analysis Week 144 Analysis Week 144 Analysis Week 48 Analysis->Week 144 Analysis Long-term Follow-up Long-term Follow-up Week 144 Analysis->Long-term Follow-up

Caption: Workflow of the TANGO clinical trial.

Logical Relationship: Dolutegravir Resistance Profile

Dolutegravir has a high genetic barrier to resistance. In treatment-naïve patients, the development of resistance to dolutegravir is rare.

DTG_Resistance Dolutegravir Dolutegravir High Genetic Barrier High Genetic Barrier Dolutegravir->High Genetic Barrier Potential for Resistance in\nTreatment-Experienced Patients Potential for Resistance in Treatment-Experienced Patients Dolutegravir->Potential for Resistance in\nTreatment-Experienced Patients Rare Resistance in Naive Patients Rare Resistance in Naive Patients High Genetic Barrier->Rare Resistance in Naive Patients Integrase Mutations Integrase Mutations Potential for Resistance in\nTreatment-Experienced Patients->Integrase Mutations

Caption: Dolutegravir's high barrier to resistance.

References

Dolutegravir's Superior Resistance Profile Compared to First-Generation INSTIs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data highlights the higher genetic barrier to resistance of dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI), when compared to its first-generation predecessors, raltegravir and elvitegravir. This heightened resilience against the development of drug resistance positions dolutegravir as a critical component in the management of HIV-1 infection, particularly in the context of treatment-experienced patients.

Dolutegravir (DTG) demonstrates a distinct and more favorable resistance profile, characterized by a higher genetic barrier to the development of resistance.[1] This is in stark contrast to first-generation INSTIs, raltegravir (RAL) and elvitegravir (EVG), where resistance can emerge more readily through single mutations in the HIV-1 integrase enzyme.[2][3] The superior resilience of dolutegravir is attributed to its unique chemical structure, which allows for a longer dissociation half-life from the integrase-DNA complex, making it less susceptible to the impact of resistance-associated mutations.[2][4]

Quantitative Comparison of Resistance Profiles

Experimental data consistently demonstrates dolutegravir's retained activity against viral strains harboring resistance mutations that confer significant resistance to raltegravir and elvitegravir. The following table summarizes the fold-change in 50% effective concentration (EC50) for each drug against various integrase mutations. A higher fold-change indicates greater resistance.

Integrase MutationRaltegravir (Fold-Change in EC50)Elvitegravir (Fold-Change in EC50)Dolutegravir (Fold-Change in EC50)
Primary RAL/EVG Mutations
Y143R>10>101-3
Q148H>10>101-5
N155H>10>101-2
Dolutegravir-Specific Mutations
R263K1.51.22-3
G118R-->5
Combination Mutations
G140S + Q148H>100>1005-10
E138K + Q148K/R>100>1005-10

Data compiled from multiple in vitro studies.[5][6][7][8] Note: Fold-change values are approximate and can vary between studies.

Key Experimental Methodologies

The data presented above is primarily derived from two key experimental approaches:

In Vitro Selection of Resistant Viruses

This method involves the serial passage of HIV-1 in the presence of increasing concentrations of an antiretroviral drug. This process mimics the selective pressure that leads to the emergence of drug-resistant strains in patients.

Experimental Protocol:

  • Viral Culture: HIV-1 is cultured in susceptible host cells (e.g., MT-2 or PM1 cells).

  • Drug Exposure: The virus is exposed to sub-optimal concentrations of the INSTI being tested.

  • Serial Passage: The supernatant containing progeny virus is harvested and used to infect fresh cells with escalating concentrations of the drug.

  • Genotypic Analysis: Once viral breakthrough (replication at high drug concentrations) is observed, the integrase gene of the resistant virus is sequenced to identify mutations.

  • Phenotypic Analysis: The identified mutations are often introduced into a wild-type viral clone using site-directed mutagenesis to confirm their role in conferring resistance and to quantify the level of resistance (fold-change in EC50).

Dissociation Rate Measurement

This biochemical assay measures the stability of the complex formed between the integrase enzyme, viral DNA, and the INSTI. A slower dissociation rate (longer half-life) is associated with a higher barrier to resistance.

Experimental Protocol:

  • Complex Formation: Recombinant HIV-1 integrase protein is incubated with a pre-processed viral DNA substrate and the INSTI to allow for the formation of the integrase-DNA-drug complex.

  • Dissociation Initiation: The dissociation of the INSTI from the complex is initiated by adding an excess of unlabeled drug or by dilution.

  • Time-Course Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Quantification: The amount of remaining complex is quantified using methods such as scintillation proximity assay or filter binding assays.

  • Data Analysis: The dissociation rate constant (k_off) and the dissociative half-life (t_1/2) are calculated from the time-course data. Dolutegravir exhibits a significantly longer dissociative half-life (71 hours for wild-type) compared to raltegravir (8.8 hours) and elvitegravir (2.7 hours).[4]

Visualizing the Path to Resistance and Viral Integration

To better understand the mechanisms discussed, the following diagrams illustrate the HIV-1 integration pathway and the experimental workflow for assessing INSTI resistance.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Formation PIC PIC Nuclear Import Nuclear Import PIC->Nuclear Import Integration Integration Nuclear Import->Integration catalyzed by Integrase Provirus Provirus Integration->Provirus integrated into host DNA INSTIs INSTIs INSTIs->Integration Block

Caption: The HIV-1 integration pathway and the point of inhibition by INSTIs.

Resistance_Testing_Workflow cluster_invitro In Vitro Selection cluster_analysis Analysis cluster_biochemical Biochemical Assay HIV-1 Culture HIV-1 Culture Drug Escalation Drug Escalation HIV-1 Culture->Drug Escalation Viral Breakthrough Viral Breakthrough Drug Escalation->Viral Breakthrough Genotypic Sequencing Genotypic Sequencing Viral Breakthrough->Genotypic Sequencing Identify Mutations Site-Directed Mutagenesis Site-Directed Mutagenesis Genotypic Sequencing->Site-Directed Mutagenesis Confirm Role Phenotypic Assay (EC50) Phenotypic Assay (EC50) Site-Directed Mutagenesis->Phenotypic Assay (EC50) Quantify Resistance Recombinant Integrase Recombinant Integrase Complex Formation Complex Formation Recombinant Integrase->Complex Formation + Viral DNA + INSTI Dissociation Measurement Dissociation Measurement Complex Formation->Dissociation Measurement Determine k_off and t_1/2

Caption: Experimental workflow for determining INSTI resistance profiles.

Conclusion

The cumulative evidence from in vitro selection studies, phenotypic assays, and biochemical analyses unequivocally demonstrates the superior resistance profile of dolutegravir compared to first-generation INSTIs.[2][4][6] Its higher genetic barrier to resistance, primarily driven by its prolonged binding to the integrase-DNA complex, translates to a more durable and effective therapeutic option for a wide range of HIV-1 infected individuals.[1][4] Understanding these comparative resistance profiles is paramount for clinicians and researchers in optimizing antiretroviral therapy and developing next-generation inhibitors.

References

Safety Operating Guide

Proper Disposal of O-Ethyl Dolutegravir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers and Scientists

O-Ethyl Dolutegravir, a derivative of the antiretroviral medication Dolutegravir, requires careful handling and disposal due to its potential hazards and environmental impact. This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations. The following procedures are based on the safety data sheets of Dolutegravir and its related compounds, which are expected to have similar toxicological and ecotoxicological profiles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound may be harmful if swallowed and can cause skin and serious eye irritation[1].

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound[1]. In case of insufficient ventilation, especially when handling powders or creating aerosols, suitable respiratory protection should be worn[1][2].

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, wash the affected skin area with plenty of soap and water, and flush eyes cautiously with water for several minutes[1].

  • Prevent Ingestion and Inhalation: Do not ingest or breathe dust, fumes, or vapors of the compound[1].

  • Environmental Precautions: Avoid release into the environment as Dolutegravir is very toxic to aquatic life with long-lasting effects[2][3][4]. Do not let the product enter drains[1].

Quantitative Hazard Data Summary

The following table summarizes the key hazard statements and classifications for Dolutegravir, which should be considered applicable to this compound in the absence of specific data.

Hazard ClassificationHazard StatementGHS CodePrimary Route of Exposure
Acute Toxicity (Oral)Harmful if swallowedH302Ingestion
Skin IrritationCauses skin irritationH315Dermal
Eye IrritationCauses serious eye irritationH319Ocular
Aquatic Toxicity (Acute)Very toxic to aquatic lifeH400Environmental
Aquatic Toxicity (Chronic)Very toxic to aquatic life with long lasting effectsH410Environmental

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, regional, and national regulations. The following protocol provides a general framework for its disposal in a laboratory setting.

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Collect waste this compound, including pure compound, contaminated materials (e.g., weighing boats, pipette tips), and solutions, in a designated and clearly labeled hazardous waste container.

    • The container must be suitable for chemical waste, well-sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials[2].

  • Waste Manifesting:

    • Accurately label the hazardous waste container with the chemical name ("this compound waste"), concentration (if in solution), and relevant hazard symbols (e.g., harmful, environmental hazard).

    • Maintain a waste log to track the amount of this compound being added to the container.

  • Spill Management:

    • In the event of a spill, clean it up immediately while wearing appropriate PPE[1].

    • For solid spills, carefully sweep up the material and place it into a suitable container for disposal[1][4]. Avoid generating dust.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in the hazardous waste container.

    • Do not allow the spilled material to enter drains or waterways[1].

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through a licensed and certified hazardous waste disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for Dolutegravir and any other relevant information about the waste.

    • Do not dispose of this compound with household garbage or pour it down the sewage system [3].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste this compound and Contaminated Materials B->C D Place in a Labeled Hazardous Waste Container C->D H Store Waste Container Securely D->H E Spill Occurs F Contain and Clean Up Spill with Appropriate Materials E->F G Add Spill Debris to Hazardous Waste Container F->G G->D I Arrange for Professional Hazardous Waste Disposal H->I J Provide Waste Manifest and SDS to Disposal Company I->J

References

Essential Safety and Handling Protocols for O-Ethyl Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling O-Ethyl Dolutegravir must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans.

Hazard Summary: this compound, a derivative of Dolutegravir, should be handled with caution. Based on the safety data for Dolutegravir, related compounds may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] These compounds are also recognized as very toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[2][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Since specific occupational exposure limits for this compound have not been established, a conservative approach based on handling hazardous pharmaceutical compounds is recommended.[4]

PPE CategoryRecommendation
Hand Protection Wear compatible chemical-resistant gloves.[3] For tasks with a higher risk of contamination, such as compounding, administration, and disposal, wearing two pairs of chemotherapy gloves that meet ASTM D6978 standards is strongly advised.[5][6] Change gloves regularly (e.g., every 30-60 minutes) or immediately if they are torn, punctured, or contaminated.[5][6]
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[3] In situations with a potential for splashing, a face shield used in combination with goggles is recommended to provide full protection.[7] Standard eyeglasses with side shields alone do not offer adequate protection.[7]
Skin and Body Protection Wear a disposable, protective gown made of lint-free, low-permeability fabric. The gown should have a solid front, long sleeves, and tight-fitting elastic or knit cuffs to ensure no skin on the arm or wrist is exposed.[5] Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols can be generated or if ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1][3] For unpacking shipments where breakage or spillage may have occurred, a full-face, powered air-purifying respirator (PAPR) with appropriate cartridges should be considered.[6]

Experimental Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound risk_assessment Assess Potential for Exposure start->risk_assessment low_exposure Low Potential (e.g., handling sealed containers) risk_assessment->low_exposure Low moderate_exposure Moderate Potential (e.g., weighing, preparing solutions) risk_assessment->moderate_exposure Moderate high_exposure High Potential (e.g., risk of splash, aerosol generation, or spill cleanup) risk_assessment->high_exposure High ppe_low Minimum PPE: - Single pair of chemical-  resistant gloves - Safety glasses - Lab coat low_exposure->ppe_low ppe_moderate Standard PPE: - Double gloves  (chemotherapy-rated) - Safety goggles - Low-permeability gown moderate_exposure->ppe_moderate ppe_high Enhanced PPE: - Double gloves  (chemotherapy-rated) - Goggles and face shield - Low-permeability gown - Respiratory protection  (as needed) high_exposure->ppe_high proceed Proceed with Experiment ppe_low->proceed ppe_moderate->proceed ppe_high->proceed

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling powders or creating solutions, to avoid the formation of dust and aerosols.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5] Do not eat, drink, or smoke in areas where hazardous drugs are handled.[5]

  • Grounding: Ground all equipment containing the material to prevent static discharge.[1]

Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE, including respiratory protection, double gloves, a low-permeability gown, and eye protection.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal.[1] Avoid generating dust. For liquid spills, use an absorbent material to contain the spill.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[8]

Disposal Plan:

  • Waste Containers: All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of in clearly labeled, sealed containers for hazardous waste.[6][7]

  • Environmental Protection: Do not allow the product or its waste to enter drains, sewers, or watercourses, as it is very toxic to aquatic life.[2][3]

  • Regulations: Disposal must be conducted in accordance with all local, regional, and national regulations for hazardous chemical waste. It is often required that such waste be incinerated.[7] Workers handling hazardous waste receptacles should wear two pairs of disposable gloves.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.